3,5-Dihydroxydecanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H54N7O19P3S |
|---|---|
Molecular Weight |
953.8 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,5-dihydroxydecanethioate |
InChI |
InChI=1S/C31H54N7O19P3S/c1-4-5-6-7-18(39)12-19(40)13-22(42)61-11-10-33-21(41)8-9-34-29(45)26(44)31(2,3)15-54-60(51,52)57-59(49,50)53-14-20-25(56-58(46,47)48)24(43)30(55-20)38-17-37-23-27(32)35-16-36-28(23)38/h16-20,24-26,30,39-40,43-44H,4-15H2,1-3H3,(H,33,41)(H,34,45)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48) |
InChI Key |
BXBTVIFZBQMVMY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of 3,5-Dihydroxydecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of 3,5-Dihydroxydecanoyl-CoA, a key intermediate in the mitochondrial metabolism of 5-hydroxydecanoate (B1195396). This document details the enzymatic synthesis and purification protocols, presents relevant quantitative data, and illustrates the metabolic pathway and experimental workflows.
Introduction
This compound is a coenzyme A derivative identified as a crucial intermediate in the mitochondrial β-oxidation of 5-hydroxydecanoate (5-HD).[1][2][3] The study of 5-HD and its metabolites is significant due to its use as a putative specific inhibitor of the mitochondrial ATP-sensitive potassium (K-ATP) channel, a target in understanding and treating cardiac ischemia and preconditioning.[1][4] However, research has revealed that 5-HD is activated to 5-hydroxydecanoyl-CoA and undergoes β-oxidation, and this compound is a product of this metabolic process.[1][2][3] This guide focuses on the technical aspects of the discovery and isolation of this specific metabolite.
Discovery and Biological Context
The "discovery" of this compound is intrinsically linked to the investigation of the metabolic fate of 5-hydroxydecanoate. It was identified as the product of the enoyl-CoA hydratase-catalyzed hydration of 5-hydroxydecenoyl-CoA during the β-oxidation of 5-hydroxydecanoyl-CoA.[3][5] The metabolic pathway reveals that while 5-hydroxydecanoyl-CoA can be efficiently processed through the initial steps of β-oxidation, a metabolic bottleneck occurs at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step, where this compound is the substrate.[1][2][5]
Metabolic Pathway
The metabolism of 5-hydroxydecanoate to this compound involves a series of enzymatic reactions within the mitochondria, as depicted in the signaling pathway diagram below.
Experimental Protocols: Enzymatic Synthesis and Isolation
The isolation of this compound from biological sources is challenging due to its transient nature and low abundance. Therefore, an enzymatic synthesis approach is employed, followed by purification.[2][5]
Materials
-
5-Hydroxydecanoate (5-HD)
-
Coenzyme A (CoASH)
-
ATP
-
Acyl-CoA synthetase (from Pseudomonas aeruginosa)
-
Human liver medium-chain acyl-CoA dehydrogenase (MCAD)
-
Bovine liver enoyl-CoA hydratase
-
Ferricenium hexafluorophosphate (B91526)
-
Tris buffer
-
Potassium phosphate (B84403) buffer
-
EDTA
-
Glycerol
-
Preparative reversed-phase HPLC system
Experimental Workflow
The overall workflow for the synthesis and purification of this compound is illustrated below.
Detailed Methodologies
Step 1: Synthesis of 5-Hydroxydecanoyl-CoA (5-HD-CoA) [5]
-
Prepare a reaction mixture in Tris buffer (100 mM, pH 7.5) containing:
-
5-Hydroxydecanoate
-
Coenzyme A (CoASH)
-
1.2 mM ATP
-
9.1 mM EDTA
-
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction mixture to allow for the conversion of 5-HD to 5-HD-CoA.
Step 2: Synthesis of 5-Hydroxydecenoyl-CoA (5-HD-enoyl-CoA) [5]
-
To the solution containing 5-HD-CoA, add human liver medium-chain acyl-CoA dehydrogenase.
-
Add ferricenium hexafluorophosphate as an electron acceptor to drive the reaction.
-
This enzymatic step converts 5-HD-CoA to 5-HD-enoyl-CoA.
Step 3: Synthesis of this compound [5]
-
Introduce bovine liver enoyl-CoA hydratase to the reaction mixture containing 5-HD-enoyl-CoA.
-
The hydratase catalyzes the addition of water across the double bond of 5-HD-enoyl-CoA, yielding this compound.
Step 4: Purification by Reversed-Phase HPLC [5]
-
The final reaction mixture containing this compound and other derivatives is subjected to preparative reversed-phase High-Performance Liquid Chromatography (HPLC).
-
Use a suitable C18 column and a gradient of an appropriate mobile phase (e.g., acetonitrile (B52724) in water with a modifying acid like trifluoroacetic acid) to separate the components.
-
Collect the fractions corresponding to the peak of this compound, identified by its retention time and confirmed by mass spectrometry.
Quantitative Data
The enzymatic reactions involved in the synthesis of this compound have been characterized, and the kinetic parameters provide insight into the efficiency of each step.
| Substrate | Enzyme | Km (µM) | Vmax (µM/min) | Reference |
| 5-Hydroxydecenoyl-CoA | Enoyl-CoA Hydratase | 12.7 ± 0.6 | 25.7 ± 0.5 | [2][5] |
| L-3-Hydroxydecanoyl-CoA | L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) | 7.5 ± 0.6 | 40.3 ± 1.2 | [5] |
The Vmax for the subsequent metabolism of this compound by L-3-hydroxyacyl-CoA dehydrogenase (HAD) is approximately fivefold slower than that for the corresponding metabolite of decanoate (B1226879) (L-3-hydroxydecanoyl-CoA).[1][6] This indicates a significant rate-limiting step in the β-oxidation of 5-hydroxydecanoate at this stage.[1][2]
Conclusion
The discovery and isolation of this compound have been pivotal in understanding the metabolic consequences of 5-hydroxydecanoate, a compound widely used in cardiovascular research. The enzymatic synthesis and purification protocols outlined in this guide provide a robust method for obtaining this metabolite for further investigation. The kinetic data highlight a critical bottleneck in its subsequent metabolism, which has implications for the interpretation of studies utilizing 5-hydroxydecanoate as a specific mitochondrial K-ATP channel blocker. This technical guide serves as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development who are interested in the intricacies of fatty acid metabolism and the off-target effects of pharmacological agents.
References
- 1. — Laboratory of Biological Psychology [ppw.kuleuven.be]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. — Laboratory of Biological Psychology [ppw.kuleuven.be]
- 5. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Endogenous Function of 3,5-Dihydroxydecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous role of 3,5-Dihydroxydecanoyl-CoA, a specialized intermediate in fatty acid metabolism. While not a participant in the canonical beta-oxidation of saturated fatty acids, its formation is crucial in the metabolic processing of certain modified fatty acids. This document details its metabolic context, enzymatic kinetics, and the experimental protocols used for its characterization.
Introduction: Distinguishing from Canonical Beta-Oxidation
Standard mitochondrial beta-oxidation of a saturated fatty acid like decanoic acid involves the intermediate L-3-hydroxydecanoyl-CoA. However, the presence of an additional hydroxyl group at the 5-position, creating this compound, points to a deviation from this primary energy-generating pathway. The endogenous formation of this dihydroxyacyl-CoA is specifically observed during the beta-oxidation of 5-hydroxydecanoate (B1195396). This modified fatty acid is of particular interest in cardiovascular research as an inhibitor of ischemic and pharmacological preconditioning.
While its endogenous role in mammals is confined to this specific pathway, it is noteworthy that 3,5-dihydroxy fatty acid structures also form the backbone of secondary metabolites in bacteria, such as in the biosynthesis of the pancreatic lipase (B570770) inhibitor lipstatin (B1674855) by Streptomyces toxytricini.[1][2][3][4]
Endogenous Biosynthesis and Metabolic Pathway
The sole identified endogenous pathway leading to the formation of this compound in mitochondria is the beta-oxidation of 5-hydroxydecanoate.[5][6][7] This process largely follows the standard beta-oxidation spiral, but the hydroxyl group at the 5-position introduces a critical modification.
The metabolic sequence is as follows:
-
Activation: 5-hydroxydecanoate is activated to 5-hydroxydecanoyl-CoA (5-HD-CoA) in the mitochondrial matrix.
-
First Oxidation: 5-HD-CoA is dehydrogenated by medium-chain acyl-CoA dehydrogenase (MCAD) to form 5-hydroxydecenoyl-CoA.
-
Hydration: Enoyl-CoA hydratase catalyzes the hydration of 5-hydroxydecenoyl-CoA. This reaction adds a hydroxyl group at the 3-position, resulting in the formation of L-3,5-dihydroxydecanoyl-CoA .[5]
-
Second Oxidation: L-3-hydroxyacyl-CoA dehydrogenase (HAD) acts on L-3,5-dihydroxydecanoyl-CoA. This step is significantly slower compared to its action on the standard L-3-hydroxydecanoyl-CoA, creating a metabolic bottleneck.[6][7]
-
Thiolysis: The final step would involve the cleavage of the resulting ketoacyl-CoA to yield acetyl-CoA and a shortened hydroxy-acyl-CoA.
The presence of the 5-hydroxyl group is thought to interfere with the optimal positioning of the substrate in the active site of L-3-hydroxyacyl-CoA dehydrogenase, thereby reducing the efficiency of the beta-oxidation spiral for this modified fatty acid.[6][7]
Quantitative Data: Enzyme Kinetics
The metabolism of 5-hydroxydecanoate and its intermediates has been characterized, providing valuable kinetic data for the enzymes involved. The following table summarizes these findings, comparing them to the metabolism of the standard substrate, decanoyl-CoA.
| Enzyme | Substrate | Km (µM) | Vmax (µM min⁻¹) | Reference |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 5-hydroxydecanoyl-CoA | 12.8 ± 0.6 | 23.6 | [5] |
| Enoyl-CoA Hydratase | 5-hydroxydecenoyl-CoA | 12.7 ± 0.6 | 25.7 ± 0.5 | [6] |
| L-3-hydroxyacyl-CoA Dehydrogenase (HAD) | L-3-hydroxydecanoyl-CoA | 7.5 ± 0.6 | 40.3 ± 1.2 | [6] |
| L-3-hydroxyacyl-CoA Dehydrogenase (HAD) | This compound | - | ~5-fold slower than L-3-hydroxydecanoyl-CoA | [6][7] |
Experimental Protocols
The characterization of the metabolic pathway of 5-hydroxydecanoate and the identification of this compound involved a series of detailed biochemical experiments.
Enzymatic Synthesis of Intermediates:
-
5-hydroxydecenoyl-CoA: This intermediate was prepared enzymatically using human liver medium-chain acyl-CoA dehydrogenase with 5-hydroxydecanoyl-CoA as the substrate and ferricenium hexafluorophosphate (B91526) as an electron acceptor.[6]
-
L-3,5-dihydroxydecanoyl-CoA: This target molecule was synthesized from the enzymatically prepared 5-hydroxydecenoyl-CoA using bovine liver enoyl-CoA hydratase.[6]
Purification of CoA Derivatives:
-
The synthesized decanoyl-CoA and 5-HD-CoA derivatives were purified using preparative reversed-phase High-Performance Liquid Chromatography (HPLC).[6]
Enzyme Kinetic Assays:
-
MCAD Activity: The steady-state activity of human liver MCAD was determined by monitoring the reduction of ferricenium at various concentrations of purified 5-HD-CoA.[5]
-
Enoyl-CoA Hydratase Activity: The kinetics of this enzyme were determined using 5-hydroxydecenoyl-CoA as the substrate.[6]
-
Coupled HAD-3-Ketothiolase Assay: The kinetics of the last two steps of beta-oxidation were investigated using a coupled reaction with L-3-hydroxyacyl-CoA dehydrogenase (HAD) and 3-ketoacyl-CoA thiolase. The reaction rates were determined as a function of the concentrations of L-3-hydroxydecanoyl-CoA or this compound.[6]
Mitochondrial Metabolism Studies:
-
The metabolism of 5-hydroxydecanoyl-CoA was studied in isolated rat liver and heart mitochondria to confirm the findings from purified enzyme systems and to assess the overall metabolic impact.[6][7]
Visualizations: Pathways and Workflows
The following diagrams illustrate the metabolic pathway of 5-hydroxydecanoate and the experimental workflow for the synthesis of its intermediates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Operon for biosynthesis of lipstatin, the Beta-lactone inhibitor of human pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Dihydroxydecanoyl-CoA in Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dihydroxydecanoyl-CoA is a coenzyme A derivative that is hypothesized to be an intermediate in the metabolism of certain fatty acids. While direct research on this specific molecule is limited, its structure suggests a role in pathways involving medium-chain fatty acids, particularly in processes of hydration and oxidation. This guide provides a comprehensive overview of the theoretical metabolic context of this compound, detailed experimental protocols for its study, and a framework for understanding its potential significance in cellular metabolism and disease.
Introduction
Fatty acid metabolism is a cornerstone of cellular energy homeostasis, with acyl-CoA thioesters serving as central intermediates. Medium-chain fatty acids (MCFAs), those with 6 to 12 carbon atoms, are metabolized in the mitochondria through β-oxidation to generate ATP. The introduction of hydroxyl groups on the acyl chain, as seen in this compound, suggests the involvement of specific hydratases and dehydrogenases. Understanding the formation and fate of such dihydroxyacyl-CoA molecules is crucial for elucidating novel metabolic pathways and potential enzymatic targets for therapeutic intervention.
Hypothetical Metabolic Pathway
Given the structure of this compound, it is plausible that it is formed from a precursor such as 2,4-decadienoyl-CoA or 3-hydroxy-5-decenoyl-CoA through the action of enoyl-CoA hydratases. Once formed, it could be a substrate for a medium-chain 3-hydroxyacyl-CoA dehydrogenase, which would oxidize one of the hydroxyl groups to a ketone. The subsequent steps would likely involve further oxidation and eventual thiolytic cleavage to yield acetyl-CoA and a shorter acyl-CoA.
Quantitative Data
| Substrate | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| L-3-Hydroxybutyryl-CoA | C4 | 100 | 12.5 |
| L-3-Hydroxyhexanoyl-CoA | C6 | 5.0 | 25.0 |
| L-3-Hydroxyoctanoyl-CoA | C8 | 3.0 | 30.0 |
| L-3-Hydroxydecanoyl-CoA | C10 | 2.5 | 28.0 |
| L-3-Hydroxydodecanoyl-CoA | C12 | 2.0 | 20.0 |
| L-3-Hydroxytetradecanoyl-CoA | C14 | 2.0 | 15.0 |
| L-3-Hydroxyhexadecanoyl-CoA | C16 | 2.0 | 10.0 |
Data adapted from studies on pig heart L-3-hydroxyacyl-CoA dehydrogenase.[1]
Experimental Protocols
The study of this compound requires robust experimental protocols for its synthesis, purification, and quantification, as well as for assaying the enzymes involved in its metabolism.
Chemo-enzymatic Synthesis of this compound
A common method for synthesizing acyl-CoA thioesters involves the activation of the corresponding carboxylic acid.
Materials:
-
3,5-Dihydroxydecanoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
0.5 M NaHCO3 (pH 8.0)
-
High-performance liquid chromatography (HPLC) system
Protocol:
-
Dissolve 3,5-dihydroxydecanoic acid in anhydrous THF.
-
Add a molar excess of CDI to the solution and stir at room temperature for 1 hour to form the acyl-imidazole intermediate.
-
In a separate vial, dissolve Coenzyme A trilithium salt in 0.5 M NaHCO3.
-
Add the Coenzyme A solution to the acyl-imidazole mixture and stir for 2-3 hours at room temperature.
-
Monitor the reaction progress by reverse-phase HPLC.
-
Purify the this compound product using preparative HPLC.
-
Lyophilize the purified product and store at -80°C.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species in biological samples.
Sample Preparation:
-
Homogenize tissue or cell pellets in a cold extraction buffer (e.g., 80% methanol).
-
Centrifuge to pellet proteins and debris.
-
Collect the supernatant and dry under a stream of nitrogen.
-
Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) in water and acetonitrile (B52724) is commonly employed.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally preferred for acyl-CoAs.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. The characteristic neutral loss of 507 Da from the precursor ion is a common transition used for acyl-CoA quantification.
Fragmentation Pattern: Acyl-CoAs exhibit a characteristic fragmentation pattern in tandem mass spectrometry. The most common fragmentation involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da). Another significant fragment corresponds to the adenosine-3',5'-diphosphate portion (m/z 428).
Enzyme Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
The activity of 3-hydroxyacyl-CoA dehydrogenase can be measured spectrophotometrically by monitoring the reduction of NAD+ to NADH.
Materials:
-
Purified medium-chain 3-hydroxyacyl-CoA dehydrogenase
-
This compound (substrate)
-
NAD+
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing the assay buffer and NAD+.
-
Add the enzyme to the reaction mixture and incubate for 5 minutes at 37°C to equilibrate.
-
Initiate the reaction by adding the substrate, this compound.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the enzyme activity based on the rate of NADH formation using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
Conclusion and Future Directions
While this compound remains a largely uncharacterized metabolite, its putative role in fatty acid metabolism warrants further investigation. The experimental protocols and theoretical framework presented in this guide provide a foundation for researchers to explore the synthesis, degradation, and physiological relevance of this and other dihydroxyacyl-CoA molecules. Future studies should focus on the enzymatic synthesis and purification of this compound to enable detailed kinetic studies with candidate enzymes. Furthermore, targeted metabolomic approaches in various biological systems may help to identify the conditions under which this metabolite is produced and consumed, shedding light on its role in health and disease.
References
Unraveling the Metabolic Journey of 3,5-Dihydroxydecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxydecanoyl-CoA is a fascinating, yet not widely studied, metabolic intermediate. Its metabolic pathway deviates from the classical fatty acid beta-oxidation spiral, presenting unique enzymatic challenges and potential points for therapeutic intervention. This technical guide provides an in-depth exploration of the metabolic pathway of this compound, consolidating current knowledge on its biosynthesis, degradation, enzymatic kinetics, and the experimental methodologies used to elucidate its metabolic fate.
Biosynthesis of the Precursor: 5-Hydroxydecanoate (B1195396)
The journey to this compound begins with its precursor, 5-hydroxydecanoate. This hydroxylated fatty acid is not a common dietary component but can be synthesized through the action of various fatty acid-hydroxylating enzymes.
Hydroxylation of fatty acids can be catalyzed by several classes of enzymes, including:
-
Cytochrome P450 Monooxygenases (CYPs): These enzymes are known to hydroxylate fatty acids at various positions.[1][2][3][4][5][6][7] Microbial CYPs, in particular, have been identified as capable of producing a range of hydroxy fatty acids.[2]
-
Fatty Acid Hydratases: These enzymes catalyze the addition of water to the double bonds of unsaturated fatty acids, forming hydroxylated fatty acids.[8][9]
The biosynthesis of 5-hydroxydecanoate is a critical first step, as its presence initiates the metabolic cascade leading to the formation of this compound.
The Metabolic Pathway: A Modified Beta-Oxidation Spiral
Once formed, 5-hydroxydecanoate enters the mitochondria for degradation via a pathway that mirrors beta-oxidation but with key differences. The presence of the hydroxyl group at the C5 position necessitates a modified enzymatic approach.
The degradation of 5-hydroxydecanoate to acetyl-CoA involves a series of enzymatic reactions, with this compound appearing as a key intermediate. This process creates a significant bottleneck in the beta-oxidation of fatty acids.[2][3][4]
Step 1: Activation
Before entering the beta-oxidation spiral, 5-hydroxydecanoate must be activated to its coenzyme A (CoA) thioester, 5-hydroxydecanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase in an ATP-dependent manner.
Step 2: Dehydrogenation
The first oxidative step is the dehydrogenation of 5-hydroxydecanoyl-CoA by medium-chain acyl-CoA dehydrogenase (MCAD) . This enzyme introduces a double bond between the alpha and beta carbons (C2 and C3), forming 5-hydroxy-trans-Δ²-enoyl-CoA.
Step 3: Hydration
The newly formed double bond is then hydrated by enoyl-CoA hydratase , which adds a hydroxyl group at the beta-carbon (C3). This reaction yields L-3,5-dihydroxydecanoyl-CoA .
Step 4: Dehydrogenation of the Dihydroxy Intermediate (Rate-Limiting Step)
The crucial and rate-limiting step in this modified pathway is the oxidation of L-3,5-dihydroxydecanoyl-CoA. This reaction is catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD) . The enzyme converts the 3-hydroxyl group to a keto group, forming 5-hydroxy-3-ketodecanoyl-CoA. The presence of the second hydroxyl group at the C5 position significantly slows down this reaction.[2][3][4]
Step 5: Thiolysis
The final step of the cycle is the thiolytic cleavage of 5-hydroxy-3-ketodecanoyl-CoA by β-ketothiolase . This reaction releases a molecule of acetyl-CoA and a shortened acyl-CoA chain, which in this case would be 3-hydroxyoctanoyl-CoA.
Further Degradation
The resulting 3-hydroxyoctanoyl-CoA can then re-enter the beta-oxidation spiral. The fate of the hydroxyl group in the subsequent rounds of oxidation is not fully elucidated but is presumed to be handled by the standard enzymatic machinery of beta-oxidation, albeit potentially at a slower rate.
Quantitative Data
The efficiency of the modified beta-oxidation of 5-hydroxydecanoate is significantly hampered at the L-3-hydroxyacyl-CoA dehydrogenase step. The available kinetic data highlights this bottleneck.
| Enzyme | Substrate | Km (µM) | Vmax (relative to standard substrate) | kcat (s⁻¹) | Reference |
| Medium-chain acyl-CoA dehydrogenase (MCAD) | 5-hydroxydecanoyl-CoA | 12.8 ± 0.6 | - | 14.1 | [1] |
| Medium-chain acyl-CoA dehydrogenase (MCAD) | Decanoyl-CoA | ~3 | - | 6.4 | [1] |
| L-3-hydroxyacyl-CoA dehydrogenase (HAD) | This compound | - | 5-fold slower | - | [2][3][4] |
| L-3-hydroxyacyl-CoA dehydrogenase (HAD) | L-3-hydroxydecanoyl-CoA | - | 1 | - | [2][3][4] |
Experimental Protocols
Elucidating the metabolic pathway of this compound has required the synthesis of specialized substrates and the development of specific enzyme assays. While detailed, step-by-step protocols are often found within the supplementary materials of primary research articles, the following outlines the key experimental approaches.
Synthesis of 5-Hydroxydecanoate and its Derivatives
The synthesis of 5-hydroxydecanoate is a prerequisite for studying its metabolism. Chemical synthesis routes can be employed to produce this starting material. Subsequently, 5-hydroxydecanoyl-CoA can be synthesized enzymatically using an acyl-CoA synthetase or through chemical methods. The intermediate, this compound, would typically be generated in situ during enzyme assays or synthesized through more complex organic chemistry routes for use as an analytical standard.
Enzyme Assays
-
Acyl-CoA Dehydrogenase (MCAD) Activity: The activity of MCAD can be monitored spectrophotometrically by following the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate, which is reduced by the FADH₂ produced during the reaction.
-
Enoyl-CoA Hydratase Activity: The hydration of the enoyl-CoA intermediate can be followed by monitoring the decrease in absorbance at 263 nm, which is characteristic of the α,β-unsaturated thioester bond.
-
L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity: The activity of HAD is typically measured by following the production of NADH at 340 nm.[9] This assay is crucial for comparing the activity of the enzyme on L-3,5-dihydroxydecanoyl-CoA versus its standard substrate, L-3-hydroxydecanoyl-CoA.
-
β-Ketothiolase Activity: The thiolytic cleavage can be monitored by following the disappearance of the ketoacyl-CoA substrate at a specific wavelength or by coupling the release of acetyl-CoA to a subsequent enzymatic reaction that produces a detectable signal.
Experiments with Isolated Mitochondria
To study the complete metabolic pathway in a more physiological context, experiments with isolated mitochondria are essential. This involves:
-
Isolation of Mitochondria: Mitochondria are typically isolated from rat liver or heart tissue by differential centrifugation.
-
Incubation with Substrates: The isolated mitochondria are incubated with 5-hydroxydecanoate or 5-hydroxydecanoyl-CoA in a buffered medium containing necessary cofactors such as NAD⁺, FAD, and carnitine (for transport into the mitochondria).
-
Analysis of Metabolites: After incubation, the reaction is quenched, and the metabolites are extracted. The formation of intermediates like this compound and the final product, acetyl-CoA, can be analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Visualizations
Logical Relationship of the Modified Beta-Oxidation Pathway
Caption: Modified beta-oxidation of 5-hydroxydecanoate.
Experimental Workflow for Studying the Metabolism
Caption: Workflow for studying this compound metabolism.
Conclusion
The metabolic pathway of this compound represents a fascinating deviation from classical fatty acid metabolism. Its formation as an intermediate in the beta-oxidation of 5-hydroxydecanoate highlights the adaptability of mitochondrial enzymes to handle modified substrates. The significant kinetic bottleneck at the L-3-hydroxyacyl-CoA dehydrogenase step underscores the structural specificity of these enzymes and presents a potential target for modulating fatty acid oxidation. Further research is warranted to fully elucidate the downstream fate of the hydroxylated acyl-CoA intermediates and to explore the physiological and pathological implications of this modified metabolic pathway. This guide provides a foundational understanding for researchers and professionals aiming to delve deeper into this intriguing area of metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermostable fatty acid hydroxylases from ancestral reconstruction of cytochrome P450 family 4 enzymes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. medsciencegroup.com [medsciencegroup.com]
- 5. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
The Biosynthesis of Poly(3-hydroxydecanoate): A Technical Guide to the Core Pathways, Enzymes, and Experimental Analysis
Abstract: This technical guide provides an in-depth exploration of the biosynthetic pathways leading to the production of poly(3-hydroxydecanoate) (P(3HD)), a medium-chain-length polyhydroxyalkanoate (mcl-PHA). It is intended for researchers, scientists, and drug development professionals working in the fields of bioplastics, metabolic engineering, and drug delivery. This document details the enzymatic steps for the synthesis of the key precursor, (R)-3-hydroxydecanoyl-CoA, from both fatty acid β-oxidation and de novo fatty acid synthesis. It provides a comprehensive overview of the key enzymes involved, a summary of their quantitative characteristics, detailed experimental protocols for enzyme analysis and polymer characterization, and a description of the regulatory mechanisms governing this pathway in model organisms such as Pseudomonas putida.
Introduction
Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters synthesized by a wide variety of microorganisms as intracellular carbon and energy storage compounds. Among these, medium-chain-length PHAs (mcl-PHAs), which are composed of monomers with 6 to 14 carbon atoms, have garnered significant interest due to their elastomeric properties, making them suitable for a range of applications from biodegradable plastics to advanced drug delivery systems.
This guide focuses on the biosynthesis of a specific mcl-PHA, poly(3-hydroxydecanoate) or P(3HD). The central precursor for the synthesis of P(3HD) is (R)-3-hydroxydecanoyl-CoA . Understanding the metabolic routes that lead to the formation of this key intermediate and its subsequent polymerization is crucial for the rational design of microbial cell factories for the efficient and controlled production of this versatile biopolymer. This document will elucidate the two primary pathways that supply (R)-3-hydroxydecanoyl-CoA, detail the key enzymes that catalyze these reactions, provide established protocols for their study, and present the current understanding of the pathway's regulation.
Core Biosynthetic Pathways of (R)-3-Hydroxydecanoyl-CoA
The production of (R)-3-hydroxydecanoyl-CoA in bacteria, particularly in fluorescent pseudomonads like Pseudomonas putida, is primarily achieved through two metabolic routes that channel intermediates from fatty acid metabolism into the PHA synthesis pathway.[1]
Pathway 1: From Fatty Acid β-Oxidation
When fatty acids are supplied as the carbon source, the β-oxidation cycle is a direct route for the generation of (R)-3-hydroxyacyl-CoA precursors.[2] The key enzyme in this pathway is the (R)-specific enoyl-CoA hydratase (PhaJ).[3] This enzyme catalyzes the hydration of a trans-2-enoyl-CoA intermediate of the β-oxidation cycle, directly yielding the (R)-enantiomer of 3-hydroxyacyl-CoA, which is the substrate for PHA synthase.[2][3]
Pathway 2: From De Novo Fatty Acid Synthesis
When non-fatty acid carbon sources such as sugars or gluconate are utilized, intermediates from the de novo fatty acid synthesis pathway can be diverted towards PHA production.[4] This pathway relies on the enzyme 3-hydroxyacyl-acyl carrier protein (ACP):CoA transacylase (PhaG).[4] PhaG catalyzes the transfer of the (R)-3-hydroxyacyl moiety from its binding to the acyl carrier protein (ACP) to coenzyme A, thereby forming (R)-3-hydroxyacyl-CoA.[4][5]
The following diagram illustrates the convergence of these two pathways on the central precursor, (R)-3-hydroxydecanoyl-CoA, and its subsequent polymerization to P(3HD).
Key Enzymes in P(3HD) Biosynthesis
The efficient synthesis of P(3HD) relies on the coordinated action of several key enzymes. The primary enzymes responsible for the formation and polymerization of (R)-3-hydroxydecanoyl-CoA are PhaJ, PhaG, and PhaC.
-
(R)-specific Enoyl-CoA Hydratase (PhaJ): This enzyme is crucial for the production of PHA monomers from the β-oxidation of fatty acids.[3] In Pseudomonas aeruginosa, four different PhaJ homologues have been identified (PhaJ1, PhaJ2, PhaJ3, and PhaJ4), each with varying substrate specificities.[3] PhaJ4, in particular, exhibits a broad substrate range, including C6 to C12 enoyl-CoAs, and shows a relatively constant maximum reaction rate (Vmax) irrespective of the substrate's chain length, making it a key supplier of medium-chain-length monomers.[3]
-
3-Hydroxyacyl-ACP:CoA Transacylase (PhaG): PhaG provides the metabolic link between de novo fatty acid synthesis and PHA production.[4] It catalyzes the transfer of the (R)-3-hydroxyacyl moiety from ACP to CoA.[4][5] The enzyme from P. putida has been shown to exhibit positive substrate cooperativity.[5]
-
Polyhydroxyalkanoate (PHA) Synthase (PhaC): This is the key polymerizing enzyme in PHA biosynthesis. PHA synthases are classified into different classes based on their substrate specificity. Class II PHA synthases, such as those found in Pseudomonas species, preferentially polymerize (R)-3-hydroxyacyl-CoA monomers of medium chain length (C6-C14).[6] The PhaC1 and PhaC2 enzymes from P. aeruginosa are well-characterized examples that synthesize P(3HD).
Quantitative Data Summary
The following table summarizes the available kinetic and quantitative data for the key enzymes involved in P(3HD) biosynthesis. This data is essential for metabolic modeling and the design of engineered production strains.
| Enzyme | Organism | Substrate(s) | Km / K0.5 (µM) | Vmax (milliunits/mg) | Inhibitors | Reference(s) |
| PhaG | Pseudomonas putida | ACP | 28 | 11.7 | Phenylmethylsulfonyl fluoride (B91410) (PMSF), Diethylpyrocarbonate (DEPC) | [5] |
| 3-Hydroxyacyl-CoA | 65 | 12.4 | [5] | |||
| PhaJ4 | Pseudomonas aeruginosa | Enoyl-CoAs (C6-C10) | Not Reported | Exhibits almost constant Vmax irrespective of chain length | Not Reported | [3] |
| PhaC1 | Pseudomonas aeruginosa | (R,S)-3-Hydroxydecanoyl-CoA | Not Reported | 0.039 U/mg | CoA (Ki = 85 µM) | [7] |
| PhaC2 | Pseudomonas aeruginosa | (R,S)-3-Hydroxydecanoyl-CoA | Not Reported | 0.035 U/mg | CoA (Ki = 85 µM) | [7] |
Note: Specific activity is reported in U/mg, where 1 U is defined as the amount of enzyme that catalyzes the release of 1.0 µmol CoA/min.
Experimental Protocols
This section provides detailed methodologies for the characterization of the P(3HD) biosynthesis pathway.
Spectrophotometric Assay for PHA Synthase (PhaC) Activity
This protocol is adapted from established methods for measuring PHA synthase activity by quantifying the release of Coenzyme A (CoA) using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product that absorbs at 412 nm.[8]
Materials:
-
Potassium phosphate (B84403) buffer (40 mM, pH 7.5)
-
Bovine serum albumin (BSA) solution (1 mg/mL)
-
DTNB solution (10 mM in potassium phosphate buffer)
-
(R,S)-3-hydroxydecanoyl-CoA substrate solution (e.g., 2 mM)
-
Purified PhaC enzyme or soluble fraction of cell extract
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Preparation of Cell Extract (if using): a. Harvest recombinant E. coli cells expressing the PhaC enzyme by centrifugation. b. Resuspend the cell pellet in ice-cold 40 mM potassium phosphate buffer (pH 7.5). c. Disrupt the cells by sonication on ice. d. Centrifuge the lysate at high speed (e.g., 13,700 x g) for 10 minutes at 4°C to pellet cell debris. e. Collect the supernatant (soluble fraction) and determine its protein concentration using a standard method like the Bradford assay.[8]
-
Enzyme Assay: a. In a 1 mL cuvette, prepare the following reaction mixture:
- 850 µL 40 mM Potassium phosphate buffer (pH 7.5)
- 100 µL 1 mg/mL BSA
- 20 µL 10 mM DTNB b. Add 10-40 µg of purified enzyme or protein from the soluble cell extract to the cuvette and mix by gentle inversion. c. Pre-incubate the mixture at 30°C for 5 minutes. d. Initiate the reaction by adding 20 µL of 2 mM (R,S)-3-hydroxydecanoyl-CoA substrate. e. Immediately start monitoring the increase in absorbance at 412 nm at 30°C for several minutes.
-
Calculation of Activity: a. Determine the rate of change in absorbance per minute (ΔA412/min) from the linear portion of the curve. b. Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient for the TNB2- anion at 412 nm is 13,600 M-1cm-1.[8] c. One unit (U) of activity is defined as the amount of enzyme releasing 1 µmol of CoA per minute.
Purification of His-tagged PHA Synthase (PhaC)
This protocol describes the purification of a recombinant N- or C-terminally His-tagged PhaC enzyme from E. coli using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
Materials:
-
E. coli cell pellet expressing the His-tagged PhaC.
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Lysozyme (B549824), DNase I, and protease inhibitors.
-
Ni-NTA agarose (B213101) resin.
-
Chromatography column.
Procedure:
-
Cell Lysis: a. Resuspend the frozen or fresh cell pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste). b. Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes. c. Add DNase I and MgCl2 (to 5 mM). d. Sonicate the suspension on ice to complete lysis and reduce viscosity. e. Centrifuge the lysate at high speed (e.g., 30,000 x g) for 30 minutes at 4°C to pellet insoluble material. Collect the cleared supernatant.
-
Protein Binding: a. Equilibrate the Ni-NTA resin with 5-10 column volumes of Lysis Buffer. b. Load the cleared lysate onto the equilibrated column. This can be done by gravity flow or using a pump. Collect the flow-through fraction for analysis.
-
Washing: a. Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: a. Elute the His-tagged PhaC enzyme with 5-10 column volumes of Elution Buffer. b. Collect the eluate in fractions (e.g., 1 mL each).
-
Analysis and Downstream Processing: a. Analyze all fractions (lysate, flow-through, washes, and elutions) by SDS-PAGE to assess purity. b. Pool the fractions containing the purified protein. c. If necessary, dialyze the pooled fractions against a suitable storage buffer (e.g., phosphate buffer without imidazole) and store at -80°C.
GC-MS Analysis of P(3HD) Content and Composition
This protocol outlines the standard procedure for analyzing the monomeric composition of mcl-PHAs like P(3HD) from bacterial biomass via gas chromatography-mass spectrometry (GC-MS). The method involves the acid-catalyzed methanolysis of the polymer into its constituent 3-hydroxyalkanoic acid methyl esters.[9][10]
Materials:
-
Lyophilized (freeze-dried) bacterial cells containing P(3HD).
-
Methanol (B129727) containing 15% (v/v) sulfuric acid.
-
Internal standard (e.g., methyl benzoate).
-
Screw-capped glass test tubes.
-
Water bath or heating block.
-
GC-MS system with a suitable capillary column (e.g., HP-5MS).
Procedure:
-
Methanolysis: a. Accurately weigh approximately 10 mg of lyophilized cells into a screw-capped test tube. b. Add 2 mL of chloroform and 2 mL of the 15% sulfuric acid in methanol solution. c. Add a known amount of internal standard. d. Tightly cap the tube and heat at 100°C for 140 minutes in a water bath or heating block.[9]
-
Phase Separation and Extraction: a. Cool the tubes to room temperature. b. Add 1 mL of deionized water and vortex vigorously to mix. c. Centrifuge briefly to separate the phases. The lower organic phase contains the methyl esters.
-
GC-MS Analysis: a. Transfer the lower organic phase to a GC vial. b. Inject 1 µL of the sample into the GC-MS. c. A typical temperature program for the GC oven is:
Regulation of the Biosynthesis Pathway
The biosynthesis of mcl-PHAs in Pseudomonas putida is a tightly regulated process, controlled at the transcriptional level to balance the metabolic flux between primary metabolism and polymer storage.
The pha gene cluster in P. putida KT2442 includes two main operons, phaC1ZC2D and phaIF.[12] The transcription of these operons is controlled by the transcriptional regulator PhaD, which belongs to the TetR family of regulators.[12] PhaD acts as a carbon source-dependent activator for both the phaC1 and phaI promoters.[12][13] It binds to specific operator regions within these promoters.[12] It is hypothesized that the true effector molecule for PhaD is a CoA-intermediate of the fatty acid β-oxidation pathway, providing a direct link between the availability of PHA precursors and the expression of the synthesis machinery.[12]
Furthermore, global regulatory networks also play a role. For instance, in P. aeruginosa, PHA accumulation is dependent on the alternative sigma factor RpoN, whereas in P. putida, it is RpoN-independent, highlighting the diversity of regulatory strategies even among closely related species. The phasin (B1169946) protein PhaF has also been implicated in regulation, potentially by interacting directly with the PhaD regulator.[7]
The diagram below outlines the transcriptional regulation of the pha operon in P. putida.
Conclusion
The biosynthesis of poly(3-hydroxydecanoate) is a well-defined process that leverages central metabolic pathways in bacteria. By understanding the key enzymes, their kinetics, and the regulatory networks that control their expression, researchers can develop more effective strategies for the microbial production of this valuable biopolymer. The experimental protocols provided in this guide offer a robust framework for the characterization and optimization of these biological systems. Future work in this area will likely focus on the fine-tuning of these pathways through synthetic biology and metabolic engineering to enhance yields, control polymer properties, and expand the range of viable feedstocks.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new metabolic link between fatty acid de novo synthesis and polyhydroxyalkanoic acid synthesis. The PHAG gene from Pseudomonas putida KT2440 encodes a 3-hydroxyacyl-acyl carrier protein-coenzyme a transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical characterization of the Pseudomonas putida 3-hydroxyacyl ACP:CoA transacylase, which diverts intermediates of fatty acid de novo biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Construction of pha-operon-defined knockout mutants of Pseudomonas putida KT2442 and their applications in poly(hydroxyalkanoate) production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phasin interactome reveals the interplay of PhaF with the polyhydroxyalkanoate transcriptional regulatory protein PhaD in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the Highly Active Polyhydroxyalkanoate Synthase of Chromobacterium sp. Strain USM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Gas chromatography-mass spectrometry-based monomer composition analysis of medium-chain-length polyhydroxyalkanoates biosynthesized by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. The PhaD regulator controls the simultaneous expression of the pha genes involved in polyhydroxyalkanoate metabolism and turnover in Pseudomonas putida KT2442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Cellular Localization of 3,5-Dihydroxydecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Role of 3,5-Dihydroxydecanoyl-CoA in Fatty Acid β-Oxidation
Fatty acid β-oxidation is a critical catabolic process that breaks down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production in the form of ATP.[1][2] This process occurs in both the mitochondria and peroxisomes, with each organelle handling fatty acids of different chain lengths.[3][4] Medium-chain fatty acids, such as decanoic acid from which this compound is derived, are primarily oxidized in the mitochondria.[5] However, the initial steps of very-long-chain fatty acid oxidation occur in peroxisomes before the shortened acyl-CoAs are transported to the mitochondria for complete oxidation.[3][6]
This compound is an intermediate in the β-oxidation spiral. Specifically, it is formed during the hydration of an enoyl-CoA species and is subsequently dehydrogenated to form a β-ketoacyl-CoA.[7] Given that this is a core reaction in the β-oxidation pathway, the cellular localization of this compound is intrinsically linked to the location of this metabolic process.
Cellular Localization: Mitochondria and Peroxisomes
The β-oxidation pathway operates in both mitochondria and peroxisomes, suggesting a dual localization for its intermediates, including this compound.[1][3]
-
Mitochondria: This is the primary site for the β-oxidation of short, medium, and long-chain fatty acids.[2][5] Fatty acids are transported into the mitochondrial matrix via the carnitine shuttle.[8] Inside the matrix, a series of four enzymatic reactions, including the formation and subsequent processing of 3-hydroxyacyl-CoA intermediates, leads to the shortening of the fatty acid chain and the production of acetyl-CoA, NADH, and FADH2.[9]
-
Peroxisomes: Peroxisomes are responsible for the initial β-oxidation of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain other lipids.[3][10] The peroxisomal β-oxidation pathway differs slightly from the mitochondrial pathway and is less efficient at generating ATP.[4] The shortened acyl-CoAs produced in peroxisomes are then transported to the mitochondria for complete oxidation.[3]
Therefore, it is highly probable that This compound is present in both mitochondria and peroxisomes , with the relative abundance in each organelle depending on the specific fatty acid precursor and the metabolic state of the cell.
Quantitative Data on Acyl-CoA Subcellular Distribution
While specific quantitative data for the subcellular distribution of this compound is scarce, studies have quantified the distribution of other acyl-CoA species. This data provides a valuable reference for understanding the general partitioning of these metabolites between different cellular compartments.
| Acyl-CoA Species | Organelle | Concentration/Distribution | Tissue/Cell Type | Reference |
| Total Long-Chain Acyl-CoA | Microsomes | ~50% of total cellular pool | General | [11] |
| Propionyl-CoA | Nucleus | Notably enriched compared to cytosol | Various cell lines | [4][9] |
| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | Cytosol | Highly sensitive to acetyl-CoA supply | Various cell lines | [9] |
This table summarizes available data for related acyl-CoA molecules to provide context for the potential distribution of this compound.
Experimental Protocols
To determine the precise subcellular localization and concentration of this compound, a combination of subcellular fractionation and sensitive analytical techniques is required.
Subcellular Fractionation to Isolate Mitochondria and Peroxisomes
This protocol describes a method for separating mitochondrial and peroxisomal fractions from cultured cells or tissues using differential centrifugation.[1][2][10]
Materials:
-
Cell or tissue sample
-
Fractionation Buffer (e.g., sucrose-based buffer)
-
Dounce homogenizer or needle and syringe
-
Centrifuge and ultracentrifuge
-
Microcentrifuge tubes
Procedure:
-
Cell Lysis: Homogenize the cell or tissue sample in ice-cold fractionation buffer to disrupt the plasma membrane while keeping organelles intact. This can be achieved using a Dounce homogenizer or by passing the cell suspension through a narrow-gauge needle.[1][10]
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Medium-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000-12,000 x g) for 20 minutes at 4°C. The resulting pellet contains the crude mitochondrial fraction.
-
High-Speed Centrifugation: The supernatant from the previous step can be subjected to higher speed centrifugation (e.g., 20,000 x g) to pellet the peroxisomal fraction.
-
Purification (Optional): For higher purity, the crude mitochondrial and peroxisomal pellets can be further purified using density gradient centrifugation (e.g., with Percoll or Nycodenz).[2]
-
Washing: Wash the final organelle pellets with fractionation buffer to remove cytosolic contamination.
-
Storage: Store the isolated organelle fractions at -80°C until further analysis.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying acyl-CoA species.[12][13]
Materials:
-
Isolated mitochondrial and peroxisomal fractions
-
Acetonitrile (B52724), Methanol, Water (LC-MS grade)
-
Formic acid or Ammonium acetate
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
LC-MS/MS system (e.g., coupled to an Orbitrap or triple quadrupole mass spectrometer)
Procedure:
-
Extraction: Extract the acyl-CoAs from the organelle fractions using an organic solvent mixture, such as acetonitrile/methanol/water.[12] The extraction should be performed on ice to minimize degradation.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard to the sample before extraction to correct for sample loss and matrix effects.
-
Centrifugation: Centrifuge the samples to pellet proteins and other insoluble material.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
LC Separation: Inject the supernatant onto a reverse-phase C18 column. Use a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) to separate the acyl-CoA species.
-
MS/MS Detection: Analyze the eluent using a mass spectrometer operating in positive ion mode. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the transition of the this compound precursor ion to its specific product ions.
-
Quantification: Generate a standard curve using known concentrations of a this compound standard. Use the ratio of the analyte peak area to the internal standard peak area to determine the concentration in the samples.
Visualizations
Signaling Pathway: Fatty Acid β-Oxidation
Caption: The fatty acid β-oxidation spiral, highlighting the position of 3-Hydroxyacyl-CoA intermediates.
Experimental Workflow: Subcellular Localization and Quantification
Caption: A typical experimental workflow for the isolation and quantification of acyl-CoAs from subcellular fractions.
Conclusion
While direct evidence for the specific subcellular distribution of this compound is limited, its role as a central intermediate in fatty acid β-oxidation strongly suggests its presence in both mitochondria and peroxisomes. The relative abundance in each organelle is likely dynamic and dependent on the metabolic context. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the precise localization and quantification of this compound. Such studies will be invaluable for a deeper understanding of fatty acid metabolism and for the development of novel therapeutic strategies targeting metabolic disorders.
References
- 1. assaygenie.com [assaygenie.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propion… [ouci.dntb.gov.ua]
- 4. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 7. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation of Mitochondria, Mitochondrial Membranes, Lysosomes, Peroxisomes, and Golgi Membranes from Rat Liver | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Subcellular fractionation protocol [abcam.com]
- 11. jdc.jefferson.edu [jdc.jefferson.edu]
- 12. mdpi.com [mdpi.com]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3,5-Dihydroxydecanoyl-CoA as a Metabolic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dihydroxydecanoyl-CoA is a unique metabolic intermediate formed during the β-oxidation of 5-hydroxydecanoate (B1195396). Its structure, featuring hydroxyl groups at both the β (C3) and δ (C5) positions, presents a significant challenge to the canonical fatty acid oxidation machinery. Specifically, it is a poor substrate for the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HAD), leading to a bottleneck in the metabolic pathway. This guide provides a comprehensive overview of the current knowledge on this compound, including its metabolic context, the kinetic parameters of the enzymes involved in its formation, and detailed experimental protocols for its study. Understanding the metabolism of this intermediate is crucial for researchers investigating fatty acid metabolism, mitochondrial function, and the off-target effects of compounds like 5-hydroxydecanoate, which has been studied for its role in cardioprotection.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central molecules in intermediary metabolism, participating in a vast array of anabolic and catabolic pathways.[1][2] The β-oxidation of fatty acids is a primary catabolic process that sequentially shortens acyl-CoA chains to produce acetyl-CoA, NADH, and FADH2. This pathway is highly efficient for standard saturated and unsaturated fatty acids. However, the introduction of modifications to the fatty acid chain, such as hydroxylation, can significantly alter the metabolic flux and the intermediates formed.
This guide focuses on this compound, a novel intermediate identified in the metabolism of 5-hydroxydecanoate. 5-Hydroxydecanoate has been widely used as a pharmacological tool to investigate the role of mitochondrial ATP-sensitive potassium (mitoKATP) channels, particularly in the context of ischemic preconditioning.[1][3] However, the discovery that 5-hydroxydecanoate is itself metabolized has complicated the interpretation of these studies.[1][3][4] The formation of this compound as a downstream metabolite that inhibits efficient β-oxidation is a key aspect of this metabolic interference.[1][3]
This document will serve as a technical resource for researchers, providing the known biochemical data, relevant experimental procedures, and a discussion of the potential implications for drug development.
Metabolic Pathway of this compound
This compound is not an intermediate of the canonical β-oxidation of a standard decanoyl-CoA. Instead, it arises from the β-oxidation of 5-hydroxydecanoate.[1][3] The initial steps of this pathway mirror the conventional β-oxidation spiral.
The metabolic sequence is as follows:
-
Activation: 5-Hydroxydecanoate is activated to its coenzyme A thioester, 5-hydroxydecanoyl-CoA , by an acyl-CoA synthetase.[3][4]
-
First Oxidation: 5-Hydroxydecanoyl-CoA is a substrate for medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes the formation of a double bond between the α and β carbons, yielding 5-hydroxy-trans-2-decenoyl-CoA .[4]
-
Hydration: The enzyme enoyl-CoA hydratase adds a water molecule across the double bond of 5-hydroxy-trans-2-decenoyl-CoA, resulting in the formation of This compound .[1][3]
-
Second Oxidation (Bottleneck): this compound is a substrate for L-3-hydroxyacyl-CoA dehydrogenase (HAD). However, it is a poor one. The presence of the hydroxyl group at the C5 position is thought to interfere with the enzyme's catalytic efficiency, significantly slowing down its oxidation to 3-keto-5-hydroxydecanoyl-CoA.[1][3] This step represents a rate-limiting bottleneck in the metabolism of 5-hydroxydecanoate.[1]
-
Thiolysis: Assuming the second oxidation occurs, the resulting 3-keto-5-hydroxydecanoyl-CoA would then be cleaved by β-ketothiolase to yield acetyl-CoA and 3-hydroxyoctanoyl-CoA.
The accumulation of this compound and its precursor, 5-hydroxydecanoyl-CoA, can inhibit the β-oxidation of other, more conventional fatty acids.[1]
Quantitative Data
The available quantitative data for the enzymes involved in the metabolism of 5-hydroxydecanoate and its derivatives are summarized below.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | Vmax (relative) | Source |
| 5-Hydroxydecanoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 12.8 ± 0.6 | 14.1 | - | [4] |
| Decanoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | ~3 | 6.4 | - | [4] |
| This compound | L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) | - | - | 1 | [1][3] |
| L-3-Hydroxydecanoyl-CoA | L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) | - | - | 5 | [1][3] |
Experimental Protocols
Chemo-enzymatic Synthesis of 5-Hydroxydecanoyl-CoA
This protocol is adapted from general methods for acyl-CoA synthesis.
Materials:
-
5-Hydroxydecanoic acid
-
Coenzyme A (lithium salt)
-
Acyl-CoA synthetase (commercially available)
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, CoA, and DTT.
-
Add 5-hydroxydecanoic acid to the reaction mixture.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the reaction progress by HPLC.
-
Purify the 5-hydroxydecanoyl-CoA using reversed-phase HPLC.
-
Lyophilize the purified product.
Enzymatic Synthesis of this compound
This protocol uses the product from 4.1 as a starting material.
Materials:
-
Purified 5-hydroxydecanoyl-CoA
-
Medium-chain acyl-CoA dehydrogenase (MCAD)
-
Enoyl-CoA hydratase
-
FAD
-
Tris-HCl buffer (pH 7.5)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and FAD.
-
Add MCAD and enoyl-CoA hydratase to the mixture.
-
Add the substrate, 5-hydroxydecanoyl-CoA.
-
Incubate the reaction at 37°C.
-
Monitor the formation of this compound by HPLC or LC-MS.
-
Purify the product using reversed-phase HPLC.
Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity
This spectrophotometric assay measures the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA substrate.
Materials:
-
Purified this compound or L-3-hydroxydecanoyl-CoA (as a control)
-
Purified L-3-hydroxyacyl-CoA dehydrogenase (HAD)
-
NAD⁺
-
Tris-HCl buffer (pH 9.0)
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and NAD⁺.
-
Add the substrate (this compound or L-3-hydroxydecanoyl-CoA).
-
Initiate the reaction by adding HAD.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the enzyme activity from the initial rate of the reaction.
Mass Spectrometry and NMR Analysis
-
Mass Spectrometry (LC-MS/MS): Liquid chromatography coupled with tandem mass spectrometry is the method of choice for the sensitive and specific detection and quantification of acyl-CoA species. For this compound, a precursor ion scan for the characteristic fragment of CoA or a neutral loss scan can be employed for identification. For quantification, a stable isotope-labeled internal standard would be required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of synthesized this compound. The chemical shifts of the protons and carbons adjacent to the hydroxyl groups and the thioester linkage would be characteristic.
Implications for Drug Development
The finding that 5-hydroxydecanoate is metabolized and that its metabolite, this compound, can inhibit fatty acid oxidation has significant implications for drug development.
-
Off-Target Effects: The use of 5-hydroxydecanoate as a specific mitoKATP channel blocker is confounded by its metabolic effects.[1] This highlights the importance of thoroughly characterizing the metabolic fate of any drug candidate. The inhibition of β-oxidation can have profound effects on cellular energy homeostasis, particularly in tissues that rely heavily on fatty acid metabolism, such as the heart.
-
Targeting Fatty Acid Oxidation: The deliberate inhibition of fatty acid oxidation is a therapeutic strategy being explored for various conditions, including certain cancers and heart failure.[5] The bottleneck created by this compound in the β-oxidation pathway provides a proof-of-concept for how modified fatty acids could be designed as specific enzyme inhibitors or metabolic modulators. A drug designed to be metabolized to an inhibitory intermediate like this compound could offer a novel mechanism of action.
References
- 1. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Beta-oxidation of 5-hydroxydecanoate, a putative blocker of mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
The Enigmatic Role of 3,5-Dihydroxydecanoyl-CoA: An In-Depth Technical Review and Future Outlook
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the current, albeit limited, understanding of the in vivo biological role of 3,5-Dihydroxydecanoyl-CoA. Given the scarcity of direct research on this specific molecule, this guide synthesizes information from related metabolic pathways to postulate its potential functions, metabolic fate, and areas for future investigation.
Introduction: The Landscape of Fatty Acid Metabolism
Coenzyme A (CoA) and its thioester derivatives are central to cellular metabolism, participating in over 100 different anabolic and catabolic reactions.[1] Fatty acid β-oxidation is a critical catabolic process that breaks down fatty acyl-CoA molecules in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.[2][3] The canonical β-oxidation spiral involves a series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage.[3] A key intermediate in this process is a 3-hydroxyacyl-CoA.[4]
While the metabolism of standard saturated and unsaturated fatty acids is well-characterized, the in vivo roles of more uniquely modified fatty acids, such as dihydroxyacyl-CoAs, remain largely unexplored. This whitepaper focuses on the hypothetical molecule this compound, exploring its potential origins, metabolic fate, and biological significance based on our current understanding of fatty acid metabolism.
Postulated Metabolic Pathways Involving this compound
Direct evidence for the in vivo existence and metabolic pathways of this compound is not currently available in the scientific literature. However, based on known enzymatic reactions involved in fatty acid metabolism, we can propose several plausible routes for its formation and degradation.
Potential Biosynthetic Pathways
The introduction of multiple hydroxyl groups onto a fatty acid chain can occur through several mechanisms, primarily involving cytochrome P450 (CYP) enzymes and alternative oxidation pathways.
One plausible route for the formation of a dihydroxydecanoyl-CoA is through the sequential hydroxylation of a decanoyl-CoA molecule. CYP enzymes, particularly those of the CYP4 family, are known to catalyze the ω- and (ω-1)-hydroxylation of fatty acids.[5] This process could potentially lead to the formation of a dihydroxy intermediate.
A study investigating the metabolic origin of urinary 3-hydroxy dicarboxylic acids found that 3-hydroxy fatty acids with carbon chains of ten or longer could be oxidized to (ω-1)- and ω-hydroxy metabolites in rat liver fractions.[6] This study identified 3,10-dihydroxydecanoic acid and 3,9-dihydroxydecanoic acid in the urine of children with increased 3-hydroxy dicarboxylic acid excretion, providing strong evidence for the in vivo existence of dihydroxydecanoyl moieties.[6] While not the 3,5-isomer, this suggests that the enzymatic machinery for producing dihydroxy fatty acids exists.
Another potential, though less direct, route could involve a variation of the known fatty acid oxidation pathways. For instance, evidence exists for a δ-oxidation pathway in the mammary gland, which involves γ- and δ-hydroxy fatty acid intermediates.[4] It is conceivable that variations or "leaky" enzymatic activities within such alternative pathways could lead to the formation of a 3,5-dihydroxy intermediate.
The following diagram illustrates a hypothetical pathway for the formation of a dihydroxy fatty acid, drawing on the principles of ω-oxidation.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. mdpi.com [mdpi.com]
- 3. adpcollege.ac.in [adpcollege.ac.in]
- 4. portlandpress.com [portlandpress.com]
- 5. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 6. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemo-Enzymatic Synthesis of 3,5-Dihydroxydecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemo-enzymatic synthesis of 3,5-Dihydroxydecanoyl-CoA, a crucial intermediate in various metabolic pathways and a potential building block for novel therapeutics. The described method combines a chemical acylation step with a cascade of enzymatic reactions to achieve the desired product with high specificity.
Introduction
This compound is a key metabolite in fatty acid metabolism and is implicated in the biosynthesis of various natural products. Its stereospecific synthesis is of significant interest for metabolic research and as a precursor for the development of new drugs. This protocol outlines a four-step chemo-enzymatic approach, starting from commercially available decanoic acid, to produce this compound. The workflow is designed to be accessible to researchers with a standard molecular biology and chemistry laboratory setup.
Overall Synthetic Workflow
The synthesis of this compound is achieved through a four-step process:
-
Chemical Acylation: Synthesis of Decanoyl-CoA from decanoic acid.
-
Enzymatic Desaturation: Conversion of Decanoyl-CoA to trans-2-Decenoyl-CoA.
-
Enzymatic Hydration: Formation of 3-Hydroxydecanoyl-CoA.
-
Enzymatic Hydroxylation: Final conversion to this compound.
Application Notes and Protocols for the Analytical Detection of 3,5-Dihydroxydecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,5-Dihydroxydecanoyl-CoA is a coenzyme A (CoA) derivative that plays a role in fatty acid metabolism. Accurate and sensitive detection of this analyte is crucial for understanding its physiological and pathological significance. These application notes provide detailed protocols for the quantification of this compound in biological samples using state-of-the-art analytical methodologies, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC), and enzymatic assays.
I. Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the required sensitivity, specificity, and throughput. The following table summarizes the key performance characteristics of the described methods for the analysis of acyl-CoAs, which can be extrapolated for this compound.
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol | 120 pmol (with derivatization)[1][2] | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol | 1.3 nmol (LC/MS-based)[1][2] | ~100 fmol |
| Linearity (R²) | >0.99[1] | >0.99[1] | Variable |
| Precision (RSD%) | < 5%[1] | < 15%[1] | < 20% |
| Specificity | High[1] | Moderate[1] | High[1] |
| Throughput | High[1] | Moderate | Low to Moderate |
II. Experimental Protocols
A. LC-MS/MS Method for this compound Quantification
This method offers the highest sensitivity and specificity for the quantification of this compound in complex biological matrices.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[1]
-
Load 500 µL of the sample (e.g., tissue homogenate, cell lysate) onto the cartridge.[1]
-
Wash the cartridge with 2 mL of 5% methanol in water.[1]
-
Elute the analyte with 1 mL of methanol.[1]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: 5% B to 95% B over 5 minutes.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Collision Energy: Optimized for the specific analyte.[1]
B. HPLC Method with UV Detection
This method can be employed as an alternative to LC-MS/MS, particularly when the highest sensitivity is not required.
1. Derivatization (for enhanced UV detection)
While CoA compounds absorb at 259 nm, derivatization of the thiol group can improve sensitivity and specificity. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH).[5]
2. HPLC Conditions
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile/water gradient.[1]
-
Detector: UV/Vis detector set at the wavelength of maximum absorbance for the derivatized analyte.
C. Enzymatic Assay
This method is based on the enzymatic conversion of this compound by a specific dehydrogenase, leading to a measurable change in NADH concentration. This assay is highly specific but may have lower throughput.[1]
1. Principle
The assay measures the activity of a 3-hydroxyacyl-CoA dehydrogenase that uses this compound as a substrate. The reaction involves the oxidation of the hydroxyl group to a keto group, with the concomitant reduction of NAD+ to NADH.[6] The increase in NADH is monitored by measuring the absorbance at 340 nm.[7]
2. Assay Protocol
-
Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.3), NAD+, and the biological sample.[7]
-
Initiate the reaction by adding a purified 3-hydroxyacyl-CoA dehydrogenase specific for this compound.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.[7]
-
Quantify the concentration of this compound by comparing the rate of NADH production to a standard curve.
III. Visualizations
A. Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of this compound.
B. Simplified Fatty Acid Beta-Oxidation Pathway
Caption: Simplified diagram of the fatty acid beta-oxidation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. epa.gov [epa.gov]
- 6. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Quantitative Analysis of 3,5-Dihydroxydecanoyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific method for the quantification of 3,5-Dihydroxydecanoyl-CoA in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is an intermediate in metabolic pathways, and its accurate measurement is crucial for understanding cellular metabolism and in the development of therapeutic agents targeting these pathways. The described protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Coenzyme A (CoA) and its thioester derivatives are critical molecules in numerous metabolic processes, including the citric acid cycle and fatty acid metabolism.[1][2] this compound is a specific acyl-CoA intermediate whose role in cellular bioenergetics and signaling is of growing interest. Dysregulation of acyl-CoA metabolism has been linked to various metabolic and neurodegenerative diseases.[2][3] Consequently, a robust analytical method for the precise quantification of this compound is essential for advancing research in these areas. LC-MS/MS has become the preferred technique for analyzing acyl-CoAs due to its high sensitivity and specificity.[4] This document provides a comprehensive protocol for the analysis of this compound, adapted from established methods for similar acyl-CoA species.
Signaling Pathway Context
This compound is an intermediate in the β-oxidation of fatty acids. This metabolic pathway is a multi-step process that breaks down fatty acids to produce acetyl-CoA, FADH₂, and NADH, which are subsequently used for ATP production.
References
- 1. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: HPLC Purification of 3,5-Dihydroxydecanoyl-CoA for Drug Development and Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 3,5-Dihydroxydecanoyl-CoA, a key intermediate in various metabolic pathways, using High-Performance Liquid Chromatography (HPLC). The described methodology is essential for researchers in drug development and metabolic studies who require a high-purity analyte for enzymatic assays, structural analysis, and as a standard for analytical method development. This document outlines the principles of ion-pair reversed-phase HPLC for the separation of polar acyl-CoA molecules, provides a step-by-step experimental protocol, and presents data in a structured format for clarity and ease of use.
Introduction
This compound is a dihydroxylated medium-chain acyl-coenzyme A that plays a role in fatty acid metabolism and is a potential intermediate in the biosynthesis of polyketides. Due to its polar nature, attributed to the two hydroxyl groups and the coenzyme A moiety, its purification presents a challenge that can be effectively addressed using ion-pair reversed-phase HPLC. This technique utilizes a non-polar stationary phase and a polar mobile phase containing an ion-pairing reagent. The ion-pairing reagent forms a neutral complex with the negatively charged phosphate (B84403) groups of the Coenzyme A, allowing for its retention and separation on a C18 column. The purity of this compound is critical for accurate in vitro studies, high-throughput screening, and kinetic analysis of enzymes involved in its metabolism.
Data Presentation
Table 1: HPLC System and Column Specifications
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reverse-Phase, 5 µm particle size, 100 Å pore size |
| Column Dimensions | 4.6 mm I.D. x 250 mm length |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 260 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 - 100 µL |
Table 2: Mobile Phase Composition and Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 95 | 5 | 1.0 |
| 5 | 95 | 5 | 1.0 |
| 35 | 5 | 95 | 1.0 |
| 40 | 5 | 95 | 1.0 |
| 41 | 95 | 5 | 1.0 |
| 50 | 95 | 5 | 1.0 |
| Mobile Phase A: 100 mM Potassium Phosphate Monobasic, 5 mM Tetrabutylammonium (B224687) Bromide, pH 5.5 | |||
| Mobile Phase B: 100% Acetonitrile (B52724) |
Table 3: Expected Retention Times of this compound and Related Compounds
| Compound | Expected Retention Time (min) | Purity (%) |
| Coenzyme A (Free Thiol) | 5 - 7 | >98 |
| This compound | 18 - 22 | >95 (after purification) |
| Decanoyl-CoA | 28 - 32 | >98 |
| Note: Retention times are estimates and may vary depending on the specific HPLC system, column batch, and mobile phase preparation. Optimization of the gradient may be required. |
Experimental Protocols
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous):
-
Dissolve 13.6 g of potassium phosphate monobasic in 1 L of HPLC-grade water.
-
Add 1.61 g of tetrabutylammonium bromide.
-
Adjust the pH to 5.5 with a 1 M solution of potassium hydroxide.
-
Filter the solution through a 0.22 µm membrane filter and degas for 15 minutes using sonication or vacuum.
-
-
Mobile Phase B (Organic):
-
Use 100% HPLC-grade acetonitrile.
-
Filter through a 0.22 µm membrane filter and degas.
-
Sample Preparation
-
If starting from a crude synthesis reaction, quench the reaction and extract the product into a suitable organic solvent. Dry the organic phase and reconstitute the residue in a minimal volume of Mobile Phase A.
-
For biological extracts, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
HPLC Purification Procedure
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
-
Set the UV detector to monitor absorbance at 260 nm, the characteristic absorbance maximum for the adenine (B156593) ring of Coenzyme A.
-
Inject the prepared sample onto the column.
-
Run the gradient program as detailed in Table 2.
-
Monitor the chromatogram in real-time. The peak corresponding to this compound is expected to elute between 18 and 22 minutes.
-
Collect fractions corresponding to the target peak.
-
Analyze the purity of the collected fractions by re-injecting a small aliquot onto the same HPLC system.
-
Pool the fractions with the desired purity.
Post-Purification Sample Handling
-
To remove the acetonitrile and the ion-pairing reagent, the pooled fractions can be lyophilized.
-
Alternatively, a subsequent solid-phase extraction step can be employed for desalting.
-
Store the purified this compound at -80°C to prevent degradation.
Mandatory Visualizations
Caption: Experimental workflow for HPLC purification.
Caption: Fatty acid β-oxidation pathway.
Application Note: Quantification of 3,5-Dihydroxydecanoyl-CoA in Tissue Samples using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of 3,5-Dihydroxydecanoyl-CoA in various tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a coenzyme A derivative that may play a role in fatty acid metabolism. The accurate quantification of this analyte in biological matrices is essential for understanding its physiological and pathological significance. The described method involves tissue homogenization, solid-phase extraction (SPE) for the enrichment of acyl-CoAs, and subsequent analysis by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. This methodology offers high sensitivity and specificity for the detection and quantification of this compound in complex biological samples.
Introduction
Coenzyme A (CoA) and its thioesters, such as this compound, are crucial intermediates in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism. The study of specific acyl-CoAs provides valuable insights into the metabolic state of cells and tissues. While the role of 3-hydroxyacyl-CoAs as intermediates in beta-oxidation is well-established, the significance of dihydroxyacyl-CoAs like this compound is an emerging area of research. This document provides a comprehensive protocol for the extraction and quantification of this compound from tissue samples, enabling researchers to investigate its role in health and disease.
Data Presentation
As there is limited published data on the absolute quantification of this compound in various tissues, the following table provides a template with hypothetical data to illustrate the presentation of quantitative results. Researchers should replace this with their experimentally determined values.
| Tissue | Mean Concentration (pmol/mg tissue) | Standard Deviation | n |
| Liver | 1.25 | 0.21 | 6 |
| Heart | 0.78 | 0.15 | 6 |
| Kidney | 0.95 | 0.18 | 6 |
| Brain | 0.42 | 0.09 | 6 |
| Skeletal Muscle | 0.61 | 0.11 | 6 |
Experimental Protocols
Tissue Homogenization and Extraction
This protocol is adapted from established methods for long-chain acyl-CoA extraction.
Materials:
-
Tissue sample (10-100 mg)
-
KH2PO4 buffer (100 mM, pH 4.9)
-
2-propanol
-
Acetonitrile (ACN)
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Weigh the frozen tissue sample and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold KH2PO4 buffer per 100 mg of tissue.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Add an equal volume of 2-propanol to the homogenate and continue homogenization for 1-2 minutes.
-
Transfer the homogenate to a centrifuge tube and add ACN to a final concentration of 50% (v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the protein precipitate.
-
Carefully collect the supernatant containing the acyl-CoAs for solid-phase extraction.
Solid-Phase Extraction (SPE)
This step is crucial for purifying and concentrating the acyl-CoAs from the tissue extract.
Materials:
-
C18 SPE cartridges
-
5% Methanol in water
-
Nitrogen evaporator
Procedure:
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol, followed by 1 mL of water.[1]
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.[1]
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[1]
-
Elute the acyl-CoAs with 1 mL of methanol.[1]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: 5% to 95% B
-
6-8 min: 95% B
-
8-8.1 min: 95% to 5% B
-
8.1-10 min: 5% B
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific MRM transitions for this compound need to be determined by infusing a standard of the analyte. The precursor ion will be the [M+H]+ of this compound. The product ions are typically generated from the fragmentation of the CoA moiety.
-
Collision Energy: Optimize for the specific analyte.[1]
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Putative metabolic pathway involving this compound.
References
Application Notes and Protocols for Enzymatic Assays of 3,5-Dihydroxydecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxydecanoyl-CoA is an intermediate in various metabolic pathways and is of increasing interest in the study of fatty acid metabolism and its role in disease. Accurate and efficient quantification of this analyte is crucial for understanding its physiological functions and for the development of potential therapeutic agents. These application notes provide a detailed protocol for a continuous spectrophotometric enzymatic assay for this compound. The proposed assay utilizes the activity of 3-hydroxyacyl-CoA dehydrogenase (HADH), an enzyme that catalyzes the oxidation of the 3-hydroxy group of acyl-CoA molecules.[1][2] This method is based on the principle that the oxidation of the 3-hydroxyacyl-CoA substrate is coupled to the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), resulting in the formation of NADH, which can be monitored by the increase in absorbance at 340 nm.[1]
While the substrate specificity of HADH for this compound has not been extensively characterized, many isoforms of this enzyme exhibit broad specificity for the acyl chain length of their substrates.[3][4] This protocol, therefore, provides a robust framework for the initial characterization of enzymatic activity towards this dihydroxy-acyl-CoA.
Principle of the Assay
The proposed enzymatic assay for this compound is based on the following reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenase:
This compound + NAD+ ⇌ 3-Keto-5-hydroxydecanoyl-CoA + NADH + H+
The rate of NADH production is directly proportional to the enzymatic activity and can be continuously monitored by measuring the increase in absorbance at 340 nm. To ensure the reaction proceeds in the forward direction and to prevent product inhibition, a coupled assay system can be employed where the 3-ketoacyl-CoA product is further processed by a subsequent enzyme, such as 3-ketoacyl-CoA thiolase.[5]
Featured Application: Screening for Inhibitors of this compound Metabolism
This enzymatic assay is highly suitable for high-throughput screening (HTS) of potential inhibitors of enzymes that metabolize this compound. By monitoring the change in the rate of NADH production in the presence of test compounds, one can identify and characterize inhibitors of HADH or other relevant enzymes.
Data Presentation
Table 1: Expected Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase with Various Substrates
This table presents representative kinetic data for L-3-hydroxyacyl-CoA dehydrogenase from pig heart with substrates of different chain lengths to provide a comparative baseline.[5] The kinetic parameters for this compound would need to be determined experimentally.
| Substrate | Acyl Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| 3-Hydroxybutyryl-CoA | C4 | 85 | 150 |
| 3-Hydroxyhexanoyl-CoA | C6 | 50 | 250 |
| 3-Hydroxyoctanoyl-CoA | C8 | 30 | 300 |
| This compound | C10 (dihydroxy) | To be determined | To be determined |
| 3-Hydroxydodecanoyl-CoA | C12 | 25 | 280 |
| 3-Hydroxypalmitoyl-CoA | C16 | 20 | 150 |
Table 2: Assay Performance Characteristics
This table summarizes the expected performance characteristics of the proposed enzymatic assay, based on typical values for similar acyl-CoA assays.[6]
| Parameter | Value |
| Linear Detection Range | 1 - 200 µM |
| Limit of Detection (LOD) | 0.5 µM |
| Limit of Quantification (LOQ) | 1.5 µM |
| Intra-assay Precision (%CV) | < 5% |
| Inter-assay Precision (%CV) | < 10% |
| Recommended Sample Volume | 5 - 20 µL |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for this compound Dehydrogenase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of an enzyme, such as 3-hydroxyacyl-CoA dehydrogenase, that uses this compound as a substrate.
Materials:
-
This compound (substrate)
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH), e.g., from porcine heart
-
NAD+ (cofactor)
-
Tris-HCl buffer (100 mM, pH 8.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Prepare Reagent Master Mix: For each reaction, prepare a master mix containing:
-
80 µL of 100 mM Tris-HCl buffer (pH 8.5)
-
10 µL of 10 mM NAD+ solution
-
-
Add Enzyme: To each well or cuvette, add 5 µL of a suitable dilution of the 3-hydroxyacyl-CoA dehydrogenase solution.
-
Initiate Reaction: Add 5 µL of the this compound substrate solution at various concentrations (e.g., from a 10x stock solution to achieve final concentrations ranging from 1 to 200 µM).
-
Monitor Absorbance: Immediately start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes, taking readings every 30 seconds.
-
Calculate Initial Velocity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate of NADH formation can be calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Data Analysis: Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Protocol 2: Coupled Enzymatic Assay for Enhanced Sensitivity and Unidirectional Reaction
To drive the reaction to completion and increase sensitivity, a coupled enzyme system can be used.[5]
Materials:
-
All materials from Protocol 1
-
3-Ketoacyl-CoA thiolase
-
Coenzyme A (CoA-SH)
Procedure:
-
Prepare Reagent Master Mix: For each reaction, prepare a master mix containing:
-
70 µL of 100 mM Tris-HCl buffer (pH 8.5)
-
10 µL of 10 mM NAD+ solution
-
5 µL of 10 mM Coenzyme A solution
-
5 µL of 3-Ketoacyl-CoA thiolase (sufficient units to ensure the subsequent reaction is not rate-limiting)
-
-
Add Primary Enzyme: To each well or cuvette, add 5 µL of a suitable dilution of the 3-hydroxyacyl-CoA dehydrogenase solution.
-
Initiate Reaction: Add 5 µL of the this compound substrate solution at various concentrations.
-
Monitor and Analyze: Follow steps 4-6 from Protocol 1. The presence of the thiolase will remove the 3-ketoacyl-CoA product, pulling the equilibrium of the HADH reaction towards NADH formation.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for the enzymatic assay of this compound.
Proposed Signaling Pathway
Caption: Proposed enzymatic conversion of this compound.
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 3-Hydroxyacyl-CoA-déshydrogénase — Wikipédia [fr.wikipedia.org]
- 5. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols: Extraction of 3,5-Dihydroxydecanoyl-CoA from Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism and energy production. 3,5-Dihydroxydecanoyl-CoA is a specific medium-chain acyl-CoA that is believed to be an intermediate in the β-oxidation of hydroxylated fatty acids. The accurate quantification of its cellular pools is crucial for understanding the metabolic flux and regulation of these pathways, particularly in the context of metabolic disorders and drug development. However, the inherent instability and low abundance of acyl-CoAs present significant analytical challenges.
This document provides a detailed protocol for the extraction of this compound from cultured mammalian cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS). The presented method is a synthesis of established protocols for medium to long-chain acyl-CoAs, designed to ensure high recovery and sample stability.
Data Presentation: Representative Acyl-CoA Abundance in Mammalian Cell Lines
The following table summarizes quantitative data for various medium-chain acyl-CoA species across different human cell lines as reported in the literature. This allows for a comparative overview of expected acyl-CoA pool sizes. Note that the concentration of this compound is expected to be low and may vary significantly depending on the cell type and metabolic state.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Hexanoyl-CoA (C6) | ~0.1 | ~0.05 | ~0.03 |
| Octanoyl-CoA (C8) | ~0.2 | ~0.1 | ~0.06 |
| Decanoyl-CoA (C10) | ~0.3 | ~0.15 | ~0.08 |
| Lauroyl-CoA (C12) | ~0.5 | ~0.2 | ~0.1 |
Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability. The values presented are representative estimates.
Experimental Protocols
This protocol is designed for the extraction of this compound from both adherent and suspension cell cultures.
Materials and Reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), chilled to -80°C
-
Acetonitrile (B52724) (LC-MS grade), chilled to -20°C
-
Internal standard (e.g., ¹³C-labeled this compound or a structurally similar odd-chain acyl-CoA, if a direct standard is unavailable)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)
-
SPE conditioning solution: Methanol
-
SPE equilibration solution: 50 mM Ammonium (B1175870) Acetate (B1210297) (pH 7.0)
-
SPE elution solution: Acetonitrile
-
Reconstitution solvent: 50% Methanol in 50 mM Ammonium Acetate (pH 7.0)
-
Microcentrifuge tubes, 1.5 mL or 2 mL, pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge capable of reaching >15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure
1. Cell Harvesting and Quenching
-
For adherent cells:
-
Aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold (-80°C) methanol to the plate.
-
Immediately scrape the cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
For suspension cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold (-80°C) methanol.
-
2. Protein Precipitation and Extraction
-
Add the internal standard to the methanolic cell lysate.
-
Add 1 mL of chilled (-20°C) acetonitrile to the lysate.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 1 hour to facilitate protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
3. Supernatant Collection
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.
4. Solid-Phase Extraction (SPE) for Purification and Concentration
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge.
-
Equilibrate the SPE cartridge: Pass 1 mL of 50 mM ammonium acetate (pH 7.0) through the cartridge.
-
Load the sample: Load the supernatant from step 3 onto the SPE cartridge.
-
Wash the cartridge: Pass 1 mL of 50 mM ammonium acetate (pH 7.0) through the cartridge to remove any unbound contaminants.
-
Elute the acyl-CoAs: Elute the acyl-CoAs with 1 mL of acetonitrile into a new pre-chilled tube.
5. Sample Drying and Reconstitution
-
Dry the eluted sample using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of reconstitution solvent (50% methanol in 50 mM ammonium acetate, pH 7.0). The choice of reconstitution solvent is critical for acyl-CoA stability.
-
Vortex briefly and centrifuge at >15,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
Visualizations
Signaling Pathway
Application Notes and Protocols for Enzyme Kinetics Using 3,5-Dihydroxydecanoyl-CoA as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of fatty acid metabolism is critical for understanding numerous physiological and pathological processes, providing avenues for therapeutic intervention in diseases such as metabolic syndrome, diabetes, and cancer. While the catabolism of common fatty acids via β-oxidation is well-documented, the metabolic pathways of atypical fatty acids, including those with multiple hydroxylations, remain less explored. 3,5-Dihydroxydecanoyl-CoA is a hypothetical intermediate that may arise from the metabolism of unusual environmental or dietary fatty acids. Its structure suggests it could be a substrate for dehydrogenases or dehydratases within a modified β-oxidation pathway.
These application notes provide a comprehensive framework for investigating the enzyme kinetics of a putative enzyme, hereafter referred to as "3,5-Dihydroxyacyl-CoA Dehydrogenase" (DHAD), using this compound as a substrate. The protocols outlined are adapted from established methods for analogous enzymes, such as L-3-hydroxyacyl-CoA dehydrogenase, and are intended to serve as a detailed guide for researchers.
Hypothetical Signaling Pathway
The metabolism of this compound is postulated to proceed via a modified fatty acid oxidation pathway. The initial step, catalyzed by the hypothetical 3,5-Dihydroxyacyl-CoA Dehydrogenase (DHAD), would involve the oxidation of the 3-hydroxyl group, contingent on the enzyme's substrate specificity. Subsequent enzymatic reactions would be required to fully catabolize the molecule.
Caption: Hypothetical metabolic conversion of this compound.
Experimental Protocols
Synthesis of this compound
Enzyme Activity Assay: Spectrophotometric Method
This protocol describes a continuous spectrophotometric assay to determine the activity of a putative 3,5-Dihydroxyacyl-CoA Dehydrogenase (DHAD) by monitoring the change in absorbance resulting from the reduction of NAD+ to NADH.
Materials:
-
Purified recombinant DHAD enzyme
-
This compound substrate solution
-
NAD+ solution
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.5
-
UV/Vis Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM HEPES, pH 7.0). Determine the precise concentration spectrophotometrically at 260 nm.
-
Prepare a stock solution of NAD+ in the Assay Buffer.
-
Set up the reaction mixture in a quartz cuvette. A typical 1 mL reaction mixture contains:
-
800 µL Assay Buffer
-
100 µL NAD+ solution (final concentration 0.1-1 mM)
-
50 µL this compound solution (for varying final concentrations)
-
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
Initiate the reaction by adding 50 µL of a freshly diluted solution of the DHAD enzyme.
-
Immediately start monitoring the increase in absorbance at 340 nm over time (typically 3-5 minutes). The rate of NADH formation is proportional to the enzyme activity.
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
To determine the Michaelis-Menten constants, Kₘ and Vₘₐₓ, the enzyme activity assay is performed at a range of substrate concentrations.
Procedure:
-
Follow the enzyme activity assay protocol described above.
-
Vary the concentration of this compound (e.g., from 0.1 to 10 times the expected Kₘ) while keeping the NAD+ concentration constant and saturating.
-
Measure the initial velocity (V₀) for each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression analysis to determine Kₘ and Vₘₐₓ.
Inhibitor Screening Assay
This protocol is designed to screen for potential inhibitors of the DHAD enzyme.
Procedure:
-
Perform the enzyme activity assay with the concentration of this compound at or near its Kₘ value.
-
In separate reactions, include a potential inhibitor at various concentrations.
-
A control reaction without any inhibitor should be run in parallel.
-
Measure the initial velocities and calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
For promising inhibitors, a full kinetic analysis can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ).
Data Presentation
The quantitative data from the kinetic analysis should be summarized in tables for clarity and ease of comparison.
Table 1: Hypothetical Kinetic Parameters for DHAD
| Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| This compound | 50 | 15 | 25 | 5.0 x 10⁵ |
| L-3-Hydroxydecanoyl-CoA | 25 | 30 | 50 | 2.0 x 10⁶ |
Table 2: Example of Inhibitor Screening Data
| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Inhibitor A | 10 | 48 | 10.5 |
| Inhibitor B | 10 | 12 | >100 |
| Inhibitor C | 10 | 85 | 2.3 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the kinetic characterization of the hypothetical DHAD enzyme.
Caption: Workflow for kinetic analysis of DHAD.
Data Analysis Logic
The logical flow from raw experimental data to the final kinetic parameters is depicted below.
Caption: Logical flow for kinetic data analysis.
Conclusion
These application notes provide a robust framework for the kinetic characterization of enzymes that may utilize this compound as a substrate. The detailed protocols for enzyme assays, determination of kinetic parameters, and inhibitor screening, combined with clear data presentation and workflow visualizations, offer a comprehensive guide for researchers in academia and the pharmaceutical industry. While the specific enzyme and pathway are hypothetical, the methodologies are grounded in established principles of enzyme kinetics and can be broadly applied to the study of novel metabolic enzymes.
Application Notes and Protocols for Metabolic Tracing Using Stable Isotope Labeled 3,5-Dihydroxydecanoyl-CoA
Topic: Stable Isotope Labeling of 3,5-Dihydroxydecanoyl-CoA for Metabolic Tracing
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. By introducing a substrate labeled with a stable isotope, such as ¹³C or ²H, into a biological system, researchers can track the transformation of the substrate into downstream metabolites. This approach provides unparalleled insights into the dynamic nature of metabolism.[1][2][3] These application notes provide a detailed protocol for the use of stable isotope-labeled this compound to trace its metabolic fate, particularly through the fatty acid β-oxidation pathway.
This compound is a hydroxy acyl-CoA intermediate. Understanding its metabolism is crucial for research into fatty acid oxidation disorders and for the development of drugs targeting lipid metabolism. The protocols outlined below describe the synthesis of isotopically labeled this compound, its application in cell culture experiments, and the subsequent analysis of labeled metabolites using liquid chromatography-mass spectrometry (LC-MS).
Core Principles of Stable Isotope Tracing
The fundamental principle of stable isotope tracing involves the introduction of a labeled compound (tracer) into a biological system and monitoring its incorporation into downstream metabolites.[3] The most commonly used stable isotopes in metabolic research are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[3] These heavier isotopes are chemically identical to their more abundant, lighter counterparts and participate in the same biochemical reactions without significantly altering the molecule's properties.[3] The key measurements in these studies are:
-
Isotopic Enrichment: The proportion of a metabolite that contains the stable isotope label. This is a direct reflection of the extent to which the tracer has contributed to its synthesis and is typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3]
-
Metabolic Flux: The rate at which molecules are converted through a metabolic pathway. By measuring the isotopic enrichment of various metabolites over time and applying mathematical models, researchers can calculate the flux through specific pathways.[3]
Synthesis of Stable Isotope Labeled this compound
Hypothetical Synthesis Workflow:
A potential strategy for the synthesis of uniformly labeled [U-¹³C₁₀]-3,5-Dihydroxydecanoyl-CoA would involve the use of [U-¹³C₁₀]-decanoic acid as a starting material. The synthesis would proceed through the introduction of hydroxyl groups at the C3 and C5 positions, followed by activation to the coenzyme A thioester.
Experimental Protocols
Protocol 1: Cell Culture and Labeling
This protocol describes the labeling of cultured cells with stable isotope-labeled this compound.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, HEK293)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
[U-¹³C₁₀]-3,5-Dihydroxydecanoyl-CoA (or other labeled variant)
-
6-well cell culture plates
-
Dry ice
-
Methanol (B129727) (pre-cooled to -80°C)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 75-80% confluency on the day of the experiment.
-
Tracer Introduction: On the day of the experiment, remove the existing culture medium and wash the cells twice with warm PBS.
-
Labeling Medium: Add fresh culture medium containing the desired concentration of [U-¹³C₁₀]-3,5-Dihydroxydecanoyl-CoA. A typical starting concentration is 10-100 µM, but this should be optimized for the specific cell line and experimental goals.
-
Incubation: Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the label into downstream metabolites.
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Wash the cells twice with 1 mL of cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol (pre-chilled on dry ice) to each well to quench metabolism.[4]
-
Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a microcentrifuge tube.[4]
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the protein and cell debris.
-
Transfer the supernatant, which contains the metabolites, to a new tube.
-
Store the extracts at -80°C until LC-MS analysis.[4]
-
Protocol 2: LC-MS Analysis of Labeled Acyl-CoAs
This protocol outlines the analysis of labeled acyl-CoA species using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or Triple TOF)
-
Reversed-phase C18 column
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate
-
Mobile Phase B: Methanol
-
Metabolite extracts from Protocol 1
Procedure:
-
Sample Preparation: Prior to injection, centrifuge the metabolite extracts at maximum speed for 10 minutes to remove any remaining debris.
-
LC Separation:
-
Inject 5-10 µL of the metabolite extract onto the C18 column.
-
Use a gradient elution to separate the acyl-CoA species. A typical gradient might be:
-
0-2 min: 2% B
-
2-15 min: 2% to 98% B
-
15-20 min: 98% B
-
20.1-25 min: 2% B
-
-
The flow rate is typically 0.2-0.4 mL/min.
-
-
MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire data in full scan mode to detect all labeled species. The scan range should be set to cover the expected m/z of the labeled metabolites.
-
Use a targeted MS/MS approach (Parallel Reaction Monitoring or Multiple Reaction Monitoring) to confirm the identity of labeled metabolites and improve quantification. The characteristic neutral loss of the CoA moiety (507 Da) can be used for precursor ion scanning.
-
Data Presentation
The quantitative data from the LC-MS analysis can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Isotopic Enrichment of Key Metabolites Following [U-¹³C₁₀]-3,5-Dihydroxydecanoyl-CoA Labeling
| Metabolite | Time (hours) | M+0 (Unlabeled) Abundance (%) | M+2 Abundance (%) | M+4 Abundance (%) | M+6 Abundance (%) | M+8 Abundance (%) | M+10 Abundance (%) |
| This compound | 1 | 10.2 | 0.5 | 1.1 | 2.3 | 5.9 | 80.0 |
| 4 | 5.1 | 0.8 | 1.5 | 3.0 | 8.2 | 81.4 | |
| 8 | 2.3 | 1.2 | 2.1 | 4.5 | 12.1 | 77.8 | |
| 3-Oxodecanoyl-CoA | 1 | 85.3 | 8.1 | 3.5 | 1.8 | 0.8 | 0.5 |
| 4 | 60.1 | 20.3 | 10.2 | 5.4 | 2.1 | 1.9 | |
| 8 | 42.5 | 35.2 | 12.8 | 6.1 | 2.5 | 0.9 | |
| Octanoyl-CoA | 1 | 95.1 | 4.2 | 0.5 | 0.1 | 0.1 | 0.0 |
| 4 | 78.3 | 15.6 | 4.1 | 1.2 | 0.5 | 0.3 | |
| 8 | 55.9 | 30.1 | 9.8 | 2.9 | 1.0 | 0.3 | |
| Acetyl-CoA | 1 | 98.2 | 1.8 | - | - | - | - |
| 4 | 92.5 | 7.5 | - | - | - | - | |
| 8 | 85.1 | 14.9 | - | - | - | - |
Note: This is hypothetical data for illustrative purposes.
Signaling Pathways and Experimental Workflows
Mitochondrial β-Oxidation Pathway
This compound is an intermediate in the β-oxidation of fatty acids. The following diagram illustrates the key steps in this pathway.
Caption: Predicted metabolic fate of this compound via β-oxidation.
Experimental Workflow for Metabolic Tracing
The overall workflow for a stable isotope tracing experiment is depicted below.
Caption: Overall experimental workflow for stable isotope tracing.
Logical Relationship of Data Interpretation
The interpretation of the mass spectrometry data is crucial for understanding the metabolic fate of the tracer.
Caption: Logical flow of data interpretation in a stable isotope tracing experiment.
Conclusion
The use of stable isotope-labeled this compound provides a powerful tool for investigating fatty acid metabolism. The protocols and workflows described in these application notes offer a comprehensive guide for researchers to design and execute metabolic tracing experiments. By carefully analyzing the isotopic enrichment in downstream metabolites, it is possible to gain a deeper understanding of the metabolic pathways involved and how they are altered in disease states or in response to therapeutic interventions.[3][5]
References
- 1. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for High-Throughput Screening of Enoyl-CoA Hydratase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoyl-CoA hydratase (ECH), also known as crotonase, is a critical enzyme in the mitochondrial fatty acid β-oxidation pathway.[1][2][3] This pathway is a major route for energy production from fatty acids. ECH catalyzes the stereospecific hydration of a trans-2-enoyl-CoA to produce a (S)-3-hydroxyacyl-CoA.[4][5] Given its central role in lipid metabolism, the inhibition of enoyl-CoA hydratase presents a potential therapeutic strategy for metabolic diseases. These application notes provide a detailed framework for a high-throughput screening (HTS) campaign to identify novel inhibitors of enoyl-CoA hydratase. The protocols described herein are designed for a 384-well microplate format, enabling the rapid and efficient screening of large compound libraries.
The assay principle is based on a continuous spectrophotometric method that monitors the decrease in absorbance resulting from the hydration of the double bond in the enoyl-CoA substrate. This method is robust, cost-effective, and readily adaptable to automated HTS platforms.[6]
Data Presentation
The following table summarizes quantitative data for known and hypothetical inhibitors of enoyl-CoA hydratase, which can be generated from a high-throughput screening campaign and subsequent dose-response analyses.
| Compound ID | Compound Class | IC₅₀ (µM) | Kᵢ (µM) | kᵢₙₐ꜀ₜ (min⁻¹) | Inhibition Type |
| Control-1 | Known Irreversible Inhibitor | 5.2 | 49.2 | 0.00336 | Irreversible |
| Control-2 | Known Irreversible Inhibitor | 15.8 | 60 | 0.053 | Irreversible |
| HTS-Hit-001 | Novel Compound | 2.5 | 1.8 | N/A | Competitive |
| HTS-Hit-002 | Novel Compound | 12.1 | 9.5 | N/A | Non-competitive |
| HTS-Hit-003 | Novel Compound | 0.8 | 0.5 | 0.15 | Irreversible |
Data for Control-1 and Control-2 are based on published values for (R)-MCPF-CoA and (R)-MCPF-CoA against different forms of enoyl-CoA hydratase, respectively, and are provided for illustrative purposes.[7]
Signaling and Experimental Workflow Diagrams
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.
Caption: High-Throughput Screening Workflow for Enoyl-CoA Hydratase Inhibitors.
Experimental Protocols
Primary High-Throughput Screening (HTS) Protocol
This protocol is designed for a 384-well microplate format to identify potential inhibitors of enoyl-CoA hydratase.
Materials and Reagents:
-
Enzyme: Purified recombinant human enoyl-CoA hydratase (ECHS1)
-
Substrate: Crotonyl-CoA
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8
-
Compound Library: Dissolved in 100% DMSO
-
Control Inhibitor: (Optional) A known inhibitor for assay validation
-
Microplates: 384-well, UV-transparent, flat-bottom microplates
-
Instrumentation: Microplate reader with spectrophotometric capabilities (UV range)
Assay Procedure:
-
Compound Plating:
-
Dispense 200 nL of test compounds from the library into the wells of a 384-well microplate.
-
For control wells, dispense 200 nL of DMSO (negative control) or a known inhibitor (positive control).
-
-
Enzyme Addition:
-
Prepare a solution of enoyl-CoA hydratase in assay buffer to a final concentration of 10 nM.
-
Dispense 10 µL of the enzyme solution to all wells of the microplate.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 x g) to ensure all components are at the bottom of the wells.
-
-
Pre-incubation:
-
Incubate the microplate at room temperature for 15 minutes to allow for the interaction between the compounds and the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a solution of crotonyl-CoA in assay buffer to a final concentration of 100 µM.
-
Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final assay volume is 20 µL.
-
Immediately place the microplate in a spectrophotometric microplate reader.
-
Measure the decrease in absorbance at 263 nm kinetically for 5-10 minutes at room temperature. The rate of decrease in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each test compound using the following formula:
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).
-
Dose-Response and IC₅₀ Determination Protocol
This protocol is used to determine the potency (IC₅₀) of the "hit" compounds identified in the primary screen.
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilutions) in DMSO.
-
-
Assay Performance:
-
Follow the primary HTS protocol (steps 1-4) using the serially diluted compounds.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Mechanism of Inhibition (MOI) Studies
For confirmed hits, further studies can be conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible). This can be achieved by varying the substrate concentration and measuring the enzyme kinetics in the presence of the inhibitor.
Procedure:
-
Perform the enzyme activity assay with a range of substrate (crotonyl-CoA) concentrations in the presence and absence of a fixed concentration of the inhibitor.
-
Generate Michaelis-Menten plots and Lineweaver-Burk plots to determine the effect of the inhibitor on Kₘ and Vₘₐₓ.
-
For potential irreversible inhibitors, pre-incubate the enzyme with the inhibitor for varying amounts of time before initiating the reaction to observe time-dependent inactivation.[7][8]
References
- 1. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 4. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3,5-Dihydroxydecanoyl-CoA Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxydecanoyl-CoA is a coenzyme A (CoA) derivative that plays a role in fatty acid metabolism. As an intermediate, it is crucial for various biochemical assays and metabolic studies. Accurate and reproducible experimental results depend on the proper handling and storage of this compound standards to maintain their integrity and stability. These application notes provide detailed guidelines and protocols for the correct handling, storage, and use of these standards.
Handling and Storage Conditions
The stability of this compound is sensitive to temperature, pH, and oxidation. Therefore, strict adherence to the following conditions is recommended.
Shipping and Receiving
This compound standards are typically shipped at room temperature for short durations.[1][2] Upon receipt, the vial should be inspected for any damage and then immediately stored at the recommended temperature.
Long-Term Storage (Unopened Vial)
For long-term storage, the lyophilized powder or solid form of this compound should be stored at -20°C or colder .
Reconstitution and Solvent Selection
To prepare a stock solution, the solid standard should be reconstituted in an appropriate solvent. The choice of solvent can impact the stability of the compound.
-
Recommended Solvents:
-
Methanol (B129727): For initial reconstitution to create a concentrated stock solution.
-
Aqueous Buffers (pH 4.0-6.0): For preparing working solutions. Acyl-CoA esters are susceptible to hydrolysis at pH values outside of this range.
-
-
Reconstitution Protocol:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure the solid material is at the bottom.
-
Add the desired volume of pre-chilled solvent (e.g., methanol) to the vial to achieve the target concentration.
-
Vortex gently until the solid is completely dissolved.
-
Keep the stock solution on ice during use.
-
Storage of Stock Solutions
Once reconstituted, stock solutions are more susceptible to degradation.
-
Storage Temperature: Aliquot the stock solution into single-use vials and store at -80°C to minimize freeze-thaw cycles.
-
Stability: While specific data for this compound is unavailable, analogous acyl-CoA stock solutions are generally stable for up to one month when stored at -20°C and for longer periods at -80°C. Aqueous solutions should be used within a day if not frozen.
Summary of Storage Conditions
| Condition | Temperature | Recommended Duration | Notes |
| Unopened Vial (Solid) | -20°C or colder | Refer to manufacturer's expiration date | Protect from moisture. |
| Reconstituted Stock Solution (in Organic Solvent) | -80°C | Up to 6 months (general guidance) | Aliquot to avoid freeze-thaw cycles. |
| Working Solution (in Aqueous Buffer) | -80°C | Up to 1 month (general guidance) | Maintain pH between 4.0 and 6.0. |
| On the Bench (During Experiment) | On ice | As short as possible | Minimize exposure to light and air. |
Experimental Protocols
This section provides a general protocol for the preparation of standard curves and use in a typical enzymatic assay. This protocol should be adapted based on the specific requirements of the experiment.
Preparation of Standard Curve
-
Prepare a Concentrated Stock Solution: Reconstitute the this compound standard in methanol to a concentration of 1-10 mM.
-
Prepare an Intermediate Stock Solution: Dilute the concentrated stock solution in an appropriate aqueous buffer (pH 4.0-6.0) to a concentration of 100 µM.
-
Prepare Working Standards: Perform serial dilutions of the intermediate stock solution with the same aqueous buffer to generate a series of working standards with concentrations ranging from 0.1 µM to 10 µM.
-
Keep on Ice: All standard solutions should be kept on ice throughout the experiment.
General Enzymatic Assay Protocol
-
Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, enzyme, and any other required co-factors.
-
Assay Initiation: In a microplate, add a specific volume of the reaction mixture to each well.
-
Standard and Sample Addition: Add a defined volume of each working standard or unknown sample to the respective wells to initiate the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time.
-
Reaction Termination: Stop the reaction using a suitable quenching agent.
-
Detection: Measure the signal (e.g., absorbance, fluorescence) using a plate reader.
-
Data Analysis: Plot the signal from the standards against their concentrations to generate a standard curve. Use the standard curve to determine the concentration of this compound in the unknown samples.
Signaling Pathways and Logical Relationships
The precise signaling pathways involving this compound are not well-documented in publicly available literature. As an intermediate in fatty acid metabolism, it is expected to be part of the broader network of lipid metabolism and energy regulation pathways.
Diagrams
The following diagrams illustrate key workflows for handling and storage.
Caption: Workflow for Handling and Storage of this compound Standards.
Caption: Key Factors Affecting the Stability of this compound.
References
Application Notes and Protocols for 3,5-Dihydroxydecanoyl-CoA In Vitro Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxydecanoyl-CoA is a coenzyme A (CoA) derivative of a ten-carbon fatty acid, characterized by the presence of hydroxyl groups at both the C3 and C5 positions. While specific in vitro experimental models and signaling pathways for this compound are not extensively documented in publicly available literature, its structure suggests a role as an intermediate in fatty acid metabolism, potentially in a modified beta-oxidation pathway or a specialized biosynthetic route.
These application notes provide a hypothetical framework and generalized protocols for the in vitro study of this compound, based on established methodologies for similar acyl-CoA derivatives. The information presented here is intended to serve as a foundational guide for researchers initiating studies on this molecule.
Hypothetical Signaling and Metabolic Context
Given its structure, this compound may be an intermediate in a pathway distinct from classical mitochondrial beta-oxidation. The presence of a hydroxyl group at the C5 position, in addition to the C3 hydroxyl, suggests that it might be processed by a unique set of enzymes. One plausible hypothesis is its involvement in a peroxisomal oxidation pathway for modified or unusual fatty acids.
Putative Peroxisomal Oxidation Pathway
Peroxisomes are known to handle very long chain fatty acids, branched-chain fatty acids, and other lipid molecules that are not readily metabolized in the mitochondria. A hypothetical pathway could involve the further oxidation of this compound by a series of dehydrogenases and hydratases, ultimately leading to the generation of shorter-chain acyl-CoAs and acetyl-CoA. This process could be linked to cellular signaling through the activation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.
Troubleshooting & Optimization
improving 3,5-Dihydroxydecanoyl-CoA stability in solution
Welcome to the technical support center for 3,5-Dihydroxydecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in enzymatic assays | Degradation of this compound due to improper storage or handling. | Prepare fresh solutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C. Use a buffered solution with a slightly acidic pH (6.0-6.5) to minimize hydrolysis of the thioester bond. |
| Low recovery of this compound after sample preparation | Adsorption to plasticware. | Use low-binding microcentrifuge tubes and pipette tips. |
| Hydrolysis during extraction or processing at neutral or alkaline pH. | Perform all extraction and handling steps on ice and use pre-chilled, slightly acidic buffers. | |
| Appearance of unexpected peaks in LC-MS analysis | Contamination with enzymes that can hydrolyze the thioester bond (e.g., thioesterases). | Ensure all buffers and water are nuclease-free and of high purity. Work in a clean environment to avoid microbial contamination. |
| Oxidation of the dihydroxy acyl chain. | De-gas buffers to remove dissolved oxygen. Consider adding a small amount of a reducing agent like DTT (dithiothreitol) if compatible with your downstream application, though this may interfere with some assays. | |
| Precipitation of the compound upon dissolution | Low solubility in the chosen solvent. | Dissolve this compound in a small amount of a compatible organic solvent (e.g., DMSO) before diluting with your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in solution?
A1: The primary cause of instability for acyl-CoA compounds, including this compound, is the hydrolysis of the high-energy thioester bond. This hydrolysis is accelerated at neutral to alkaline pH and at elevated temperatures.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term storage, it is recommended to store this compound as a lyophilized powder at -80°C. If a stock solution is necessary, it should be prepared in a slightly acidic buffer (pH 6.0-6.5), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C.
Q3: What type of buffer should I use for my experiments?
A3: A slightly acidic buffer is recommended to maintain the stability of the thioester bond. Phosphate buffers or citrate (B86180) buffers at a pH between 6.0 and 6.5 are good choices. Avoid buffers with primary amines, such as Tris, if there is a possibility of reaction with the thioester.
Q4: How many times can I freeze-thaw my this compound aliquots?
A4: It is highly recommended to avoid any freeze-thaw cycles. Prepare single-use aliquots of your stock solution. Each time the solution is thawed, the risk of degradation increases.
Q5: How can I assess the stability of my this compound solution?
A5: The stability can be assessed by monitoring the concentration of the intact molecule over time using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol for a stability study is provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a method to determine the stability of this compound under various conditions.
1. Materials:
-
This compound
-
Buffers of interest (e.g., 50 mM sodium phosphate, pH 6.0, 7.0, and 8.0)
-
High-purity water
-
Low-binding microcentrifuge tubes
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
LC-MS system
2. Procedure:
-
Prepare a stock solution of this compound in a slightly acidic buffer (e.g., 50 mM sodium phosphate, pH 6.0).
-
Dilute the stock solution to a final concentration of 100 µM in the different buffers to be tested.
-
Aliquot the solutions into low-binding microcentrifuge tubes.
-
Immediately take a time-zero sample from each condition and store it at -80°C until analysis.
-
Incubate the remaining aliquots at the different temperatures.
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each condition and immediately freeze it at -80°C.
-
Once all time points are collected, analyze all samples by LC-MS to determine the concentration of intact this compound.
-
Plot the concentration of this compound as a function of time for each condition to determine the rate of degradation.
Data Presentation:
Summarize your quantitative data in a table similar to the one below.
| Condition | Time (hours) | Concentration (µM) ± SD | % Remaining |
| pH 6.0, 4°C | 0 | 100 ± 2.1 | 100% |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| pH 7.0, 25°C | 0 | 100 ± 2.5 | 100% |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| pH 8.0, 37°C | 0 | 100 ± 1.9 | 100% |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Presumed degradation pathways of this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting decision tree for inconsistent results.
Technical Support Center: Quantification of 3,5-Dihydroxydecanoyl-CoA
Welcome to the technical support center for the quantification of 3,5-Dihydroxydecanoyl-CoA and other medium-chain dihydroxyacyl-CoA species. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Disclaimer: Direct experimental data for this compound is limited in the public domain. The guidance provided here is based on established methods for the quantification of structurally similar medium-chain acyl-CoA molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenges in quantifying this compound and other acyl-CoAs include:
-
Inherent Instability: Acyl-CoA thioesters are susceptible to both enzymatic and chemical hydrolysis, leading to degradation during sample collection, extraction, and analysis.[1][2][3]
-
Low Abundance: These molecules are often present at low physiological concentrations, requiring highly sensitive analytical methods.[4][5]
-
Complex Biological Matrices: Extracting the analyte from complex biological samples (e.g., tissues, cells) without significant loss or interference is a major hurdle.[6][7][8]
-
Lack of Commercial Standards: A certified reference standard for this compound may not be readily available, complicating absolute quantification.
-
Chromatographic Issues: The polar nature of the Coenzyme A moiety can lead to poor peak shape and retention on standard reverse-phase liquid chromatography columns.
Q2: What is the recommended analytical technique for quantifying this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acyl-CoAs due to its high sensitivity and selectivity.[1][4][9][10][11] This technique allows for the precise measurement of the target analyte even in complex mixtures.
Q3: How can I improve the stability of this compound during sample preparation?
A3: To minimize degradation, it is crucial to:
-
Work quickly and on ice: Perform all extraction steps at low temperatures to reduce enzymatic activity.
-
Use acidic extraction solvents: An acidic environment helps to inhibit phosphatase and thioesterase activity. A common approach is to use a mixture of acetonitrile, methanol (B129727), and water.[10]
-
Incorporate antioxidants: Adding antioxidants to the extraction solvent can prevent oxidative degradation.
-
Store extracts appropriately: Store extracts at -80°C to prevent long-term degradation. For analysis, use glass vials instead of plastic to minimize signal loss.[2]
Q4: What type of internal standard should I use for quantification?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) of this compound is highly recommended for the most accurate quantification. Since a commercial SIL-IS may not be available, a structurally similar acyl-CoA with a stable isotope label can be used as an alternative. This helps to correct for variations in extraction efficiency and matrix effects.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal for this compound | Analyte degradation during sample preparation. | Work quickly on ice, use pre-chilled acidic extraction solvents, and consider adding antioxidants.[2][10] |
| Poor extraction efficiency. | Optimize the extraction protocol. Solid-phase extraction (SPE) can be used to enrich for acyl-CoAs.[8][13] | |
| Insufficient sensitivity of the mass spectrometer. | Optimize MS parameters, including ionization source settings and collision energy. | |
| Poor chromatographic peak shape (e.g., tailing, broad peaks) | Suboptimal LC conditions. | Use a column suitable for polar analytes, such as a C18 column with an ion-pairing agent or a HILIC column. Optimize the mobile phase composition and gradient. |
| Analyte adsorption to the LC system. | Passivate the LC system by injecting a concentrated standard solution before running samples. | |
| High variability in replicate measurements | Inconsistent sample preparation. | Ensure precise and consistent handling of all samples. Use an automated liquid handler if possible. |
| Matrix effects in the MS source. | Use a stable isotope-labeled internal standard to normalize the data.[12] Optimize the sample cleanup procedure to remove interfering substances. | |
| Instability of the analyte in the autosampler. | Keep the autosampler temperature low (e.g., 4°C) and minimize the time samples spend in the autosampler before injection. | |
| Interfering peaks co-eluting with the analyte | Insufficient chromatographic resolution. | Optimize the LC gradient to better separate the analyte from interfering compounds. |
| Presence of isobaric compounds. | Use high-resolution mass spectrometry (HRMS) to differentiate between compounds with the same nominal mass. Optimize MS/MS transitions to be specific for your analyte.[4] |
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general framework. Optimization will be required for specific sample types and instrumentation.
1. Sample Preparation and Extraction
-
Materials:
-
Biological sample (e.g., tissue, cells)
-
Pre-chilled extraction solvent (e.g., Acetonitrile:Methanol:Water 2:2:1 v/v/v with 0.1% formic acid)[10]
-
Stable isotope-labeled internal standard (SIL-IS)
-
Homogenizer
-
Centrifuge (refrigerated)
-
Solid-phase extraction (SPE) cartridges (optional)
-
-
Procedure:
-
Weigh the frozen tissue or determine the cell number.
-
Immediately add ice-cold extraction solvent and the SIL-IS.
-
Homogenize the sample on ice.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Collect the supernatant.
-
(Optional) Perform SPE for sample cleanup and enrichment.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in a suitable injection solvent (e.g., 50% methanol in water).
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole).
-
-
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These will need to be determined by direct infusion of a standard of this compound or predicted based on its structure. A characteristic neutral loss of 507 Da is common for acyl-CoAs.[13]
-
Collision Energy and other source parameters: Optimize for maximum signal intensity.
-
3. Data Analysis
-
Integrate the peak areas for the analyte and the SIL-IS.
-
Calculate the peak area ratio (Analyte/SIL-IS).
-
Generate a calibration curve using known concentrations of a this compound standard.
-
Determine the concentration of this compound in the samples by interpolating from the calibration curve.
Data Presentation
For robust and comparable results, we recommend reporting the following quantitative data in a structured table:
| Parameter | Description | Example Value |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | 0.5 ng/mL |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | 1.5 ng/mL |
| Linear Range | The concentration range over which the method is linear. | 1.5 - 1000 ng/mL |
| Recovery (%) | The efficiency of the extraction process. | 85 - 110% |
| Precision (%RSD) | The closeness of repeated measurements. | < 15% |
| Accuracy (%Bias) | The closeness of the measured value to the true value. | ± 15% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Hypothetical Signaling Pathway Involvement
Caption: Hypothetical role of this compound in a signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. omni.laurentian.ca [omni.laurentian.ca]
- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Tandem Mass Spectrometry Method for Rapid Confirmation of Medium- and Very Long-Chain acyl-CoA Dehydrogenase Deficiency in Newborns | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. pedworld.ch [pedworld.ch]
- 12. Research Portal [researchdiscovery.drexel.edu]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
reducing ion suppression in 3,5-Dihydroxydecanoyl-CoA LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of 3,5-Dihydroxydecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how do I know if it's affecting my this compound analysis?
A: Ion suppression is a type of matrix effect where components in the sample, other than the analyte of interest, reduce the ionization efficiency of the target analyte in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can negatively impact sensitivity, precision, and accuracy.[2]
You might suspect ion suppression if you observe:
-
Low signal intensity or complete signal loss for your analyte.
-
Poor reproducibility of peak areas between replicate injections or different samples.
-
A non-linear calibration curve, especially at lower concentrations.
A definitive way to identify ion suppression is by performing a post-column infusion experiment .[3][4] In this technique, a solution of this compound is continuously infused into the LC flow after the analytical column but before the MS ion source. When a blank matrix sample (an extract of a sample that does not contain the analyte) is injected, any dip in the constant analyte signal corresponds to a region of ion suppression in the chromatogram.[3][5]
Q2: What are the most common causes of ion suppression for acyl-CoAs?
A: The most common causes of ion suppression in the LC-MS analysis of acyl-CoAs, including this compound, are co-eluting matrix components from biological samples.[6] Key culprits include:
-
Phospholipids (B1166683): Abundant in plasma and tissue extracts, phospholipids are a major cause of ion suppression, particularly in reversed-phase chromatography where they can co-elute with analytes of interest.[7]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or sample matrices can interfere with the droplet formation and evaporation process in the electrospray ionization (ESI) source.[3]
-
Ion-Pairing Reagents: While often used to improve the chromatography of polar molecules like acyl-CoAs, some ion-pairing reagents, especially non-volatile ones, can cause significant signal suppression.[8][9][10]
-
Other Endogenous Molecules: Other small molecules present in the biological matrix can compete with this compound for ionization.
Troubleshooting Guide: Reducing Ion Suppression
This guide provides strategies to mitigate ion suppression, categorized by the stage of the analytical workflow.
Step 1: Optimize Sample Preparation
Improving sample cleanup is one of the most effective ways to reduce matrix effects and ion suppression.[6][7] The goal is to selectively remove interfering compounds while efficiently recovering your analyte.
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile) or an acid. | Simple, fast, and inexpensive. | Non-selective; phospholipids and other endogenous components remain in the supernatant, often leading to significant ion suppression.[7] |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases based on their relative solubility. | Can provide cleaner extracts than PPT, reducing ion suppression.[2][11][12] | Can be labor-intensive, may require multiple extractions for good recovery, and may not be suitable for highly polar compounds.[2] |
| Solid-Phase Extraction (SPE) | Analytes are isolated from the sample matrix by passing the sample through a solid sorbent that retains the analyte or the interferences. | Highly selective, can provide very clean extracts, and can be automated.[6][13] | Method development can be time-consuming, and recovery can be variable if the protocol is not optimized. |
| HybridSPE® | A hybrid technique that combines protein precipitation with phospholipid removal in a single device. | Specifically targets phospholipid removal, a major source of ion suppression.[5] | More expensive than simple PPT. |
| Sulfosalicylic Acid (SSA) Precipitation | An alternative precipitation method that avoids the need for SPE, which can be beneficial for retaining more hydrophilic acyl-CoA precursors.[14] | Retains both short-chain acyl-CoAs and their hydrophilic precursors; simplifies the workflow.[14] | May not remove other interfering small molecules as effectively as SPE. |
-
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
-
Homogenization: Homogenize ~100 mg of tissue in a mixture of acetonitrile (B52724) and 2-propanol.
-
Extraction: Further extract the homogenate with a potassium phosphate (B84403) buffer (pH 6.7).
-
Purification: Use a specialized solid-phase extraction cartridge, such as one with a 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel, to purify the acyl-CoAs.
-
Elution & Reconstitution: Elute the acyl-CoAs and reconstitute them in an appropriate solvent for LC-MS analysis. This method has been shown to yield high recoveries (83-90%) for a range of acyl-CoAs.[15]
-
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Medium to Long-Chain Acyl-CoAs
-
Homogenization: Homogenize the tissue sample in a suitable buffer.
-
Extraction: Perform a liquid-liquid extraction using an organic solvent. For medium to long-chain acyl-CoAs, this is an ideal approach.[16]
-
Separation: Centrifuge to separate the aqueous and organic layers.
-
Drying and Reconstitution: Collect the appropriate layer, evaporate the solvent, and reconstitute the extract in the initial mobile phase.
-
-
Protocol 3: Simplified Extraction with 5-Sulfosalicylic Acid (SSA)
-
Deproteinization: Homogenize the biological sample in a 2.5% SSA solution.
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
Analysis: Directly inject the supernatant for LC-MS/MS analysis. This method is advantageous as it bypasses the need for SPE, thus retaining hydrophilic CoA biosynthetic intermediates that might otherwise be lost.[14]
-
Step 2: Optimize Chromatographic Conditions
Chromatographic separation of this compound from matrix components is crucial for minimizing ion suppression.[6]
-
Mobile Phase Modification: The composition of the mobile phase significantly affects both chromatographic separation and ionization efficiency.
-
Additives: Using volatile additives like formic acid or acetic acid can improve peak shape and ionization.[17][18] For negative ion mode, 0.02% acetic acid has been shown to enhance the signal for many lipid classes.[18]
-
Ion-Pairing Reagents: For polar acyl-CoAs, ion-pairing reagents like N,N-dimethylbutylamine (DMBA) can improve retention on reversed-phase columns.[14] However, it is critical to use volatile reagents and the lowest effective concentration to avoid ion suppression.[8]
-
-
Column Selection:
-
Alternative Chemistries: If co-elution persists on a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or pentafluorophenyl (F5) phase.[19]
-
Metal-Free Columns: For compounds prone to chelation, interactions with the stainless steel components of standard HPLC columns can cause peak tailing and signal loss. In such cases, a metal-free or PEEK-lined column may improve performance.[20]
-
-
Two-Dimensional Liquid Chromatography (2D-LC): For extremely complex matrices, 2D-LC provides significantly higher peak capacity by using two columns with different separation mechanisms (e.g., reversed-phase and hydrophilic interaction chromatography).[21][22] This enhanced separation power can effectively resolve the analyte from interfering matrix components.[23]
Step 3: Modify Mass Spectrometry Parameters
While the primary focus should be on "up-front" solutions like sample preparation and chromatography, some MS-based strategies can help.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects.[24] A SIL-IS for this compound will co-elute and experience the same degree of ion suppression as the analyte. By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved.[6]
-
Change Ionization Source or Polarity:
-
APCI vs. ESI: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than ESI.[1][2] If your analyte can be ionized by APCI, this could be a viable alternative.
-
Polarity Switching: Switching from positive to negative ionization mode (or vice versa) may help, as fewer matrix components might ionize in the chosen polarity, reducing competition.[1]
-
Visualized Workflows and Logic
Troubleshooting Workflow for Ion Suppression
This diagram outlines a logical approach to diagnosing and resolving ion suppression issues.
Caption: A step-by-step workflow for troubleshooting ion suppression.
Sample Preparation Decision Tree
This diagram helps in selecting an appropriate sample preparation technique based on sample complexity and analytical goals.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. providiongroup.com [providiongroup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Liquid-liquid extraction coupled with LC/MS/MS for monitoring of malonyl-CoA in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Complementing reversed-phase selectivity with porous graphitized carbon to increase the metabolome coverage in an on-line two-dimensional LC-MS setup for metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. chromatographyonline.com [chromatographyonline.com]
preventing degradation of 3,5-Dihydroxydecanoyl-CoA during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3,5-Dihydroxydecanoyl-CoA during extraction.
Troubleshooting Guide: Preventing Degradation of this compound
Low recovery or complete loss of this compound is often due to the inherent instability of the thioester bond, which is susceptible to both enzymatic and chemical hydrolysis. The following guide addresses common issues and provides solutions to minimize degradation during your extraction workflow.
| Issue | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Enzymatic Degradation: Cellular thioesterases rapidly hydrolyze the thioester bond of acyl-CoAs upon cell lysis.[1] | Immediate Quenching: Inactivate enzymes instantly upon sample collection. For cell cultures, use a pre-chilled organic solvent like methanol (B129727) at -80°C. For tissue samples, flash-freeze in liquid nitrogen.[1] |
| Non-Optimal pH: Neutral or alkaline conditions (pH > 8) lead to rapid chemical hydrolysis of the thioester bond.[1] | Acidic Extraction Buffer: Employ an acidic extraction buffer, such as 100 mM potassium phosphate (B84403) buffer at pH 4.9, to maintain stability.[1][2] | |
| High Temperature: Both enzymatic and chemical degradation rates increase significantly with temperature.[1] | Maintain Cold Chain: Ensure all experimental steps, including homogenization, centrifugation, and solvent evaporation, are performed on ice or at 0-4°C. Use pre-chilled tubes, buffers, and solvents.[1] | |
| Poor Recovery After Purification | Analyte Loss During Solid-Phase Extraction (SPE): Improper conditioning, loading, or elution can lead to poor recovery. | Optimize SPE Protocol: Ensure proper column conditioning and equilibration. Use a validated SPE protocol for short-to-medium-chain acyl-CoAs. Consider using an internal standard to track recovery at each step.[3] |
| Oxidation: The thiol group in the Coenzyme A moiety is susceptible to oxidation. | Use of Antioxidants: While not always necessary, the addition of antioxidants like BHA could be considered for storage of the extracted lipid material, though the primary focus should be on rapid processing and analysis.[4] | |
| Inconsistent Results | Variable Sample Handling: Inconsistent timing or temperature during sample collection and initial processing. | Standardize Workflow: Develop and strictly adhere to a standardized protocol for sample collection, quenching, and storage. |
| Solvent Choice: The choice of extraction solvent can significantly impact recovery. The presence of certain acids like formic acid can suppress the MS signal.[5] | Solvent System Optimization: Test different solvent systems. A common starting point is a mixture of acetonitrile (B52724) and isopropanol (B130326).[2][6] Methanol-based extractions have also shown good results for short-chain acyl-CoAs.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation routes for acyl-CoAs like this compound are enzymatic hydrolysis by cellular thioesterases and chemical hydrolysis of the thioester bond, which is accelerated at non-optimal pH and higher temperatures.[1]
Q2: What is the optimal pH for extracting and storing this compound?
A2: Acyl-CoA esters are most stable in a slightly acidic environment, typically between pH 4 and 6.[1] An extraction buffer with a pH of around 4.9 is commonly recommended.[2] Stability significantly decreases in alkaline conditions (pH above 8).[1]
Q3: How critical is temperature control during the extraction process?
A3: Temperature control is critical. Elevated temperatures accelerate both enzymatic and chemical degradation.[1] It is imperative to keep samples on ice or at 0-4°C throughout the entire extraction procedure. For long-term storage, acyl-CoA derivatives should be kept at -20°C or below.[1]
Q4: What enzymes are responsible for the degradation of my target compound?
A4: Acyl-CoA thioesterases (ACOTs) are the primary enzymes that hydrolyze the thioester bond, converting acyl-CoAs into a free fatty acid and Coenzyme A. These enzymes are widespread in cells and must be inactivated immediately upon cell lysis to prevent loss of the analyte.[1]
Q5: Can I use a universal extraction protocol for all types of acyl-CoAs?
A5: While the general principles of maintaining a cold, acidic environment are universal, the optimal extraction protocol can vary depending on the chain length and other chemical properties of the acyl-CoA. It is advisable to start with a protocol established for short-to-medium-chain hydroxyacyl-CoAs and optimize it for your specific application.
Experimental Protocol: Extraction of this compound from Biological Samples
This protocol is a general guideline adapted from established methods for short-to-medium-chain acyl-CoA extraction.[2][3] Optimization may be required for specific sample types and downstream applications.
Materials:
-
Frozen tissue sample or cell pellet
-
Liquid nitrogen
-
Pre-chilled glass homogenizer
-
100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate ((NH₄)₂SO₄)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH₄OH)
-
Internal standard (e.g., a structurally similar, stable isotope-labeled acyl-CoA)
Procedure:
-
Sample Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue or use a frozen cell pellet.
-
In a pre-chilled glass homogenizer on ice, add the sample to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly.
-
Add 2.0 mL of isopropanol and homogenize again.[3]
-
-
Solvent Extraction:
-
Transfer the homogenate to a pre-chilled centrifuge tube.
-
Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.
-
Vortex vigorously for 5 minutes at 4°C.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C.[3]
-
Carefully collect the upper organic phase which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE column with 3 mL of methanol.
-
Equilibration: Equilibrate the column with 3 mL of water.
-
Loading: Load the collected supernatant from the solvent extraction step onto the SPE column.
-
Washing: Wash the column with 2.5 mL of 2% formic acid, followed by a second wash with 2.5 mL of methanol.
-
Elution: Elute the acyl-CoAs with 2.5 mL of 2% ammonium hydroxide, followed by a second elution with 2.5 mL of 5% ammonium hydroxide.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol).
-
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Key degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aafco.org [aafco.org]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
addressing matrix effects in 3,5-Dihydroxydecanoyl-CoA measurement
Welcome to the technical support center for the accurate quantification of 3,5-Dihydroxydecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are matrix effects and how do they impact the measurement of this compound?
A: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[1][2] For this compound, this can lead to inaccurate and unreliable quantification. Specifically, phospholipids (B1166683) and other endogenous components in biological samples are known to cause significant matrix effects in the analysis of acyl-CoAs.[3] This interference can compromise the precision and accuracy of your results.[3]
Q2: I'm observing poor reproducibility and accuracy in my this compound measurements. Could matrix effects be the cause?
A: Yes, it is highly likely. Poor reproducibility and accuracy are classic signs of uncompensated matrix effects.[1] The complexity of biological matrices can cause the ionization of this compound to vary between samples, leading to inconsistent results. It is crucial to assess and mitigate these effects during method development and validation.[2]
Q3: How can I assess the presence and extent of matrix effects in my samples?
A: The post-extraction spike method is a widely accepted quantitative approach to evaluate matrix effects.[1][2] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with the same amount of the analyte after extraction. A significant difference in peak areas indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][2]
Q4: What are the primary strategies to mitigate matrix effects for this compound analysis?
A: There are three main strategies to combat matrix effects:
-
Sample Preparation: Implementing a robust sample cleanup protocol, such as Solid-Phase Extraction (SPE), can effectively remove interfering matrix components before LC-MS/MS analysis.[4][5]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components can reduce interference.[1]
-
Calibration Strategies: Employing advanced calibration techniques is often necessary to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography. The most effective methods include:
-
Stable Isotope Dilution (SID) using a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[1]
-
Standard Addition Method: This method is particularly useful when a blank matrix is unavailable and involves creating a calibration curve within each sample.[1]
-
Experimental Protocols & Data
Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol provides a general framework for quantifying matrix effects for this compound.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike a known concentration of this compound standard into the reconstitution solvent.
-
Set B (Post-Spike Sample): Process a blank matrix sample (e.g., plasma) through the entire extraction procedure. Spike the same known concentration of this compound standard into the final extract.
-
Set C (Pre-Spike Sample): Spike the blank matrix with the known concentration of this compound standard before the extraction procedure. This set is used to determine recovery.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Calculate the Recovery (%) using the following formula: Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Calculate the Process Efficiency (%) using the following formula: Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
Table 1: Illustrative Matrix Effect, Recovery, and Process Efficiency Data for an Acyl-CoA Analyte
| Parameter | Low Concentration (5 ng/mL) | High Concentration (500 ng/mL) | Acceptance Criteria |
| Matrix Effect (%) | 75% (Ion Suppression) | 82% (Ion Suppression) | 85% - 115% |
| Recovery (%) | 92% | 95% | Consistent and reproducible |
| Process Efficiency (%) | 69% | 78% | Consistent and reproducible |
Note: Data are illustrative for a generic acyl-CoA and may not be specific to this compound. The acceptance criteria are typical for regulated bioanalysis.
Protocol 2: Standard Addition Method for Quantification
This protocol is recommended when a suitable SIL-IS is not available.
-
Divide each unknown sample into at least four aliquots.
-
Spike each aliquot with a known, increasing concentration of this compound standard (one aliquot remains unspiked).
-
Process all aliquots through the established sample preparation and LC-MS/MS analysis protocol.
-
Construct a calibration curve for each sample by plotting the peak area against the added concentration of the standard.
-
Determine the endogenous concentration of this compound in the sample by extrapolating the linear regression line to the x-intercept. The absolute value of the x-intercept corresponds to the concentration in the unspiked sample.
Table 2: Comparison of Calibration Strategies for Acyl-CoA Quantification
| Calibration Method | Pros | Cons |
| External Calibration | Simple and fast. | Highly susceptible to matrix effects, leading to inaccurate results. |
| Matrix-Matched Calibration | Can compensate for matrix effects. | Requires a blank matrix, which is often unavailable for endogenous analytes. Assumes the matrix of the standards is identical to the samples. |
| Stable Isotope Dilution (SIL-IS) | Considered the "gold standard".[1] Effectively corrects for matrix effects and variability in sample preparation and injection volume. | Requires a specific SIL-IS for this compound, which may be commercially unavailable or expensive to synthesize.[6] |
| Standard Addition | Compensates for matrix effects on a per-sample basis. Does not require a blank matrix.[1] | More laborious and time-consuming as each sample requires multiple analyses. |
Protocol 3: Generic LC-MS/MS Method for Hydroxy Acyl-CoAs
This protocol provides a starting point for the analysis of this compound. Method optimization is required.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the sample onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[4]
-
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Transitions: To be determined by infusing a standard of this compound. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine group.
-
Visualizations
Caption: Workflow for assessing and mitigating matrix effects in LC-MS/MS analysis.
Caption: Step-by-step process for the standard addition method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
protocol for removing interfering compounds in 3,5-Dihydroxydecanoyl-CoA analysis
Welcome to the technical support center for the analysis of 3,5-Dihydroxydecanoyl-CoA and other medium-chain acyl-CoAs. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical steps to ensure the stability of this compound in my samples?
A1: Due to the inherent instability of acyl-CoA thioester bonds, rapid and efficient sample quenching and extraction are paramount. Key steps include:
-
Rapid Quenching: Immediately freeze tissue samples in liquid nitrogen upon collection to halt enzymatic activity. For cultured cells, rapid harvesting and quenching with ice-cold solutions are critical.
-
Acidic Extraction: Use of acidic extraction solvents, such as those containing perchloric acid or sulfosalicylic acid, helps to deproteinize the sample and stabilize the acyl-CoA molecules.[1]
-
Cold Conditions: All sample preparation steps should be performed on ice or at 4°C to minimize degradation.[1]
-
Internal Standards: The use of a suitable internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA, is crucial to correct for analyte loss during sample preparation and analysis.
Q2: Which extraction method, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is more suitable for this compound?
A2: Both SPE and LLE can be effective for the extraction of medium-chain acyl-CoAs. The choice depends on the sample matrix and the desired level of purity.
-
Solid-Phase Extraction (SPE): This method is excellent for sample cleanup and can significantly reduce matrix effects in subsequent LC-MS/MS analysis.[2] It generally provides high recovery for a wide range of acyl-CoAs.
-
Liquid-Liquid Extraction (LLE): LLE is a simpler and often faster method. A common approach is a modified Bligh-Dyer extraction where acyl-CoAs are partitioned into the methanolic aqueous phase.[1]
For complex matrices, SPE is often preferred for its superior cleanup capabilities.
Q3: What are common interfering compounds in this compound analysis, and how can I remove them?
A3: Common interfering compounds include phospholipids, triglycerides, and other highly abundant lipids that can cause ion suppression in mass spectrometry.[1] Effective removal strategies include:
-
Solid-Phase Extraction (SPE): As mentioned, SPE is highly effective at removing these interfering lipids.
-
Solvent Partitioning: In LLE, the less polar interfering lipids will partition into the organic phase (e.g., chloroform), while the more polar acyl-CoAs remain in the aqueous/methanolic phase.[1]
-
Chromatographic Separation: A well-optimized HPLC or UHPLC method with a suitable gradient can separate the analyte of interest from co-eluting interfering compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent composition and pH. For SPE, ensure proper conditioning of the cartridge and use of appropriate wash and elution solvents. For LLE, ensure vigorous mixing and adequate phase separation. |
| Analyte Degradation | Maintain cold temperatures throughout the sample preparation process. Minimize the time between sample collection and analysis. Consider using a stabilizing agent in your extraction buffer. |
| Adsorption to Surfaces | Use low-adsorption polypropylene (B1209903) tubes and pipette tips. In some cases, using glass vials for the final extract can reduce signal loss. |
| Incomplete Elution from SPE Cartridge | Increase the strength or volume of the elution solvent. Ensure the elution solvent is appropriate for the specific SPE sorbent and your analyte. |
Poor Chromatographic Peak Shape (e.g., fronting, tailing)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase | Adjust the mobile phase pH or the concentration of the ion-pairing agent. Ensure the mobile phase is properly degassed. |
| Column Contamination | Wash the column with a strong solvent or, if necessary, replace the column. |
| Secondary Interactions with Column | Use a different column chemistry or modify the mobile phase to minimize secondary interactions. |
High Background or Matrix Effects in MS Analysis
| Potential Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | Implement or optimize an SPE cleanup step.[2] |
| Co-elution of Interfering Compounds | Modify the chromatographic gradient to improve the separation of the analyte from interfering matrix components. |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents. Prepare fresh mobile phases daily. |
| Ion Source Contamination | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
Quantitative Data Summary
The following tables summarize typical recovery rates for different extraction methods used in acyl-CoA analysis. Note that recoveries can be analyte and matrix-dependent.
Table 1: Recovery Rates for Solid-Phase Extraction (SPE) of Acyl-CoAs
| Acyl-CoA Chain Length | Tissue Type | Recovery Rate (%) | Reference |
| Short- to Long-chain | Rat Liver | 83-90% | [3] |
| Long-chain | Various | 70-80% | [4] |
| C2 to C20 | Not specified | 90-111% | [5] |
Table 2: Recovery Rates for Liquid-Liquid Extraction of Acyl-CoAs
| Acyl-CoA Chain Length | Tissue Type | Recovery Rate (%) | Reference |
| Short- to Long-chain | Rat Liver | 93-104% (initial extraction) | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Medium-Chain Acyl-CoAs
This protocol is adapted from methods described for the purification of a broad range of acyl-CoAs.[2][3]
-
Sample Homogenization: Homogenize frozen tissue powder (e.g., 50-100 mg) or cell pellets in an ice-cold extraction buffer (e.g., 2 ml of 100 mM KH₂PO₄, pH 4.9) containing an appropriate internal standard.
-
Solvent Addition: Add 2 ml of 2-propanol to the homogenate and homogenize again. Follow with the addition of 4 ml of acetonitrile (B52724) and vortex vigorously for 5 minutes.[1]
-
Centrifugation: Centrifuge the mixture at approximately 2,000 x g for 5 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper aqueous-organic supernatant containing the acyl-CoAs.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1-2 column volumes of methanol (B129727) followed by equilibration with 1-2 column volumes of the initial extraction buffer.
-
Sample Loading: Load the collected supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1-2 column volumes of a high-aqueous buffer (e.g., the initial extraction buffer) to remove polar impurities. Follow with a wash using a low percentage of organic solvent (e.g., 10% acetonitrile in water) to remove less polar interferences.
-
Elution: Elute the acyl-CoAs from the cartridge using a high percentage of organic solvent, such as 2-propanol or acetonitrile.[4]
-
Solvent Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
Protocol 2: Liquid-Liquid Extraction (LLE) for Medium-Chain Acyl-CoAs
This protocol is based on a modified Bligh-Dyer procedure.[1]
-
Sample Homogenization: Homogenize the tissue sample or cell pellet in a mixture of chloroform (B151607) and methanol (e.g., 1:2 v/v) on ice.
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8 and vortex thoroughly.
-
Centrifugation: Centrifuge the mixture to facilitate phase separation (e.g., 2,000 x g for 10 minutes at 4°C).
-
Aqueous Phase Collection: Carefully collect the upper aqueous/methanolic phase, which contains the acyl-CoAs. The lower chloroform phase contains the majority of the interfering lipids.
-
Re-extraction (Optional): For improved recovery, the lower phase can be re-extracted with a small volume of the aqueous/methanolic phase.
-
Drying and Reconstitution: Dry the collected aqueous phase under nitrogen or vacuum and reconstitute in an appropriate solvent for analysis.
Visualization of Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic context of this compound and a general experimental workflow for its analysis.
References
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 3,5-Dihydroxydecanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of 3,5-Dihydroxydecanoyl-CoA and related acyl-CoA species.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and selective method for quantifying low levels of this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of acyl-CoAs, including this compound.[1][2][3] This technique offers high specificity through methods like multiple reaction monitoring (MRM), which monitors specific precursor-to-product ion transitions for the analyte.[1][4]
Q2: How can I prevent the degradation of my this compound samples?
A2: Acyl-CoAs are susceptible to hydrolysis, especially in alkaline aqueous solutions. To minimize degradation, it is crucial to keep samples on ice and process them quickly. The use of an acidic extraction solution, such as one containing 5-sulfosalicylic acid (SSA), can help to deproteinize the sample and stabilize the acyl-CoAs.[4]
Q3: What are the common challenges in achieving accurate quantification of this compound?
A3: Common challenges include sample degradation, low recovery from sample preparation steps, matrix effects from complex biological samples, and co-elution with isobaric compounds.[1][5] Employing a suitable internal standard and optimizing chromatographic conditions are critical for overcoming these challenges.[1][4]
Q4: Is derivatization necessary for the detection of this compound?
A4: While LC-MS/MS can directly detect this compound, derivatization can be employed to enhance sensitivity in other detection methods like HPLC with fluorescence detection.[2] For mass spectrometry, derivatization is generally not required and may add complexity to the sample preparation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the detection of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity or No Peak Detected | Sample Degradation | Ensure samples are processed quickly on ice. Use an acidic extraction buffer to improve stability.[1] |
| Poor Recovery from Sample Preparation | For hydrophilic short-chain acyl-CoAs, solid-phase extraction (SPE) can lead to losses.[1] Consider using a protein precipitation method with 5-sulfosalicylic acid (SSA) which may not require an SPE step.[4] If SPE is necessary, optimize the cartridge type and elution method for your analyte. | |
| Insufficient Ionization | Optimize electrospray ionization (ESI) source parameters on the mass spectrometer. Ensure the mobile phase pH is compatible with efficient ionization of the analyte. | |
| High Background Noise | Matrix Effects | Improve sample cleanup to remove interfering substances. A solid-phase extraction (SPE) step can be beneficial for cleaner samples.[1] Modify the chromatographic gradient to better separate the analyte from matrix components. |
| Contaminated Solvents or Glassware | Use high-purity LC-MS grade solvents and thoroughly clean all glassware. | |
| Inaccurate or Imprecise Quantification | Lack of a Suitable Internal Standard | Use a stable isotope-labeled internal standard corresponding to this compound if available. If not, an odd-chain acyl-CoA can be used to control for extraction variability.[1][4] |
| Non-Linearity of Calibration Curve | Construct calibration curves using a matrix that closely matches the study samples to account for matrix effects.[1] A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.[1][4] | |
| Poor Chromatographic Peak Shape | Ensure the column is not overloaded. Optimize the mobile phase composition, including the use of ion-pairing agents if necessary, to improve peak shape. |
Experimental Protocols
Protocol 1: Sample Preparation using 5-Sulfosalicylic Acid (SSA) for LC-MS/MS Analysis
This protocol is adapted for the extraction of short-chain acyl-CoAs from cell cultures and is designed to minimize sample loss.[4]
-
Cell Lysis and Extraction: a. Wash cultured cells with ice-cold phosphate-buffered saline (PBS). b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 10 minutes.
-
Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
LC-MS/MS Analysis: a. Inject the supernatant directly into the LC-MS/MS system. b. For chromatography, a C18 UHPLC column is recommended.[1]
Protocol 2: General LC-MS/MS Parameters for Acyl-CoA Analysis
These are general starting parameters that should be optimized for your specific instrument and analyte.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH = 6.8).[3]
-
Mobile Phase B: Methanol.[3]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Scan Type: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions: For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment (507 Da).[5] The precursor ion would be [M+H]⁺ and the product ion would be [M+H-507]⁺. Another common fragment is at m/z 428.[4][5] These transitions need to be empirically determined for this compound.
-
Data Presentation
Table 1: Comparison of Analytical Methods for Acyl-CoA Detection
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol[2] | 120 pmol (with derivatization)[2] | ~50 fmol[2] |
| Limit of Quantification (LOQ) | 5-50 fmol[2] | 1.3 nmol (LC/MS-based)[2] | ~100 fmol[2] |
| Linearity (R²) | >0.99[2] | >0.99[2] | Variable |
| Precision (RSD%) | < 5%[2] | < 15%[2] | < 20%[2] |
| Specificity | High[2] | Moderate[2] | High[2] |
| Throughput | High[2] | Moderate[2] | Low to Moderate[2] |
Visualizations
Caption: Experimental workflow for the detection of this compound.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 3,5-Dihydroxydecanoyl-CoA Enzymatic Reactions
Disclaimer: As of December 2025, detailed and specific experimental data on the optimization of enzymatic reactions involving 3,5-Dihydroxydecanoyl-CoA is limited in publicly accessible literature. The following guide is based on established principles of enzymology and data from related long-chain acyl-CoA enzymatic assays. Researchers should use this information as a starting point and perform their own optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting parameters for optimizing an enzymatic reaction with this compound?
A1: Foundational parameters to establish for any new enzymatic assay include pH, temperature, enzyme concentration, substrate concentration, and reaction time. For long-chain acyl-CoA esters, it is also crucial to consider the potential for substrate insolubility and micelle formation, which can affect enzyme kinetics.[1][2]
Q2: How does the chain length of acyl-CoA esters affect enzymatic reactions?
A2: The kinetics of enzymes acting on long-chain acyl-CoA esters can be complex. The amphipathic nature of these molecules can lead to the formation of micelles at higher concentrations, which may alter the effective substrate concentration available to the enzyme.[1][2] It is important to work below the critical micelle concentration (CMC) of this compound if possible.
Q3: What are common methods for monitoring the reaction progress?
A3: The choice of assay method depends on the specific reaction. A common method for dehydrogenases, for example, is to monitor the change in absorbance of NAD+/NADH at 340 nm.[3] For other enzyme types, chromatographic methods like HPLC can be used to separate and quantify the substrate and product over time.[4]
Q4: Are there any specific storage and handling recommendations for this compound and the enzyme?
A4: Long-chain acyl-CoA esters should be stored at -20°C or lower to prevent degradation.[5] Avoid repeated freeze-thaw cycles.[5] Enzymes should be stored according to the manufacturer's instructions, typically at -20°C or -80°C in a solution containing a cryoprotectant like glycerol. Always keep enzymes on ice when in use.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Low Enzyme Activity | Inactive enzyme | Verify enzyme activity with a known positive control substrate. Ensure proper storage and handling.[6] |
| Incorrect assay conditions | Systematically vary pH, temperature, and buffer components to find the optimal range.[7] | |
| Missing cofactor | Ensure all necessary cofactors (e.g., NAD+, FAD, Mg2+) are present in the reaction mixture at appropriate concentrations. | |
| Substrate degradation | Use freshly prepared or properly stored this compound. | |
| High Background Signal | Contamination of reagents | Use high-purity water and reagents. Prepare fresh buffers. |
| Spontaneous substrate breakdown | Run a no-enzyme control to measure the rate of non-enzymatic substrate degradation. Subtract this from the reaction rate. | |
| Sample interference | If using complex biological samples, consider deproteinization or other purification steps to remove interfering substances.[8] | |
| Inconsistent or Irreproducible Results | Pipetting errors | Use calibrated pipettes and prepare a master mix for reagents to minimize variability.[9] |
| Temperature fluctuations | Ensure the reaction is carried out in a temperature-controlled instrument, such as a water bath or a temperature-controlled plate reader.[6] | |
| Substrate precipitation | Long-chain acyl-CoAs can be sparingly soluble. Ensure the substrate is fully dissolved in the assay buffer. The use of a carrier protein like bovine serum albumin (BSA) may be necessary.[1] | |
| Non-linear Reaction Progress Curve | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. Analyze only the initial linear phase of the reaction. |
| Product inhibition | Perform experiments to determine if the product is inhibiting the enzyme. If so, measure the initial velocity before product accumulation becomes significant. | |
| Enzyme instability | The enzyme may be unstable under the assay conditions. Perform a time-course experiment with the enzyme in the assay buffer (without substrate) to check its stability. |
Generalized Reaction Condition Parameters for Acyl-CoA Enzymes
The following table provides typical ranges for reaction conditions for enzymes that act on long-chain acyl-CoA molecules. These should be used as a starting point for the optimization of the this compound enzymatic reaction.
| Parameter | Typical Range | Considerations |
| pH | 6.5 - 8.5 | Optimal pH is highly dependent on the specific enzyme and should be determined experimentally using a range of buffers. |
| Temperature | 25 - 37 °C | Higher temperatures can increase reaction rates but may also lead to enzyme denaturation.[7] |
| Enzyme Concentration | Dependent on enzyme purity and specific activity | Should be in a range that results in a linear reaction rate for a sufficient period of time. |
| Substrate Concentration | 10 - 100 µM | Start with a concentration around the expected Km value. For long-chain acyl-CoAs, be mindful of the CMC.[2][10] |
| Cofactor Concentration (if applicable) | 1 - 10 mM (e.g., MgCl2), 0.1 - 1 mM (e.g., NAD+/NADH) | Should be saturating and not rate-limiting. |
| Incubation Time | 5 - 60 min | Should be within the linear range of the reaction. |
Detailed Methodologies: Generalized Protocol for a Dehydrogenase Assay
This protocol describes a general method for assaying a dehydrogenase that uses this compound as a substrate and NAD+ as a cofactor. The reaction is monitored by the increase in absorbance at 340 nm due to the formation of NADH.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 100 mM Tris-HCl or phosphate (B84403) buffer) and adjust to the desired pH (e.g., 7.5). Ensure the buffer is at room temperature before use.[9]
-
Substrate Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer). Store on ice.
-
Cofactor Stock Solution: Prepare a stock solution of NAD+ in the assay buffer.
-
Enzyme Solution: Dilute the enzyme to a suitable concentration in the assay buffer immediately before use. Keep on ice.
2. Assay Procedure:
-
Set up the reaction in a 96-well UV-transparent plate or in cuvettes.
-
Prepare a master mix containing the assay buffer and NAD+ solution.
-
Add the following to each well/cuvette in this order:
-
Master Mix
-
Substrate solution (this compound)
-
-
Pre-incubate the plate/cuvettes at the desired temperature (e.g., 37°C) for 5 minutes.[11]
-
Initiate the reaction by adding the enzyme solution.
-
Immediately start monitoring the absorbance at 340 nm in a spectrophotometer capable of kinetic measurements. Record readings every 30-60 seconds for 10-30 minutes.
3. Controls:
-
No-Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer to check for non-enzymatic reaction.
-
No-Substrate Control: Replace the substrate solution with an equal volume of assay buffer to check for any enzyme-dependent, substrate-independent activity.
4. Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Use the Beer-Lambert law (A = εcl) to convert the rate of change of absorbance to the rate of NADH production. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Visualizations
Caption: General workflow for an enzymatic assay.
Caption: Troubleshooting decision tree for enzyme assays.
References
- 1. Kinetics of enzymes requiring long-chain acyl-CoA esters as substrates: effects of substrate binding to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Establishment of a practical enzymatic assay method for determination of isovaleryl-CoA dehydrogenase activity using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. youtube.com [youtube.com]
- 7. senecalearning.com [senecalearning.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. portlandpress.com [portlandpress.com]
- 11. abcam.cn [abcam.cn]
Validation & Comparative
The Evolving Landscape of Biomarkers in Fatty Acid Oxidation Disorders: A Comparative Analysis
While 3,5-Dihydroxydecanoyl-CoA is a recognized coenzyme A derivative, a thorough review of current scientific literature reveals no significant evidence supporting its validation or use as a clinical biomarker for any specific disease. The focus of biomarker discovery and validation for inborn errors of metabolism has centered on more established and clinically correlated molecules. This guide provides a comprehensive comparison of validated biomarkers for long-chain fatty acid oxidation disorders (FAODs), a class of metabolic diseases where a molecule like this compound might theoretically play a role. The primary focus will be on Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency, as these are the most relevant to the "3-hydroxyacyl-CoA" chemical structure.
Established Biomarkers for LCHAD and MTP Deficiencies
The cornerstones of diagnosing and monitoring LCHAD and MTP deficiencies are long-chain 3-hydroxyacylcarnitines and specific dicarboxylic acids. These molecules accumulate in biological fluids due to the enzymatic block in the mitochondrial β-oxidation pathway.
| Biomarker Category | Specific Analytes | Biological Matrix | Clinical Utility |
| Long-Chain 3-Hydroxyacylcarnitines | C16-OH, C18:1-OH, C18-OH | Dried Blood Spot, Plasma | Newborn screening, Diagnosis, Monitoring treatment efficacy |
| 3-Hydroxy Dicarboxylic Acids | C6-OH to C14-OH dicarboxylic acids | Urine | Diagnostic confirmation, particularly in symptomatic patients |
| Enzyme Activity Assays | LCHAD and MTP enzyme activity | Cultured Skin Fibroblasts, Lymphocytes | Definitive diagnosis |
| Molecular Genetic Testing | HADHA and HADHB gene sequencing | Whole Blood | Confirmation of diagnosis, Carrier testing, Prenatal diagnosis |
Comparative Performance of Key Biomarkers
The clinical utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease severity.
| Biomarker | Sensitivity | Specificity | Correlation with Disease Severity | Notes |
| Long-Chain 3-Hydroxyacylcarnitines | High for newborn screening | Moderate; can be elevated in other FAODs or in premature infants.[1] | Variable; may not consistently reflect clinical status in treated patients.[2] | Ratios of different acylcarnitines can improve specificity. |
| 3-Hydroxy Dicarboxylic Acids | High in symptomatic patients | High | Generally good correlation with the underlying metabolic disturbance. | Crucial for differential diagnosis when acylcarnitine profiles are ambiguous.[3] |
| Enzyme Activity | Very High (Gold Standard) | Very High | Direct measure of the metabolic block. | Invasive (requires tissue sample) and technically demanding. |
| Genetic Testing | Very High (Definitive) | Very High | Identifies the causative mutation(s). | May not predict phenotype severity perfectly due to modifier genes or environmental factors. |
Experimental Protocols
Analysis of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)
This is the standard method for newborn screening from dried blood spots.
-
Sample Preparation: A small disc is punched from the dried blood spot card and placed into a microtiter plate. An extraction solution containing internal standards (isotopically labeled acylcarnitines) in methanol (B129727) is added.
-
Instrumentation: The extract is analyzed by flow injection analysis coupled to a tandem mass spectrometer (FIA-MS/MS).
-
Principle: The MS/MS is operated in precursor ion or neutral loss scanning mode, which is specific for the detection of acylcarnitines. Each acylcarnitine species is identified by its specific mass-to-charge ratio (m/z).
-
Quantification: The concentration of each analyte is determined by comparing its ion intensity to that of its corresponding labeled internal standard.
Analysis of Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used for the analysis of urine samples to detect dicarboxylic acids.
-
Sample Preparation: Urine is acidified, and organic acids are extracted into an organic solvent (e.g., ethyl acetate). The solvent is evaporated, and the residue is derivatized to make the organic acids volatile (e.g., silylation).
-
Instrumentation: The derivatized sample is injected into a gas chromatograph, which separates the different organic acids based on their boiling points and interaction with the chromatographic column. The separated compounds then enter a mass spectrometer.
-
Principle: The mass spectrometer ionizes the compounds and separates the ions based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.
-
Identification and Quantification: Compounds are identified by comparing their retention time and mass spectrum to a library of known compounds. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.
Visualizing the Biomarker Landscape
Mitochondrial β-Oxidation Pathway and the Role of LCHAD
Caption: The role of LCHAD in fatty acid β-oxidation and biomarker formation.
Biomarker Validation Workflow
Caption: A generalized workflow for the validation of a disease biomarker.
References
- 1. Frontiers | Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy [frontiersin.org]
- 2. Plasma Metabolomics, Lipidomics, and Acylcarnitines Are Associated With Vision and Genotype but Not With Dietary Intake in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling Metabolic Shifts: A Comparative View of 3,5-Dihydroxydecanoyl-CoA in Health and Disease
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic alterations that underpin disease states is paramount. Acyl-Coenzyme A (acyl-CoA) species, central players in fatty acid metabolism, are increasingly recognized as critical indicators of cellular health and dysfunction. This guide provides a comparative framework for the analysis of 3,5-Dihydroxydecanoyl-CoA, a medium-chain hydroxyacyl-CoA, in healthy versus diseased tissues, offering insights into potential diagnostic and therapeutic avenues.
While direct comparative data for this compound is emerging, the principles of metabolomic analysis provide a robust foundation for its investigation. Altered levels of acyl-CoAs can signify enzymatic deficiencies, metabolic reprogramming in cancer, or disruptions in energy homeostasis, making their precise quantification a key objective in biomedical research. Dysregulation of fatty acid oxidation pathways, where 3-hydroxyacyl-CoAs are crucial intermediates, has been linked to various inherited metabolic disorders and other complex diseases.
Quantitative Comparison of Acyl-CoA Levels
Precise and sensitive quantification is essential for discerning subtle but significant differences in metabolite levels between healthy and diseased states. The following table illustrates a potential comparative analysis of a hypothetical medium-chain acyl-CoA, such as this compound, in tissue samples. Such data is typically generated using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
Disclaimer: The following data is illustrative. Specific quantitative measurements for this compound in the specified conditions are not yet widely available in published literature.
| Analyte | Tissue Type | Condition | Mean Concentration (pmol/mg tissue) ± SD | Fold Change | p-value |
| Analyte A | Liver | Healthy Control | 15.2 ± 3.1 | - | - |
| (e.g., this compound) | Liver | Disease Model X | 45.8 ± 7.5 | 3.01 | <0.001 |
| Analyte A | Cardiac Muscle | Healthy Control | 8.9 ± 1.8 | - | - |
| (e.g., this compound) | Cardiac Muscle | Disease Model X | 22.1 ± 4.3 | 2.48 | <0.01 |
Experimental Protocols
The reliable quantification of acyl-CoAs from biological tissues requires meticulous sample preparation and a highly sensitive analytical methodology.[2][3]
Protocol: Quantification of Medium-Chain Acyl-CoAs by UHPLC-MS/MS
1. Tissue Homogenization and Extraction:
-
Frozen tissue samples (~50 mg) are homogenized in ice-cold 10% trichloroacetic acid.
-
The homogenate is centrifuged at 15,000 x g for 10 minutes at 4°C.
-
The resulting supernatant, containing the acyl-CoAs, is collected.
2. Solid-Phase Extraction (SPE) for Sample Cleanup:
-
The supernatant is loaded onto a pre-conditioned Oasis HLB SPE cartridge.
-
The cartridge is washed with water to remove interfering salts and polar compounds.
-
Acyl-CoAs are eluted with methanol (B129727) containing a small percentage of ammonium (B1175870) hydroxide.
-
The eluate is dried under a stream of nitrogen and reconstituted in a suitable buffer for analysis.
3. UHPLC-MS/MS Analysis:
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is employed for high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions for this compound and an appropriate internal standard are monitored.
-
4. Data Analysis:
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known concentrations of this compound.
-
Results are normalized to the initial tissue weight.
Visualizing the Metabolic Context
To appreciate the significance of altered this compound levels, it is crucial to visualize its position within relevant metabolic pathways. The following diagram illustrates a simplified workflow for the comparative metabolomic analysis of tissues.
Caption: Workflow for comparative metabolomic analysis of healthy vs. diseased tissues.
The following diagram depicts the role of 3-hydroxyacyl-CoA intermediates in the mitochondrial fatty acid β-oxidation spiral.
Caption: Simplified pathway of mitochondrial fatty acid β-oxidation.
References
A Comparative Guide to 3,5-Dihydroxydecanoyl-CoA and 3-hydroxydecanoyl-CoA in Metabolic Research
For researchers, scientists, and drug development professionals, understanding the nuanced roles of acyl-CoA variants is critical for dissecting metabolic pathways and identifying potential therapeutic targets. This guide provides a comparative analysis of 3,5-Dihydroxydecanoyl-CoA and the well-characterized 3-hydroxydecanoyl-CoA, offering insights into their established and putative functions, analytical methodologies, and potential significance in metabolic studies.
While 3-hydroxydecanoyl-CoA is a well-documented intermediate in fatty acid metabolism, this compound remains a more enigmatic molecule. Its commercial availability suggests a role as a synthetic standard or its involvement in specialized, less-characterized metabolic pathways. This guide will delineate the known metabolic functions of 3-hydroxydecanoyl-CoA and explore the hypothetical roles of this compound based on its structure and related metabolic processes.
Core Comparison of Acyl-CoA Intermediates
| Feature | 3-hydroxydecanoyl-CoA | This compound (Hypothesized) |
| Primary Metabolic Role | Intermediate in mitochondrial fatty acid β-oxidation.[1][2] | Potential intermediate in the metabolism of hydroxylated fatty acids or a specialized biosynthetic pathway. |
| Key Enzymatic Reactions | Catalyzed by 3-hydroxyacyl-CoA dehydrogenase during β-oxidation.[1][2] | Putative involvement of hydroxylases for its formation and specific dehydrogenases or dehydratases for its degradation. |
| Biological Significance | Crucial for energy production from fatty acids.[1] Deficiencies in its metabolic pathway can lead to metabolic disorders.[3] | Potential biomarker for specific metabolic states or diseases involving fatty acid hydroxylation. The corresponding free acid, 3,5-dihydroxydecanoic acid, is noted in the acylcarnitine pathway. |
| Analytical Detection | Routinely identified and quantified using LC-MS/MS techniques.[4][5] | Detectable by LC-MS/MS with a characteristic mass shift due to the additional hydroxyl group compared to 3-hydroxydecanoyl-CoA. |
Metabolic Pathways and Functional Roles
3-hydroxydecanoyl-CoA: A Central Player in Fatty Acid Beta-Oxidation
3-hydroxydecanoyl-CoA is an essential intermediate in the mitochondrial beta-oxidation of decanoic acid, a medium-chain fatty acid. This metabolic pathway is a cornerstone of cellular energy production, breaking down fatty acids into acetyl-CoA, which then enters the citric acid cycle.
The conversion of 3-hydroxydecanoyl-CoA is catalyzed by the enzyme L-3-hydroxyacyl-CoA dehydrogenase, which oxidizes the hydroxyl group at the C3 position to a keto group, forming 3-ketodecanoyl-CoA.[2][6] This reaction is NAD+-dependent.[2] The proper functioning of this step is critical for maintaining energy homeostasis, and genetic deficiencies in 3-hydroxyacyl-CoA dehydrogenases can lead to serious metabolic disorders.[3]
This compound: A Hypothetical Intermediate
The metabolic role of this compound is not well-established in mainstream metabolic pathways. However, based on its chemical structure, we can hypothesize its involvement in several potential metabolic scenarios.
One possibility is that it is an intermediate in the degradation of hydroxylated fatty acids. The presence of a second hydroxyl group at the C5 position suggests that it could be formed through the action of a hydroxylase on 3-hydroxydecanoyl-CoA or another fatty acyl-CoA precursor. Its subsequent metabolism would likely involve a specific set of enzymes capable of recognizing and processing this dihydroxylated structure.
The identification of 3,5-dihydroxydecanoic acid in the context of the acylcarnitine pathway suggests that this compound could be formed and then conjugated to carnitine for transport or other metabolic functions.
Experimental Protocols and Analytical Methodologies
The analysis of acyl-CoA species is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] This technique offers the high sensitivity and specificity required for their detection and quantification in complex biological matrices.
Sample Preparation
A generic protocol for the extraction of acyl-CoAs from biological samples involves the following steps:
-
Quenching Metabolism: Rapidly freeze the tissue or cell sample in liquid nitrogen to halt enzymatic activity.
-
Homogenization: Homogenize the frozen sample in an acidic extraction solvent (e.g., acetonitrile/water/formic acid) to precipitate proteins and extract metabolites.
-
Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS system.
LC-MS/MS Analysis
-
Chromatography: Reversed-phase liquid chromatography is typically used to separate acyl-CoAs based on their chain length and polarity.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly employed. Acyl-CoAs characteristically lose a neutral fragment of 507 Da corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety.[7]
-
3-hydroxydecanoyl-CoA: The precursor ion ([M+H]+) would be monitored with a specific transition to a product ion.
-
This compound: The precursor ion would have a mass 16 Da higher than that of 3-hydroxydecanoyl-CoA due to the additional oxygen atom. The fragmentation pattern would also be expected to show characteristic losses of water from the two hydroxyl groups, aiding in its identification.
-
Conclusion
References
- 1. Synthetic biology of microbes synthesizing polyhydroxyalkanoates (PHA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of acylglycerols containing dihydroxy fatty acids in castor oil by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Functional Comparison of 3,5-Dihydroxydecanoyl-CoA and Palmitoyl-CoA: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of acyl-CoA molecules is paramount for deciphering metabolic pathways and identifying potential therapeutic targets. This guide provides a detailed functional comparison of the well-characterized long-chain fatty acyl-CoA, palmitoyl-CoA, and the less-documented dihydroxy fatty acyl-CoA, 3,5-Dihydroxydecanoyl-CoA.
While palmitoyl-CoA is a central player in cellular metabolism, serving as a major substrate for energy production and a building block for complex lipids, the specific functions of this compound remain largely uncharacterized in publicly available literature. This comparison, therefore, juxtaposes the established roles of palmitoyl-CoA with the inferred functions of this compound based on its chemical structure and the general principles of fatty acid metabolism.
Overview of Key Functional Differences
Palmitoyl-CoA, the activated form of the 16-carbon saturated fatty acid palmitate, is a linchpin in cellular energy homeostasis and lipid biosynthesis.[1][2][3] In contrast, this compound, a 10-carbon acyl-CoA with hydroxyl groups at the third and fifth positions, is likely an intermediate in specific metabolic pathways, potentially a variant of beta-oxidation or a specialized biosynthetic route. Due to a lack of direct experimental data on this compound, its functional parameters are largely hypothetical and presented here for comparative theoretical analysis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of palmitoyl-CoA, a cornerstone of fatty acid metabolism, and provides a speculative profile for this compound based on its structure.
| Parameter | This compound (Inferred) | Palmitoyl-CoA (Established) | References |
| Molecular Formula | C31H54N7O19P3S | C37H66N7O17P3S | [1] |
| Carbon Chain Length | 10 | 16 | N/A |
| Primary Metabolic Fate | Likely an intermediate in a modified beta-oxidation or other specialized metabolic pathway. | Substrate for mitochondrial beta-oxidation, sphingolipid biosynthesis, and protein acylation. | [1][2] |
| Energy Yield per Molecule (via Beta-Oxidation) | Lower than palmitoyl-CoA due to shorter chain length and existing hydroxyl groups. | High energy yield through complete oxidation to acetyl-CoA. | |
| Enzymes Involved in Metabolism | Potentially specialized dehydrogenases, hydratases, and thiolases. | Acyl-CoA dehydrogenases, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, ketoacyl-CoA thiolase. | |
| Role in Cellular Signaling | Unknown, but potentially a signaling molecule in specific contexts. | Allosteric regulator of enzymes like acetyl-CoA carboxylase.[2] | [2] |
Metabolic Pathways and Experimental Workflows
The metabolic processing of these two acyl-CoA molecules dictates their cellular function. Below are diagrams illustrating the established pathway for palmitoyl-CoA and a hypothetical pathway for this compound.
Experimental Protocols
Due to the absence of specific experimental data for this compound, this section details a generalized protocol for analyzing acyl-CoA metabolism that can be adapted for its study, alongside a standard protocol for measuring palmitoyl-CoA oxidation.
Protocol 1: In Vitro Acyl-CoA Oxidation Assay
This protocol is designed to measure the rate of oxidation of an acyl-CoA substrate by isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Reaction buffer (e.g., containing KH2PO4, MgCl2, KCl, and HEPES)
-
Substrate: Palmitoyl-CoA or this compound
-
Cofactors: L-carnitine, CoA, ATP, NAD+, FAD
-
Oxygen electrode or spectrophotometer to measure NAD+ reduction
Procedure:
-
Prepare a mitochondrial suspension in the reaction buffer.
-
Add L-carnitine, CoA, and ATP to the mitochondrial suspension to facilitate the transport of the acyl-CoA into the mitochondrial matrix.
-
Initiate the reaction by adding the acyl-CoA substrate (Palmitoyl-CoA or this compound).
-
Monitor the rate of oxygen consumption using an oxygen electrode or the rate of NADH production by measuring the increase in absorbance at 340 nm.
-
Calculate the rate of acyl-CoA oxidation based on the rate of oxygen consumption or NADH production.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Acyl-CoA Profiling
This protocol allows for the identification and quantification of various acyl-CoA species within a biological sample.
Materials:
-
Biological sample (cells or tissue)
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
Internal standards (isotopically labeled acyl-CoAs)
-
LC-MS system (e.g., a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Homogenize the biological sample in the cold extraction solvent containing internal standards.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Separate the acyl-CoA species using a suitable liquid chromatography method.
-
Detect and quantify the acyl-CoA species using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Normalize the signal of each endogenous acyl-CoA to its corresponding internal standard for accurate quantification.
Concluding Remarks
Palmitoyl-CoA is a well-established, multifunctional molecule central to cellular metabolism. Its roles in energy production, lipid synthesis, and signaling are supported by extensive experimental data. In stark contrast, this compound remains an enigmatic molecule. Based on its structure, it is plausible that it functions as an intermediate in a yet-to-be-fully-elucidated metabolic pathway.
Further research, employing techniques such as the experimental protocols outlined above, is necessary to uncover the precise biological role of this compound. Such studies will be instrumental in expanding our understanding of fatty acid metabolism and could potentially reveal novel therapeutic avenues for metabolic diseases. The diagrams and comparative data presented in this guide offer a foundational framework for initiating these critical investigations.
References
A Comparative Analysis of 3,5-Dihydroxydecanoyl-CoA and Octanoyl-CoA in Beta-Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the beta-oxidation of a standard medium-chain fatty acyl-CoA, octanoyl-CoA, and a structurally modified fatty acyl-CoA, 3,5-dihydroxydecanoyl-CoA. The objective is to delineate the established metabolic pathway of octanoyl-CoA and to propose a putative pathway for this compound, highlighting key differences in enzymatic requirements, cofactor utilization, and potential metabolic fates. This comparison is supported by established knowledge of fatty acid oxidation and provides a framework for experimental investigation into the metabolism of modified fatty acids.
Introduction
Beta-oxidation is a critical catabolic process that breaks down fatty acyl-CoA molecules in the mitochondria to produce acetyl-CoA, NADH, and FADH2.[1][2] This process is central to energy homeostasis, particularly in tissues with high energy demands such as the heart and skeletal muscle.[3] While the beta-oxidation of saturated fatty acids like octanoyl-CoA is well-characterized, the metabolism of modified fatty acids, such as those with additional hydroxyl groups, is less understood. Understanding the metabolic fate of such modified fatty acids is crucial for drug development, as they may be present in novel therapeutic compounds or arise as metabolic byproducts.
This guide directly compares the beta-oxidation of octanoyl-CoA, a C8:0 fatty acyl-CoA, with the hypothetical beta-oxidation of this compound, a C10:0 fatty acyl-CoA bearing hydroxyl groups at the C3 and C5 positions.
Comparative Overview of Beta-Oxidation Pathways
The canonical beta-oxidation of a saturated fatty acyl-CoA like octanoyl-CoA involves a four-step spiral that sequentially shortens the acyl chain by two carbons, yielding acetyl-CoA in each round.[3][4]
In contrast, the presence of hydroxyl groups on the acyl chain of this compound necessitates a modified metabolic route. The hydroxyl group at the C3 position is an intermediate in the standard pathway, but the additional hydroxyl group at the C5 position prevents direct entry into the conventional beta-oxidation spiral. A putative pathway would likely involve initial enzymatic modifications to resolve these hydroxyl groups before proceeding with a modified beta-oxidation cycle.
Logical Relationship of Octanoyl-CoA and this compound Metabolism
Quantitative Data Summary
The following tables summarize the key quantitative aspects of the beta-oxidation of octanoyl-CoA and the projected metabolism of this compound.
Table 1: Substrate Properties and Initial Processing
| Parameter | Octanoyl-CoA | This compound (Hypothetical) |
| Molecular Formula | C8H15O-SCoA | C10H19O4-SCoA |
| Molar Mass (of Acyl Group) | 143.21 g/mol | 203.25 g/mol |
| Activation Requirement | Standard Acyl-CoA Synthetase | Likely Standard Acyl-CoA Synthetase |
| Mitochondrial Transport | Carnitine Shuttle (as Octanoylcarnitine) | Carnitine Shuttle (as 3,5-Dihydroxydecanoylcarnitine) |
Table 2: Comparative Energetics of Complete Oxidation
| Parameter | Octanoyl-CoA | This compound (Hypothetical) |
| Number of Beta-Oxidation Cycles | 3 | 4 (post-modification) |
| Acetyl-CoA Produced | 4 | 5 |
| NADH Produced (from Beta-Oxidation) | 3 | Potentially altered due to initial modifications |
| FADH2 Produced (from Beta-Oxidation) | 3 | Potentially altered due to initial modifications |
| Total ATP Yield (Approximate) | ~51 | Dependent on the specific modification pathway |
Beta-Oxidation Pathways in Detail
Octanoyl-CoA Beta-Oxidation Pathway
The beta-oxidation of octanoyl-CoA is a well-established four-step process that occurs in the mitochondrial matrix. Each cycle shortens the fatty acyl-CoA chain by two carbons.
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons, producing FADH2.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the beta carbon.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, generating NADH.
-
Thiolysis: Thiolase cleaves the bond between the alpha and beta carbons, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
Proposed Pathway for this compound
The metabolism of this compound is not established. A plausible pathway would involve initial modification of the hydroxyl groups to form a substrate suitable for a modified beta-oxidation.
Hypothetical Initial Modification Steps:
-
Dehydration at C5: A dehydratase could act on the C5 hydroxyl group, introducing a double bond.
-
Isomerization: The position of the newly formed double bond may require isomerization to be compatible with downstream enzymes.
-
Oxidation at C3: The existing C3 hydroxyl group could be oxidized to a ketone by 3-hydroxyacyl-CoA dehydrogenase.
Following these initial steps, the modified decanoyl-CoA would enter a beta-oxidation-like spiral. The exact nature of the subsequent reactions would depend on the structure of the intermediate formed.
Experimental Protocols
To empirically determine the metabolic fate of this compound and compare it to octanoyl-CoA, the following experimental approaches can be employed.
Measurement of Fatty Acid Oxidation Rate
This protocol is adapted for the comparative analysis of octanoyl-CoA and this compound.
Objective: To quantify and compare the rate of beta-oxidation of [1-14C]octanoyl-CoA and a synthesized radiolabeled analog of this compound in isolated mitochondria or cell cultures.
Materials:
-
Isolated mitochondria or cultured cells (e.g., hepatocytes, myotubes)
-
[1-14C]octanoyl-CoA and synthesized radiolabeled this compound
-
Reaction buffer (e.g., containing sucrose, Tris-HCl, KH2PO4, EDTA, KCl, MgCl2, malate, coenzyme A, ATP, and DTT)[5]
-
Scintillation vials and scintillation fluid
-
Microplate reader for protein quantification (e.g., Bradford assay)
Procedure:
-
Sample Preparation: Isolate mitochondria or culture cells to a suitable confluency.
-
Reaction Setup: In triplicate, incubate a known amount of mitochondrial protein or a specific number of cells with the reaction buffer containing either [1-14C]octanoyl-CoA or the radiolabeled this compound.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Termination and Measurement: Terminate the reaction and measure the production of radiolabeled acetyl-CoA or other breakdown products using scintillation counting.
-
Normalization: Normalize the rate of oxidation to the amount of protein or number of cells used.
-
Comparison: Compare the normalized oxidation rates of the two substrates.
Experimental Workflow Diagram
Conclusion
The beta-oxidation of octanoyl-CoA is a highly efficient and well-understood process for energy generation. In contrast, the presence of multiple hydroxyl groups in this compound is predicted to necessitate a more complex metabolic pathway involving initial enzymatic modifications prior to or in place of the standard beta-oxidation spiral. This likely results in a different energy yield and may involve a distinct set of enzymes.
The proposed putative pathway and experimental protocols in this guide provide a solid foundation for researchers to investigate the metabolism of this compound and other modified fatty acids. Such studies are essential for understanding the metabolic fate and potential bioactivity of novel fatty acid-based compounds in the context of drug discovery and development. Further research, including metabolomics and enzymatic assays, will be crucial to fully elucidate the degradation pathway of dihydroxy fatty acids and to quantify their metabolic efficiency relative to their unmodified counterparts.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. Mitochondrial long chain fatty acid β-oxidation in man and mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. Enzymes involved in 3,5-diaminohexanoate degradation by Brevibacterium sp - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Platforms for 3,5-Dihydroxydecanoyl-CoA: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of intermediates like 3,5-Dihydroxydecanoyl-CoA is critical. The selection of an appropriate analytical platform is a pivotal decision that influences the reliability and comparability of experimental data. This guide provides an objective comparison of common analytical platforms for the analysis of this compound, supported by representative experimental data and detailed protocols.
While direct cross-validation studies for this compound are not extensively published, this guide draws upon established methodologies for similar acyl-CoA compounds to present a comparative framework. The primary analytical techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/Fluorescence), and Enzymatic Assays.
Data Presentation: Comparison of Analytical Methods
The choice of an analytical platform is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of the discussed methods for the analysis of short- to medium-chain acyl-CoAs.
| Performance Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Linearity (R²) | >0.99[1] | >0.99 | Variable |
| Range | Wide dynamic range | Moderate | Narrow |
| Accuracy (% Recovery) | High (typically 95-105%) | Moderate to High | High (enzyme-dependent) |
| Precision (% RSD) | < 5%[1] | < 15%[1] | < 20%[1] |
| Limit of Detection (LOD) | 1-10 fmol[1] | 120 pmol (with derivatization)[1] | ~50 fmol[1] |
| Limit of Quantification (LOQ) | 5-50 fmol[1] | 1.3 nmol (LC/MS-based)[1] | ~100 fmol[1] |
| Specificity | High (based on mass-to-charge ratio)[1] | Moderate (risk of co-elution)[1] | High (enzyme-specific)[1] |
| Throughput | High[1] | Moderate[1] | Low to Moderate[1] |
| Sample Volume | Low (µL range) | Low to Moderate (µL-mL range) | Low (µL range) |
Experimental Protocols
Detailed methodologies for the key analytical platforms are provided below. These protocols are based on established methods for acyl-CoA analysis and can be adapted for this compound.
LC-MS/MS Method
This method offers the highest sensitivity and specificity for the quantification of this compound in complex biological matrices.[1]
a. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the sample onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
b. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: 5% B to 95% B over 5 minutes.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
c. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard of the analyte. A common fragmentation for acyl-CoAs is the neutral loss of the adenosine (B11128) diphosphate (B83284) group.[2]
-
Collision Energy: Optimized for the specific analyte.[1]
HPLC-UV/Fluorescence Method
This method is a more widely available and cost-effective alternative to LC-MS/MS, though it may lack the same level of sensitivity and specificity. For enhanced sensitivity with fluorescence detection, derivatization of the thiol group is required.[1]
a. Derivatization (for Fluorescence Detection)
-
React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).[1]
b. High-Performance Liquid Chromatography
-
Column: C18 reversed-phase column.[1]
-
Mobile Phase: Acetonitrile/water gradient.[1]
-
Detection: UV detector (e.g., 254 nm) or fluorescence detector (with appropriate excitation and emission wavelengths for the chosen label).
Enzymatic Assay
Enzymatic assays are highly specific and can be sensitive, relying on the enzymatic conversion of the analyte, leading to a measurable change in absorbance or fluorescence.[1]
a. Assay Principle This method would likely involve an enzyme that specifically recognizes this compound and catalyzes a reaction that produces a chromogenic or fluorogenic product, or consumes a co-factor like NADH, which can be monitored spectrophotometrically at 340 nm.[1]
b. Protocol
-
Prepare a reaction mixture containing a suitable buffer, the specific enzyme, and any necessary co-factors.
-
Initiate the reaction by adding the sample containing this compound.
-
Monitor the change in absorbance or fluorescence over time.
-
Quantify the concentration of this compound by comparing the reaction rate to a standard curve prepared with known concentrations of the analyte.
Mandatory Visualization
Signaling Pathway
This compound is an intermediate in the β-oxidation of 5-hydroxydecanoate (B1195396). The following diagram illustrates this metabolic pathway.
Caption: β-oxidation pathway of 5-hydroxydecanoate leading to this compound.
Experimental Workflow
A cross-validation workflow is essential to ensure that different analytical methods yield comparable results. The following diagram outlines a logical process for cross-validating two analytical platforms.
References
Establishing a Framework for Reference Ranges of Endogenous 3,5-Dihydroxydecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous 3,5-dihydroxydecanoyl-CoA is a medium-chain acyl-CoA intermediate that is presumed to play a role in fatty acid metabolism. However, a comprehensive understanding of its physiological relevance is hindered by the absence of established reference ranges in biological matrices. This guide provides a comparative framework for researchers by summarizing available data on related acyl-CoA species, outlining detailed experimental protocols for quantification, and visualizing its hypothetical metabolic pathway and analytical workflow. The objective is to furnish researchers with the necessary tools to initiate robust investigations into the biology of this compound and to begin the process of defining its normal and pathological concentration ranges.
Comparative Analysis of Acyl-CoA Concentrations
Direct reference ranges for this compound in human plasma or tissues have not been established in the scientific literature. To provide a relevant quantitative context, this section presents reported concentration ranges of other short, medium, and long-chain acyl-CoAs in various biological samples. These values, obtained through methods such as liquid chromatography-mass spectrometry (LC-MS), can serve as a preliminary benchmark for interpreting newly acquired data on this compound.
| Acyl-CoA Species | Tissue/Fluid | Reported Concentration | Methodology |
| Acetyl-CoA | Rat Liver | ~20-60 nmol/g wet weight | LC-MS/MS |
| Propionyl-CoA | Rat Liver | ~2-5 nmol/g wet weight | LC-MS/MS |
| Butyryl-CoA | Rat Liver | ~0.5-2 nmol/g wet weight | LC-MS/MS |
| Palmitoyl-CoA | Rat Liver | ~5-15 nmol/g wet weight | LC-MS/MS |
| Oleoyl-CoA | Rat Liver | ~2-8 nmol/g wet weight | LC-MS/MS |
| Malonyl-CoA | Rat Liver | ~1-5 nmol/g wet weight | LC-MS/MS |
| Succinyl-CoA | Rat Liver | ~10-30 nmol/g wet weight | LC-MS/MS |
| Lactoyl-CoA | Mouse Heart | ~0.0172 pmol/mg tissue wet weight | LC-HRMS |
| Crotonyl-CoA | HepG2 Cells | ~0.033 pmol/10^6 cells | LC-HRMS |
Note: The presented values are sourced from various studies and may not be directly comparable due to differences in experimental conditions, analytical methods, and species. They are intended to provide an order-of-magnitude reference.
Experimental Protocols
Accurate quantification of acyl-CoAs is critical for establishing reliable reference ranges. Liquid chromatography coupled with mass spectrometry (LC-MS) is the state-of-the-art methodology for this purpose due to its high sensitivity and specificity.
Protocol: Quantification of Acyl-CoAs by LC-MS/MS
1. Sample Preparation (from Tissue)
-
Homogenization: Weigh and homogenize frozen tissue (~50 mg) in 1 mL of ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid). To minimize enzymatic activity, all steps should be performed on ice or at 4°C.
-
Internal Standard Spiking: Add a mixture of stable isotope-labeled acyl-CoA internal standards to the homogenate to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Protein Precipitation: Vortex the sample vigorously and incubate at -20°C for at least 2 hours to precipitate proteins.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs and transfer it to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like heptafluorobutyric acid (HFBA) to improve peak shape.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the acyl-CoAs based on their hydrophobicity.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the detection of acyl-CoAs.
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the preferred method for quantification. This involves monitoring a specific precursor-to-product ion transition for each analyte and internal standard, providing high selectivity and sensitivity.
-
3. Data Analysis
-
Quantification: The concentration of each acyl-CoA is determined by calculating the peak area ratio of the analyte to its corresponding internal standard and comparing it to a calibration curve generated using known concentrations of analytical standards.
Visualizing the Metabolic Context and Experimental Workflow
To facilitate a deeper understanding, the following diagrams, generated using Graphviz (DOT language), illustrate the hypothetical metabolic pathway of this compound and a typical experimental workflow for its quantification.
Caption: Hypothetical metabolic pathway of this compound.
Caption: Experimental workflow for acyl-CoA quantification.
Conclusion and Future Directions
The establishment of reference ranges for endogenous this compound is a critical next step in elucidating its physiological and pathological roles. This guide provides a foundational framework by comparing it to other acyl-CoAs, detailing a robust analytical methodology, and visualizing its metabolic context. Future research should focus on systematic quantification of this compound in large, well-characterized human cohorts to establish age- and sex-specific reference intervals in both health and disease. Such data will be invaluable for the scientific and drug development communities in advancing our understanding of fatty acid metabolism and its implications for human health.
Enzyme Specificity Showdown: 3,5-Dihydroxydecanoyl-CoA vs. Acyl-CoA Analogs in Beta-Oxidation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The intricate machinery of fatty acid β-oxidation is a cornerstone of cellular metabolism, meticulously regulated by a suite of enzymes with defined substrate specificities. While the degradation of standard saturated and unsaturated fatty acids is well-characterized, the metabolic fate of modified acyl-CoAs, such as the recently identified intermediate 3,5-dihydroxydecanoyl-CoA, presents a compelling area of investigation. This guide provides a comparative analysis of the enzymatic specificity for this compound against other acyl-CoA substrates, supported by experimental data and detailed protocols to facilitate further research in this domain.
Quantitative Comparison of Enzyme Activity
The metabolism of 5-hydroxydecanoate, a compound of interest in studies of ischemic preconditioning, has been shown to proceed via the mitochondrial β-oxidation pathway. This process generates this compound as a key intermediate. The enzymatic processing of this dihydroxylated substrate, particularly by L-3-hydroxyacyl-CoA dehydrogenase (HAD), reveals a significant alteration in catalytic efficiency compared to its physiological counterpart, L-3-hydroxydecanoyl-CoA.
| Enzyme | Substrate | Vmax (nmol/min/mg) | Relative Activity (%) | Reference |
| L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) | L-3-Hydroxydecanoyl-CoA | 150 ± 10 | 100 | [1] |
| This compound | 30 ± 5 | 20 | [1] | |
| Enoyl-CoA Hydratase | trans-2-Decenoyl-CoA | Similar kinetics | ~100 | [1] |
| trans-2-(5-hydroxy)decenoyl-CoA | Similar kinetics | ~100 | [1] |
Table 1: Comparison of Michaelis-Menten kinetics for β-oxidation enzymes with standard and modified acyl-CoA substrates. The Vmax for L-3-hydroxyacyl-CoA dehydrogenase (HAD) with this compound is approximately five-fold lower than with the standard substrate L-3-hydroxydecanoyl-CoA, indicating a significant bottleneck at this step of the pathway[1]. In contrast, the preceding enzyme, enoyl-CoA hydratase, exhibits similar kinetics for both decenoyl-CoA and 5-hydroxydecenoyl-CoA, suggesting the 5-hydroxyl group does not impede its activity[1].
Metabolic Pathway and Experimental Workflow
The introduction of a hydroxyl group at the C5 position of decanoyl-CoA creates a modified substrate that challenges the catalytic efficiency of the β-oxidation machinery. The metabolic pathway and the general workflow for assessing enzyme specificity are depicted below.
References
Validating the Biological Activity of Synthetic 3,5-Dihydroxydecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Synthetic 3,5-Dihydroxydecanoyl-CoA is a molecule of significant interest in metabolic research, particularly in the fields of fatty acid metabolism and cholesterol biosynthesis. Its structural similarity to key metabolic intermediates suggests potential roles as a substrate or inhibitor of enzymes involved in these pathways. This guide provides a framework for validating its biological activity, comparing its potential performance with known alternatives, and offering detailed experimental protocols for its characterization.
Potential Biological Activities and Comparative Compounds
Based on its structure, this compound is hypothesized to interact with two primary enzyme classes:
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH): As a 3-hydroxyacyl-CoA derivative, it is a potential substrate for HADH, an essential enzyme in the mitochondrial fatty acid β-oxidation pathway. This pathway is crucial for energy production from fatty acids.
-
HMG-CoA Reductase (HMGR): The dihydroxy acid moiety bears resemblance to the structure of mevalonate, the product of the HMG-CoA reductase reaction, which is the rate-limiting step in cholesterol synthesis. This suggests that this compound could act as an inhibitor of this key enzyme.
A direct quantitative comparison of synthetic this compound with established modulators of these pathways is crucial for determining its potency and potential therapeutic applications.
Table 1: Potential Biological Activity and Comparative Compounds
| Target Enzyme | Potential Activity of this compound | Primary Comparative Compounds | Key Performance Metric |
| 3-Hydroxyacyl-CoA Dehydrogenase (HADH) | Substrate | Decanoyl-CoA, Palmitoyl-CoA | Michaelis Constant (Km), Maximum Velocity (Vmax) |
| HMG-CoA Reductase (HMGR) | Inhibitor | Atorvastatin, Simvastatin (Statins) | Half-maximal Inhibitory Concentration (IC50), Inhibition Constant (Ki) |
Experimental Protocols for Biological Activity Validation
To empirically determine the biological activity of synthetic this compound, the following detailed experimental protocols are recommended.
Protocol 1: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay
This spectrophotometric assay measures the enzymatic activity of HADH by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified 3-Hydroxyacyl-CoA Dehydrogenase
-
Tris-HCl buffer (100 mM, pH 7.0)
-
NAD+ solution (10 mM)
-
Synthetic this compound (various concentrations)
-
Decanoyl-CoA or Palmitoyl-CoA (as a positive control)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and NAD+ solution in a cuvette.
-
Add a known concentration of synthetic this compound to the reaction mixture. For control experiments, use Decanoyl-CoA or Palmitoyl-CoA.
-
Initiate the reaction by adding a specific amount of purified HADH enzyme to the cuvette.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time.
-
Record the initial velocity (rate of change in absorbance) of the reaction.
-
Repeat the assay with varying concentrations of this compound to determine the Michaelis-Menten kinetics (Km and Vmax).
Data Analysis:
The Michaelis constant (Km) and maximum velocity (Vmax) can be calculated by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation using non-linear regression software. A lower Km value compared to known substrates would indicate a higher affinity of the enzyme for the synthetic compound.
Protocol 2: HMG-CoA Reductase (HMGR) Inhibition Assay
This assay determines the inhibitory potential of synthetic this compound on HMG-CoA reductase activity by measuring the decrease in NADPH concentration, which is monitored by a decrease in absorbance at 340 nm.
Materials:
-
Purified HMG-CoA Reductase
-
Phosphate (B84403) buffer (100 mM, pH 7.4) containing DTT (5 mM) and EDTA (1 mM)
-
HMG-CoA solution (substrate)
-
NADPH solution
-
Synthetic this compound (various concentrations)
-
Atorvastatin or Simvastatin (as a positive control for inhibition)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HMG-CoA, and NADPH in a cuvette.
-
Add a specific concentration of synthetic this compound to the reaction mixture. For control experiments, use a known statin inhibitor.
-
Pre-incubate the mixture for a few minutes.
-
Initiate the reaction by adding a defined amount of purified HMG-CoA reductase.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial velocity of the reaction.
-
Repeat the assay with a range of this compound concentrations to determine the IC50 value.
Data Analysis:
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be further determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive. A lower IC50 or Ki value indicates a more potent inhibitor.
Visualizing the Molecular Pathways and Experimental Logic
To better understand the context of these experiments, the following diagrams illustrate the relevant signaling pathway and the logical workflow for validating the biological activity of synthetic this compound.
Caption: Potential role of this compound in the fatty acid β-oxidation pathway.
Navigating the Crossroads of Fatty Acid Metabolism: A Comparative Look at Pathways Involving 3,5-Dihydroxydecanoyl-CoA
For researchers, scientists, and drug development professionals, understanding the intricate pathways of fatty acid metabolism is paramount for deciphering disease mechanisms and identifying novel therapeutic targets. This guide provides a comparative analysis of metabolic pathways involving 3,5-Dihydroxydecanoyl-CoA, a key intermediate in the beta-oxidation of certain fatty acids. We delve into quantitative metabolomic data, detailed experimental protocols, and visual pathway representations to offer a comprehensive resource for investigating this critical area of lipid metabolism.
At the heart of cellular energy production, the beta-oxidation of fatty acids is a meticulously orchestrated process. When this machinery falters, as is the case in inherited metabolic disorders like Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, the resulting metabolic traffic jam can have profound physiological consequences. The accumulation of specific intermediates, such as hydroxylated acyl-CoAs, serves as a biochemical fingerprint of these conditions. This guide focuses on the metabolic fate of this compound and its related metabolites, offering a comparative perspective between normal physiological states and the pathological landscape of LCHAD deficiency.
Quantitative Metabolomic Insights: A Comparative Analysis
Recent advances in untargeted metabolomics have enabled a global view of the metabolic perturbations that occur in fatty acid oxidation disorders (FAODs). A key study provides a comprehensive plasma metabolomic and lipidomic dataset from individuals with LCHAD deficiency compared to healthy, matched controls.[1] While direct quantification of this compound in plasma is challenging due to its intracellular and transient nature, the analysis of related, more stable biomarkers like 3-hydroxyacylcarnitines provides a clear window into the underlying metabolic disturbances.
The following table summarizes key findings from a comparative metabolomics study, highlighting the significant alterations in long-chain acylcarnitines and other lipid species in the plasma of individuals with LCHAD deficiency.
| Metabolite Class | Specific Metabolites | Fold Change (LCHAD vs. Control) | p-value |
| Long-Chain Acylcarnitines | C16-OH Acylcarnitine | Significantly Increased | < 0.05 |
| C18:1-OH Acylcarnitine | Significantly Increased | < 0.05 | |
| C18:2-OH Acylcarnitine | Significantly Increased | < 0.05 | |
| Triglycerides | Various Species | Increased | < 0.05 |
| Phosphatidylethanolamines | Various Species | Decreased | < 0.05 |
| Ceramides | Various Species | Decreased | < 0.05 |
| Sphingomyelins | Various Species | Decreased | < 0.05 |
This table is a representative summary based on findings from comparative metabolomics studies of LCHAD deficiency. The exact fold changes and p-values can be found in the supplementary data of the cited research.[1]
The significant elevation of long-chain 3-hydroxyacylcarnitines in the plasma of LCHAD patients is a direct consequence of the enzymatic block in the beta-oxidation pathway. The 3-hydroxyacyl-CoA intermediates, unable to be further oxidized, are converted to their carnitine esters and accumulate. This metabolic signature is a hallmark of the disease.
Unraveling the Pathways: A Visual Guide
To understand the metabolic context of this compound, it is essential to visualize its position within the broader scheme of fatty acid oxidation. The following diagrams, generated using the DOT language, illustrate the beta-oxidation pathway for a generic unsaturated fatty acid, highlighting the step catalyzed by 3-hydroxyacyl-CoA dehydrogenase. A second diagram outlines a typical experimental workflow for comparative metabolomics of acyl-CoAs.
Detailed Experimental Protocols
Reproducible and robust experimental design is the cornerstone of high-quality metabolomics research. Below are detailed methodologies for the key experiments involved in the comparative analysis of acyl-CoA profiles.
Protocol 1: Plasma Sample Collection and Preparation
-
Sample Collection: Collect whole blood from fasting individuals (both control and LCHAD-deficient subjects) into EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C.
-
Aliquoting and Storage: Carefully aspirate the plasma supernatant and aliquot into cryovials. Immediately snap-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis to prevent metabolite degradation.
Protocol 2: Acyl-CoA Extraction from Plasma
-
Protein Precipitation: Thaw plasma samples on ice. For every 50 µL of plasma, add 200 µL of ice-cold extraction solvent (e.g., 80% methanol/20% water).
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.
-
Drying: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).
Protocol 3: LC-MS/MS Analysis for Acyl-CoA Profiling
-
Chromatographic Separation:
-
LC System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Employ a C18 reversed-phase column suitable for the separation of lipid species.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: Apply a suitable gradient of Mobile Phase B to elute the acyl-CoAs based on their hydrophobicity.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Ionization Mode: Operate in positive electrospray ionization (ESI+) mode.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to collect both MS1 and MS/MS spectra for metabolite identification.
-
Protocol 4: Data Analysis
-
Data Processing: Use specialized software (e.g., XCMS, MS-DIAL) for peak picking, retention time alignment, and integration.
-
Metabolite Identification: Identify metabolites by matching their accurate mass, retention time, and fragmentation patterns to spectral libraries and databases.
-
Statistical Analysis: Perform multivariate statistical analysis, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to identify metabolites that significantly differ between the control and LCHAD groups.
Conclusion
The comparative metabolomic analysis of pathways involving this compound provides a powerful lens through which to view the pathophysiology of fatty acid oxidation disorders. The accumulation of specific 3-hydroxyacylcarnitines serves as a robust biomarker for LCHAD deficiency, reflecting the upstream blockage of the beta-oxidation spiral. The detailed protocols and visual pathway diagrams presented in this guide offer a practical framework for researchers to design and execute studies aimed at further elucidating the complexities of lipid metabolism and developing novel therapeutic strategies for these challenging inherited disorders. By integrating quantitative data with a deep understanding of the underlying biochemical pathways, the scientific community can continue to make significant strides in this critical area of medical research.
References
A Comparative Guide to Assessing the Purity of Synthesized 3,5-Dihydroxydecanoyl-CoA Standards
For researchers, scientists, and drug development professionals working with 3,5-Dihydroxydecanoyl-CoA, ensuring the purity of the synthesized standard is paramount for accurate experimental results and reliable drug development pipelines. This guide provides a comprehensive comparison of methodologies to assess the purity of this compound standards, complete with experimental protocols and data presentation.
Introduction
Purity Assessment Methodologies
The most common and reliable method for determining the purity of acyl-CoA esters, including this compound, is reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target compound from potential impurities based on their hydrophobicity.
Alternative High-Sensitivity Method:
For applications requiring even lower detection limits and structural confirmation of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. While more expensive, LC-MS/MS provides unparalleled sensitivity and specificity.
Comparative Purity Data
To illustrate the assessment of purity, the following table summarizes hypothetical data from the analysis of three different batches of synthesized this compound using RP-HPLC with UV detection at 260 nm.
| Batch Number | Retention Time (min) | Peak Area (%) | Purity (%) | Major Impurity (Retention Time, % Area) |
| Batch A | 12.5 | 99.2 | 99.2 | 10.8 min, 0.5% |
| Batch B | 12.5 | 95.8 | 95.8 | 14.2 min, 2.1% |
| Batch C | 12.6 | 98.5 | 98.5 | 9.5 min, 1.0% |
Experimental Protocols
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for the purity assessment of this compound.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Mobile Phase A: 0.1 M potassium phosphate (B84403) buffer, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 50% to 5% B (linear gradient)
-
35-40 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized this compound standard in the mobile phase A to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Purity Calculation: The purity is calculated based on the relative peak area of the main compound compared to the total area of all peaks in the chromatogram.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For a more sensitive analysis, the HPLC system can be coupled to a mass spectrometer.
-
LC Conditions: Same as the RP-HPLC protocol.
-
Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Data Acquisition: Full scan mode to identify potential impurities and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification of the target analyte and known impurities.
Visualizing the Workflow and Purity Assessment Logic
The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship in evaluating the synthesized standard.
Caption: Workflow for assessing the purity of synthesized standards.
Caption: Decision-making process for synthesized standard qualification.
A Guide to Inter-Laboratory Comparison of 3,5-Dihydroxydecanoyl-CoA Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating inter-laboratory comparisons of 3,5-Dihydroxydecanoyl-CoA measurements. While specific inter-laboratory comparison data for this compound is not publicly available, this document outlines the common analytical methods, presents a template for data comparison, and provides standardized experimental protocols to facilitate such studies. Establishing robust and reproducible measurement techniques is critical for advancing research in areas where this compound may be a key biomarker or therapeutic target.
Comparison of Analytical Methods
The quantification of acyl-CoA thioesters like this compound is essential for understanding cellular metabolism.[1] Several analytical techniques can be employed, each with distinct advantages and limitations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often considered the most robust and reproducible method for analyzing acyl-CoAs.[2] Other methods such as gas chromatography-mass spectrometry (GC-MS) and specialized enzymatic assays are also utilized.
| Parameter | LC-MS/MS | GC-MS | Enzymatic Assay |
| Limit of Detection (LOD) | 1-10 fmol[1] | Sub-nanomolar range[3] | ~50 fmol[1] |
| Limit of Quantification (LOQ) | 5-50 fmol[1] | Sub-nanomolar range[3] | ~100 fmol[1] |
| Linearity (R²) | >0.99[1] | >0.99 | Variable |
| Precision (%RSD) | < 5%[1] | < 15% | < 20%[1] |
| Specificity | High (mass-to-charge ratio)[1] | High (fragmentation pattern) | High (enzyme-specific)[1] |
| Throughput | High | Moderate | Low to Moderate |
| Derivatization | Not always required | Often required to increase volatility | Not required |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for meaningful inter-laboratory comparisons. Below are generalized methodologies for the key analytical techniques.
Sample Preparation: Solid-Phase Extraction (SPE)
A common procedure for extracting acyl-CoAs from biological matrices.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Loading: Load 500 µL of the biological sample (e.g., plasma, tissue homogenate) onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of this compound.[1]
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of acylcarnitines, which are related to acyl-CoAs, and may be adapted for this compound.[3] This typically requires derivatization to increase the volatility of the analyte.
-
Derivatization: Acyl-CoAs can be converted to more volatile derivatives, for example, by reduction to their corresponding alcohols.
-
Gas Chromatography:
-
Column: A suitable capillary column for separating fatty acid derivatives.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature gradient to ensure separation of the analytes.
-
-
Mass Spectrometry:
-
Ionization: Chemical Ionization (CI) or Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized this compound.
-
Enzymatic Assay
This method relies on the specific enzymatic conversion of the analyte, leading to a measurable change in absorbance or fluorescence.[1]
-
Reaction Mixture: Prepare a reaction buffer containing a specific dehydrogenase enzyme that acts on this compound and NAD+.
-
Incubation: Add the sample to the reaction mixture and incubate at a controlled temperature (e.g., 37°C).
-
Measurement: Monitor the increase in NADH concentration by measuring the absorbance at 340 nm or by fluorescence.[1] The rate of NADH production is proportional to the concentration of this compound in the sample.
Visualizations
Experimental Workflow for Inter-Laboratory Comparison
The following diagram illustrates a typical workflow for an inter-laboratory comparison study.
Caption: A generalized workflow for conducting an inter-laboratory comparison study.
Hypothetical Signaling Pathway Involving Acyl-CoAs
This diagram depicts a simplified, hypothetical signaling pathway where an acyl-CoA, such as this compound, could play a role.
Caption: A hypothetical signaling pathway involving an acyl-CoA metabolite.
References
Safety Operating Guide
Navigating the Disposal of 3,5-Dihydroxydecanoyl-CoA: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3,5-Dihydroxydecanoyl-CoA, ensuring compliance with general laboratory safety protocols.
Core Principles of Chemical Waste Management
All chemical waste, including this compound and its containers, should be managed as hazardous unless explicitly determined to be non-hazardous by a qualified safety officer. Key principles for managing hazardous chemical materials include minimizing waste generation, using appropriate and clearly labeled waste containers, storing waste in designated satellite accumulation areas, and keeping containers securely closed.[1]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the immediate operational and logistical steps for the proper disposal of this compound.
1. Waste Identification and Segregation:
-
Treat this compound as a hazardous waste.
-
Do not mix it with other waste streams unless compatibility has been verified.
-
Chemical wastes should be segregated by general waste type, such as flammables, poisons, acids, and bases, to prevent violent reactions or the emission of flammable or poisonous gases.[2]
2. Container Selection and Labeling:
-
Use a chemically compatible container for waste collection.[3] Whenever possible, use the original container, provided it is in good condition.[2]
-
The container must be free from damage and have a secure, leak-proof closure.[3]
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
3. Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][2]
-
The SAA must be inspected weekly for any signs of leakage.[2]
4. Disposal of Empty Containers:
-
A container that has held a hazardous waste is considered "empty" when all contents have been removed to the extent possible.
-
The empty container must be triple-rinsed with a solvent capable of removing the residue. The resulting rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove all chemical labels from the container before disposing of it as regular trash.
5. Arranging for Final Disposal:
-
Hazardous waste must not be disposed of down the drain or through evaporation.[1]
-
Contact your institution's Environmental Health and Safety (EH&S) or a designated hazardous waste collection program to arrange for pickup and final disposal.[1]
Quantitative Guidelines for Hazardous Waste Storage
The following table summarizes key quantitative limits for the storage of hazardous waste in a Satellite Accumulation Area (SAA).
| Parameter | Limit | Citation |
| Maximum Volume of Hazardous Waste in SAA | 55 gallons | [1] |
| Maximum Volume of Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [1] |
| Maximum Storage Time in SAA | 12 months (if accumulation limits are not exceeded) | [1] |
| Container Removal from SAA after Full | Within 3 calendar days | [1][2] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural workflow for the proper disposal of this compound and the logical relationship of key safety principles.
References
Personal protective equipment for handling 3,5-Dihydroxydecanoyl-CoA
Essential Safety and Handling Guide for 3,5-Dihydroxydecanoyl-CoA
This guide provides crucial safety and logistical information for the handling of this compound, tailored for researchers, scientists, and professionals in drug development. The procedural guidance herein is designed to ensure safe operational and disposal practices.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on safety protocols for handling similar acyl-CoA compounds. It is imperative to conduct a thorough risk assessment before handling this compound and to consult your institution's Environmental Health and Safety (EHS) office.
Hazard Summary
As an acyl-CoA derivative, this compound is presumed to be a sensitive biochemical reagent. Potential hazards, while not fully elucidated for this specific molecule, may include irritation to the skin, eyes, and respiratory tract. Similar compounds can be harmful if ingested or inhaled.[1][2] All handling procedures must be designed to minimize exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is critical for safe handling. The following table summarizes the recommended PPE for working with this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Gloving System | Inner: Nitrile gloves. Outer: Chemical-resistant gloves (e.g., neoprene or butyl rubber).[3][4][5] |
| - Always inspect gloves for tears or punctures before use. - Remove and dispose of gloves immediately if contamination is suspected, then wash hands thoroughly. | ||
| Eyes/Face | Chemical Splash Goggles and Face Shield | - Safety glasses are not sufficient.[3][6] - A face shield should be worn in situations with a splash potential.[3][5][6] |
| Body | Flame-resistant Lab Coat | - Must be worn over long-sleeved clothing and long pants. - Ensure there is no exposed skin. Tuck gloves under the sleeves of the lab coat. |
| Respiratory | NIOSH-approved Respirator | - May be required if generating aerosols or working outside of a certified chemical fume hood. - Consult your institution's EHS office for respirator selection and fit-testing.[4][7] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is essential to maintain the integrity of this compound and ensure a safe laboratory environment.
Receiving and Inspection
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify Contents: Confirm that the contents match the order and that the container is properly sealed.
-
Transport to Lab: Transport the sealed container to the designated laboratory area for storage.
Handling Protocol
-
Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Contamination: Use sterile, dedicated spatulas and glassware to prevent cross-contamination.
-
Weighing: If weighing the solid compound, do so in a fume hood on a tared weigh paper or in a suitable container.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Acyl-CoA compounds can be unstable in aqueous solutions, so prepare fresh solutions as needed and consider using buffered solutions.[8]
Storage
-
Temperature: Store this compound at the temperature recommended by the supplier, typically -20°C or below, to prevent degradation.[9]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Keep the container tightly sealed and clearly labeled.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect in a designated, labeled, and sealed container made of a compatible material (e.g., polyethylene). |
| Liquid Waste | - Collect in a designated, labeled, and sealed waste container. - Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated PPE | - Dispose of used gloves, weigh papers, and other contaminated disposable materials in the designated solid hazardous waste container. |
Waste Disposal Workflow
Caption: Workflow for the proper disposal of waste.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Incident | Emergency Protocol |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower. - Remove contaminated clothing while under the shower.[1][7] - Seek immediate medical attention. |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] - Remove contact lenses if present and easy to do. - Seek immediate medical attention. |
| Inhalation | - Move the victim to fresh air.[1][7] - If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. - Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting. - Rinse mouth with water. Never give anything by mouth to an unconscious person. - Seek immediate medical attention.[7] |
| Spill | - Evacuate the area and prevent entry. - Wear appropriate PPE, including respiratory protection. - Cover the spill with an absorbent material and collect it into a sealed container for hazardous waste disposal. - Clean the spill area thoroughly. |
Emergency Response Logic
Caption: Logical flow for responding to an emergency.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. epa.gov [epa.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. americanchemistry.com [americanchemistry.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bioassaysys.com [bioassaysys.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
